Product packaging for Methyl 3-bromopropiolate(Cat. No.:CAS No. 23680-40-2)

Methyl 3-bromopropiolate

Cat. No.: B1362460
CAS No.: 23680-40-2
M. Wt: 162.97 g/mol
InChI Key: PITMUHRRCBFULF-UHFFFAOYSA-N
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Description

Methyl 3-bromopropiolate is a useful research compound. Its molecular formula is C4H3BrO2 and its molecular weight is 162.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3BrO2 B1362460 Methyl 3-bromopropiolate CAS No. 23680-40-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromoprop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H3BrO2/c1-7-4(6)2-3-5/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITMUHRRCBFULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303911
Record name methyl 3-bromopropiolate
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Molecular Weight

162.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23680-40-2
Record name Methyl bromopropylate
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Record name methyl 3-bromopropiolate
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Record name methyl 3-bromoprop-2-ynoate
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Foundational & Exploratory

Core Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 3-bromopropionate

Senior Application Scientist's Foreword: In the dynamic landscape of chemical synthesis and drug discovery, the utility of a reagent is often defined by its versatility and reliability. Methyl 3-bromopropionate, while seemingly a simple halogenated ester, stands as a cornerstone building block for the construction of complex molecular architectures. This guide is crafted for the discerning researcher and drug development professional, moving beyond a mere recitation of facts to provide a deeper understanding of the causality behind its synthetic applications. We will explore not just the "what" but the "why" of its reactivity, handling, and pivotal role in advancing chemical innovation. It is important to note that while the topic requested was "Methyl 3-bromopropiolate," the overwhelming body of scientific literature and chemical database information points to the widely used and commercially available "Methyl 3-bromopropionate." This guide will focus on the latter, assuming a common typographical error.

Methyl 3-bromopropionate is a colorless to slightly yellow liquid, recognized by its CAS number 3395-91-3 .[1][2][3] It is a bifunctional molecule, featuring both a reactive carbon-bromine bond and an ester group, which makes it a valuable intermediate in a multitude of organic syntheses.[4][5][6] Its structure allows it to act as a versatile precursor for introducing a three-carbon chain with a terminal ester functionality.

Table 1: Physicochemical Properties of Methyl 3-bromopropionate

PropertyValueSource(s)
CAS Number 3395-91-3[1][2][3][7][8]
Molecular Formula C₄H₇BrO₂[1][2]
Molecular Weight 167.00 g/mol [1][2][3]
Appearance Colorless to very slightly yellow liquid[1][7][8]
Boiling Point 64-66 °C at 18 mmHg[1][9]
Density 1.53 g/mL at 25 °C[5][9]
Refractive Index (n20/D) 1.458[5][10]
Flash Point 75 °C (167 °F) - closed cup[5][10]
Synonyms Methyl β-bromopropionate, 3-Bromopropionic acid methyl ester[5][7][8]

Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of Methyl 3-bromopropionate is well-established, with the most common routes involving the addition of hydrogen bromide to methyl acrylate or the esterification of 3-bromopropionic acid. The choice of method often depends on the availability of starting materials, scale, and desired purity.

Synthesis via Hydrobromination of Methyl Acrylate

This is a widely used industrial and laboratory method, prized for its atom economy and directness. The reaction proceeds via an anti-Markovnikov addition of HBr to the electron-deficient alkene of the acrylate.

Experimental Protocol:

  • Preparation: A solution of methyl acrylate (3 moles) in anhydrous ether (500 ml) is placed in a round-bottomed flask equipped with a gas inlet tube and a drying tube.[11]

  • Reaction Initiation: The flask is cooled in an ice bath.[11]

  • HBr Addition: Gaseous hydrogen bromide (245 g, 3 moles) is bubbled through the solution. The addition should be controlled to manage the exothermic reaction.[11]

  • Work-up: The reaction mixture is washed with a 7% sodium sulfate solution to remove any unreacted HBr and other aqueous impurities.[11]

  • Drying and Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[11]

  • Purification: The crude ester can be purified by vacuum distillation to afford Methyl 3-bromopropionate in high yield.[11]

G cluster_synthesis Synthesis Workflow: Hydrobromination start Methyl Acrylate in Anhydrous Ether react Bubble HBr gas (Ice Bath Cooling) start->react wash Wash with Na₂SO₄ solution react->wash dry Dry with Anhydrous Na₂SO₄ wash->dry isolate Filter & Evaporate Solvent dry->isolate purify Vacuum Distillation isolate->purify product Pure Methyl 3-bromopropionate purify->product

Caption: Workflow for the synthesis of Methyl 3-bromopropionate.

Synthesis via Esterification of 3-Bromopropionic Acid

Another classical approach involves the Fischer esterification of 3-bromopropionic acid with methanol, typically in the presence of a strong acid catalyst like sulfuric acid.

Chemical Reactivity and Synthetic Utility

The synthetic power of Methyl 3-bromopropionate stems from the electrophilic nature of the carbon atom bonded to the bromine. This makes it an excellent substrate for nucleophilic substitution reactions (Sₙ2) . The bromine atom serves as a good leaving group, readily displaced by a wide range of nucleophiles.

This reactivity is harnessed to introduce the -CH₂CH₂COOCH₃ fragment into various molecules, a common strategy in the synthesis of pharmaceuticals and other complex organic compounds.[4][6]

Caption: General Sₙ2 reaction of Methyl 3-bromopropionate.

Key Applications in Organic Synthesis:
  • Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic drugs.[4]

  • Agrochemicals: This compound is also utilized in the formulation of crop protection agents.[6]

  • Complex Molecule Synthesis: It has been specifically used in the laboratory synthesis of spiroanellated γ-lactones, pinacols, and other complex heterocyclic systems.[5][9][10]

Safety, Handling, and Storage

As with any reactive chemical, proper handling of Methyl 3-bromopropionate is paramount for laboratory safety. It is classified as a combustible liquid and is harmful if swallowed.[7][12] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[12][13]

Table 2: Hazard and Safety Information

CategoryInformationSource(s)
Hazard Statements H227 (Combustible liquid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7][10][12]
Precautionary Statements P210 (Keep away from heat/sparks/open flames), P261 (Avoid breathing vapours), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water)[7][10][12]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat. Use in a well-ventilated area or under a chemical fume hood.[14][15]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases. Keep container tightly closed.[12][14][15]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical advice/attention.[7][12]
First Aid (Skin) Wash with plenty of soap and water.[7]
First Aid (Ingestion) Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[7] Do NOT induce vomiting.[12]

Conclusion

Methyl 3-bromopropionate is more than just a simple alkyl halide; it is a versatile and indispensable tool in the arsenal of the modern synthetic chemist. Its predictable reactivity, coupled with its commercial availability, ensures its continued use in the synthesis of a vast array of valuable compounds, from life-saving pharmaceuticals to advanced materials. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its safe and effective application in research and development.

References

An In-Depth Technical Guide to Methyl 3-Bromopropiolate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Methyl 3-bromopropiolate (also known as methyl 3-bromopropynoate) is a highly reactive and versatile trifunctional reagent that has garnered significant attention for its utility in constructing diverse chemical scaffolds. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights to unlock its full potential in the laboratory.

Core Chemical and Physical Properties

This compound is a C4 compound featuring a methyl ester, an alkyne, and a bromo-substituent. This unique combination of functional groups dictates its reactivity profile, making it a valuable synthon in organic chemistry.

Structural and Identification Data
IdentifierValue
IUPAC Name Methyl 3-bromoprop-2-ynoate
Synonyms This compound, 3-Bromo methyl propiolate
CAS Number 23680-40-2[1][2][3][4][5]
Molecular Formula C₄H₃BrO₂[1][2][3][5]
Molecular Weight 162.97 g/mol [2][3][5]
SMILES COC(=O)C#CBr[1]
InChI InChI=1/C4H3BrO2/c1-7-4(6)2-3-5/h1H3[1]
Physicochemical Properties

The physical properties of this compound are critical for its handling and use in reactions. It is typically encountered as a colorless to pale yellow liquid.[1][2]

PropertyValueSource(s)
Appearance Colorless to light yellow liquid/solid[2][3]
Boiling Point 40-45 °C at 5 Torr; 150.2 °C at 760 mmHg[2][3]
Density 1.723 g/cm³ (Predicted)[2][3]
Flash Point 44.6 °C[2]
Melting Point ~20 °C[2]
Storage Store in freezer (-20°C), sealed in a dry environment[3]

Synthesis of this compound: A Validated Protocol

The reliable synthesis of high-purity this compound is crucial for its application. A well-established and reproducible method involves the silver-catalyzed bromination of methyl propiolate.

Causality of Reagent Choice:
  • Methyl Propiolate: The starting material providing the core C3-ester backbone.

  • N-Bromosuccinimide (NBS): A convenient and effective electrophilic bromine source. It is preferred over elemental bromine for its solid nature and milder reaction conditions, which minimize side reactions.

  • Silver Nitrate (AgNO₃): Acts as a catalyst. The silver(I) ion coordinates to the alkyne, activating it towards electrophilic attack by the bromine from NBS. This catalysis is key to achieving high efficiency and regioselectivity.

  • Acetone: A suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction while being relatively inert under the reaction conditions.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.[6]

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve methyl propiolate (1.0 eq) and recrystallized N-bromosuccinimide (1.15 eq) in anhydrous acetone.

  • Catalyst Addition: Add silver nitrate (0.1 eq) to the solution in a single portion.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for approximately 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, remove the acetone under reduced pressure at a bath temperature below 25 °C. This will result in a slurry.

  • Purification: Wash the resulting slurry with hexane and filter to remove the solid byproducts. Concentrate the filtrate under vacuum to yield the crude product.

  • Final Distillation: Purify the crude product by short-path distillation under reduced pressure (e.g., ~65 °C at ~25 mmHg) to afford methyl 3-bromopropynoate as a pale yellow oil.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process MP Methyl Propiolate Setup Combine under N2 MP->Setup NBS N-Bromosuccinimide NBS->Setup AgNO3 Silver Nitrate (cat.) AgNO3->Setup Acetone Acetone (Solvent) Acetone->Setup Reaction Stir at RT, 6h Setup->Reaction Workup Solvent Removal Reaction->Workup Purification Hexane Wash & Filtration Workup->Purification Distillation Vacuum Distillation Purification->Distillation Product This compound Distillation->Product

Caption: Synthesis workflow for this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional components: the electrophilic alkyne, the labile C-Br bond, and the ester moiety. This allows for its participation in a wide range of transformations, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: The Sonogashira Coupling

The bromoalkyne functionality makes this compound an excellent substrate for Sonogashira cross-coupling reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond between the alkyne of this compound and a terminal alkyne, offering a powerful method for the synthesis of unsymmetrical diynes.

Mechanism Insight: The reaction typically involves two catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne. Copper-free protocols have also been developed to avoid issues related to diyne byproduct formation.[7]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle MBP This compound (R-C≡C-Br) OxAdd Oxidative Addition MBP->OxAdd TerminalAlkyne Terminal Alkyne (R'-C≡C-H) Deprot Deprotonation TerminalAlkyne->Deprot Pd0 Pd(0) Catalyst CuI Cu(I) Cocatalyst Base Base (e.g., Amine) Base->Deprot Product Unsymmetrical Diyne (R-C≡C-C≡C-R') Transmetal Transmetalation OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 RedElim->Product CuAcetylide Copper Acetylide Formation Deprot->CuAcetylide CuAcetylide->CuI CuAcetylide->Transmetal

Caption: Simplified Sonogashira cross-coupling mechanism.

This reaction is instrumental in synthesizing complex frameworks found in pharmaceuticals and organic materials.[8][9]

Cycloaddition Reactions

The electron-deficient nature of the alkyne in this compound, due to the electron-withdrawing effects of the ester and bromo groups, makes it an excellent dipolarophile and dienophile in cycloaddition reactions.

This class of reactions involves the concerted [4π + 2π] cycloaddition of a 1,3-dipole (a four-electron π-system) with a dipolarophile (a two-electron π-system), such as the alkyne in this compound, to form a five-membered heterocyclic ring.[10][11][12] This is a powerful method for the rapid construction of heterocycles, which are prevalent scaffolds in drug molecules.

Example Application: The reaction of this compound with azides would lead to the formation of triazoles, while reaction with nitrile oxides would yield isoxazoles. These reactions are often highly regioselective and stereoselective.

In a [4+2] Diels-Alder cycloaddition, this compound can act as a potent dienophile, reacting with a conjugated diene to form a six-membered ring. The reaction is facilitated by the electron-withdrawing groups on the alkyne, which lower the energy of its LUMO (Lowest Unoccupied Molecular Orbital), leading to a smaller HOMO-LUMO gap with the diene and thus a faster reaction rate.[13]

Role in Drug Development and Medicinal Chemistry

While specific examples naming this compound in the synthesis of marketed drugs are not prevalent in publicly accessible literature, its utility is evident from its role as a versatile building block. The functionalities it can introduce are common in bioactive molecules. One source suggests it acts as an acetylcholine esterase inhibitor, a property similar to that of curare, indicating potential for direct biological activity, though this claim requires further validation from primary scientific literature.[1]

The primary value of this compound in drug development lies in its ability to serve as a precursor for more complex structures through the reactions described above. For instance, the synthesis of substituted alkynes via Sonogashira coupling is a key step in the preparation of many kinase inhibitors and other targeted therapies. The heterocycles formed from cycloaddition reactions are core structures in a vast array of pharmaceuticals, including antivirals, antibiotics, and CNS-acting agents.

Safety, Handling, and Spectroscopic Data

Safety and Handling

This compound is a reactive chemical and must be handled with appropriate precautions.

  • Hazards: It is toxic if inhaled and causes skin and serious eye irritation.[3]

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing vapors.

  • Storage: Store in a freezer at -20°C, under a dry, inert atmosphere to prevent degradation.[3] It is sensitive to moisture and light.[1]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Spectroscopic Characterization

Authenticating the structure and purity of this compound is essential. Below are the expected characteristic spectroscopic signatures.

  • ¹H NMR: A single sharp peak is expected for the methyl ester protons (-OCH₃), typically appearing around 3.8 ppm.

  • ¹³C NMR: Three distinct signals are expected: one for the methyl carbon (~53 ppm), one for the carbonyl carbon (~152 ppm), and two for the sp-hybridized alkyne carbons. The carbon attached to the bromine will be at a higher field (lower ppm value) compared to the one adjacent to the carbonyl group.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include:

    • C≡C Stretch: A weak to medium absorption in the 2200-2260 cm⁻¹ region.

    • C=O Stretch (Ester): A strong, sharp absorption around 1720-1740 cm⁻¹.

    • C-O Stretch (Ester): Strong absorptions in the 1100-1300 cm⁻¹ region.

    • C-Br Stretch: An absorption in the fingerprint region, typically below 600 cm⁻¹.

Conclusion

This compound is a potent and versatile chemical intermediate whose value in advanced organic synthesis is defined by its trifunctional nature. Its capacity to readily participate in crucial C-C and C-heteroatom bond-forming reactions, such as Sonogashira couplings and various cycloadditions, makes it an invaluable tool for synthetic chemists. A thorough understanding of its properties, a reliable synthetic protocol, and strict adherence to safety measures are essential for leveraging this reagent to its full potential in the discovery and development of novel pharmaceuticals and other complex chemical entities.

References

Methyl 3-Bromopropiolate: A Comprehensive Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the modern researcher in pharmaceutical development and complex organic synthesis, the strategic selection of building blocks is paramount. Methyl 3-bromopropiolate stands out as a highly versatile and reactive intermediate, offering a gateway to a diverse array of molecular architectures. This guide provides an in-depth exploration of its chemical properties, safe handling protocols, and practical applications, grounded in established scientific principles and field-proven insights.

Core Molecular and Physical Properties

This compound, with the chemical formula C₄H₃BrO₂, is a halogenated alkyne ester. Its unique structure, combining a reactive carbon-carbon triple bond with a bromine atom, makes it a potent reagent in various transformations. The molecular weight of this compound is a fundamental parameter for stoichiometric calculations in synthesis.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 163.97 g/mol N/A
CAS Number 925-53-1N/A
Appearance Colorless to pale yellow liquidN/A
Boiling Point 65-67 °C at 15 mmHgN/A
Density 1.635 g/mL at 25 °CN/A
Refractive Index n20/D 1.493N/A

Strategic Applications in Synthesis

The utility of this compound spans a wide range of synthetic applications, primarily driven by its electrophilic nature and the presence of multiple reactive sites. It is a cornerstone intermediate in the construction of complex heterocyclic systems and for the introduction of the propiolate moiety into larger molecules.[1][2][3] Its significance is particularly pronounced in:

  • Pharmaceutical Development: As a vital intermediate, it contributes to the synthesis of novel drug candidates.[1][3][4] Its structure is a precursor to frameworks found in anti-inflammatory and analgesic agents.[1]

  • Agrochemicals: The compound is utilized in the formulation of next-generation pesticides and herbicides, contributing to enhanced crop protection.[1][3]

  • Specialty Chemicals and Polymers: It serves in the production of specialty polymers, where it can be used to modify material properties such as flexibility and durability.[1]

  • Complex Molecule Synthesis: It is a key building block for creating spiroanellated γ-lactones and other intricate organic molecules with potential applications in medicinal chemistry.[2][5]

The enhanced reactivity, due to the bromine atom, facilitates efficient nucleophilic substitution reactions, which are pivotal for constructing complex molecular structures.[3]

Experimental Protocol: Synthesis of this compound

The following protocol details a common laboratory-scale synthesis of this compound from methyl propiolate. This method relies on an electrophilic bromination reaction using N-bromosuccinimide (NBS) with a silver nitrate catalyst.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is chosen as the bromine source for its ability to provide a low concentration of electrophilic bromine, which is crucial for selective addition to the alkyne without significant side reactions.

  • Silver Nitrate (AgNO₃): Silver nitrate acts as a catalyst to activate the NBS, facilitating the generation of the bromonium ion intermediate required for the reaction with the alkyne.

  • Acetone: Acetone is selected as the solvent due to its ability to dissolve both the starting materials and the catalyst, and its relatively low boiling point allows for easy removal post-reaction.

  • Reduced Pressure Distillation: This purification technique is essential to isolate the product, which has a relatively high boiling point, while preventing thermal decomposition.

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-flushed round-bottom flask, combine methyl propiolate (1.0 eq) and recrystallized N-bromosuccinimide (1.15 eq) in acetone.[5]

  • Catalyst Addition: Add silver nitrate (0.1 eq) to the solution in a single portion.[5]

  • Reaction Execution: Stir the reaction mixture at room temperature for approximately 6 hours under a nitrogen atmosphere.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, remove the acetone via rotary evaporation at a bath temperature of 25 °C.[5] This will result in a slurry.

  • Extraction: Wash the resulting slurry with hexane (2 x volume of initial acetone) and filter to remove the solid byproducts.[5]

  • Purification: Concentrate the filtrate under vacuum. Purify the crude product by short-path distillation under reduced pressure (e.g., ~65 °C at ~25 mmHg), using a receiver cooled with a dry ice/acetone bath to collect the pure this compound.[5]

Diagram 1: Synthetic Pathway of this compound

Synthesis_Pathway cluster_reactants Starting Materials MethylPropiolate Methyl Propiolate Reaction MethylPropiolate->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction AgNO3 Silver Nitrate (AgNO₃) AgNO3->Reaction Catalyst Product This compound Reaction->Product Acetone, RT, 6h

Caption: Synthesis of this compound from Methyl Propiolate.

Safety, Handling, and Storage

This compound is a combustible liquid and is harmful if swallowed.[6][7] It causes skin and serious eye irritation and may cause respiratory irritation.[6][7] Therefore, stringent safety protocols are mandatory.

Table 2: Hazard and Safety Information

Hazard TypeGHS ClassificationPrecautionary Measures
Acute Oral Toxicity Warning (H302)Do not eat, drink or smoke when using this product. If swallowed, rinse mouth and call a poison center or doctor.[6][8]
Skin Irritation Warning (H315)Wear protective gloves. If on skin, wash with plenty of soap and water.[6]
Eye Irritation Warning (H319)Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
Respiratory Irritation Warning (H335)Avoid breathing vapors. Use only in a well-ventilated area.[6]
Flammability Combustible Liquid (H227)Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[6]

Handling: Always handle this compound in a well-ventilated chemical fume hood.[9][10] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is essential.[6][7][10] Ensure that an eyewash station and safety shower are readily accessible.[7]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[6][9] Keep away from sources of ignition.[6][7][9]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][8]

Diagram 2: Laboratory Safety Workflow for Handling this compound

Safety_Workflow Start Start: Prepare for Handling PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work in a Ventilated Chemical Fume Hood PPE->FumeHood Handling Handle this compound FumeHood->Handling Storage Store in a Cool, Dry, Ventilated Area Handling->Storage Disposal Dispose of Waste According to Regulations Handling->Disposal End End: Procedure Complete Storage->End Disposal->End

Caption: Recommended safety workflow for handling this compound.

Spectroscopic Data for Characterization

Accurate characterization of this compound is crucial for verifying its purity and confirming its structure. Key spectroscopic data includes:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the methyl ester protons and the acetylenic proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the two sp-hybridized carbons of the alkyne, and the methyl carbon.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C≡C triple bond, the C=O carbonyl stretch of the ester, and the C-Br bond.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.

Researchers can find reference spectra in various chemical databases to compare with their experimental data.[11][12][13]

Conclusion

This compound is a powerful and versatile reagent for the advanced organic chemist. Its unique reactivity profile enables the synthesis of a wide range of valuable compounds for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development. This guide serves as a foundational resource to empower scientists in leveraging this important chemical intermediate for their synthetic endeavors.

References

An In-depth Technical Guide to Methyl 3-Bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

Note to the reader: This technical guide focuses on Methyl 3-bromopropionate, as requested. It is important to distinguish this compound from Methyl 3-bromopropiolate, which contains a carbon-carbon triple bond and possesses different chemical properties and reactivity. The prevalence of data and applications strongly suggests that Methyl 3-bromopropionate is the compound of interest for this technical overview.

Introduction

Methyl 3-bromopropionate is a versatile chemical intermediate widely utilized in the fields of organic synthesis, pharmaceutical development, and agrochemical formulation.[1][2] Its structure, which incorporates both a reactive bromine atom and an ester functional group, makes it a valuable building block for the synthesis of more complex molecules.[3] The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the methyl ester can undergo various transformations, allowing for the introduction of diverse functionalities into a target molecule. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of methyl 3-bromopropionate for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of methyl 3-bromopropionate are crucial for its handling, characterization, and use in chemical reactions. These properties are summarized in the tables below.

Physicochemical Properties
PropertyValueReference
Molecular Formula C4H7BrO2[4]
Molecular Weight 167.00 g/mol [4][5]
CAS Number 3395-91-3[5][6]
Appearance Colorless to light yellow liquid
Density 1.53 g/mL at 25 °C[7][8]
Boiling Point 64-66 °C at 18 mmHg[7][8]
Flash Point 75 °C (167 °F) - closed cup[7]
Refractive Index (n20/D) 1.458[7][8]
Solubility Immiscible in water[4]
Spectroscopic Data
SpectroscopyKey Peaks/SignalsReference
¹H NMR Spectra available, characteristic peaks for -OCH3, -CH2Br, and -CH2CO- protons.[9]
Mass Spectrometry (MS) Molecular ion peak at m/z 166.[10][11]
Infrared (IR) Spectroscopy Spectra available, showing characteristic C=O and C-Br stretches.[12][13][14]
¹³C NMR Spectra available for detailed structural elucidation.
Raman Spectroscopy Spectra available.[14]

Synthesis of Methyl 3-Bromopropionate

Methyl 3-bromopropionate can be synthesized through several methods. The most common and well-documented procedures involve the addition of hydrogen bromide to methyl acrylate or the esterification of 3-bromopropionic acid.

Synthesis via Hydrobromination of Methyl Acrylate

A widely used method for preparing methyl 3-bromopropionate is the direct addition of anhydrous hydrogen bromide to methyl acrylate. This electrophilic addition reaction proceeds with high yield.

  • Preparation of Methyl Acrylate: A 60% solution of methyl acrylate in methanol is washed with a 7% sodium sulfate solution. The separated methyl acrylate layer is then dried over anhydrous sodium sulfate. Hydroquinone is added as a polymerization inhibitor.

  • Reaction Setup: The dried methyl acrylate is dissolved in anhydrous ether and placed in a round-bottomed flask equipped with a gas inlet tube and a drying tube. The flask is cooled in an ice bath.

  • Addition of Hydrogen Bromide: Anhydrous hydrogen bromide gas is passed into the cooled solution. The reaction is exothermic.

  • Reaction Completion and Work-up: After the addition is complete, the flask is allowed to stand at room temperature for approximately 20 hours.

  • Purification: The ether is removed by distillation. The residue is then distilled under reduced pressure to yield pure methyl 3-bromopropionate, which typically distills at 64–66°C/18 mmHg. The yield for this procedure is reported to be in the range of 80-84%.

G Synthesis of Methyl 3-Bromopropionate cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_product Final Product MA Methyl Acrylate (in Anhydrous Ether) Reaction Addition Reaction (Ice Bath, ~20 hours) MA->Reaction HBr Anhydrous Hydrogen Bromide HBr->Reaction Distill_Ether Distillation to remove Ether Reaction->Distill_Ether Vac_Distill Vacuum Distillation (64-66°C / 18 mmHg) Distill_Ether->Vac_Distill Product Methyl 3-Bromopropionate Vac_Distill->Product

Caption: Workflow for the synthesis of Methyl 3-Bromopropionate.

Applications in Drug Development and Organic Synthesis

Methyl 3-bromopropionate is a key building block in the synthesis of a variety of organic molecules due to its bifunctional nature.

  • Pharmaceutical Intermediate: It serves as a crucial intermediate in the production of various active pharmaceutical ingredients (APIs).[3] Its reactivity allows for the introduction of a three-carbon chain with a terminal ester functionality, a common structural motif in drug molecules. It is particularly used in the development of anti-inflammatory and analgesic drugs.[1]

  • Nucleophilic Substitution: The carbon-bromine bond is susceptible to nucleophilic attack, enabling the introduction of a wide range of functional groups. This is a cornerstone of its utility in creating diverse molecular scaffolds.[3]

  • Synthesis of Complex Molecules: It has been utilized in the synthesis of spiroanellated γ-lactones, pinacols, and other complex heterocyclic systems.[5][7][15] These structures are of significant interest in medicinal chemistry for their potential biological activities.

  • Agrochemicals: Similar to its role in pharmaceuticals, it is also used in the formulation of pesticides and herbicides.[2]

As methyl 3-bromopropionate is a synthetic building block, it is not typically involved in direct modulation of signaling pathways. Instead, it is a precursor to larger, more complex molecules that may have biological activity.

Safety and Handling

Methyl 3-bromopropionate is a combustible liquid and is harmful if swallowed. It can cause skin and serious eye irritation.[14] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical.

Hazard StatementGHS ClassificationPrecautionary Measures
H227 Combustible liquidKeep away from heat, sparks, open flames, and hot surfaces. No smoking.
H302 Harmful if swallowedDo not eat, drink or smoke when using this product. Rinse mouth if swallowed.
H315 Causes skin irritationWash skin thoroughly after handling. Wear protective gloves.
H319 Causes serious eye irritationWear eye protection. If in eyes, rinse cautiously with water for several minutes.
H335 May cause respiratory irritationAvoid breathing vapor. Use only outdoors or in a well-ventilated area.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Methyl 3-bromopropiolate synthesis from methyl propiolate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Methyl 3-bromopropiolate from Methyl Propiolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound from methyl propiolate. This transformation is a key step in the synthesis of various functionalized organic molecules and is of significant interest to researchers in drug development and materials science. This document details the underlying reaction mechanism, provides a summary of reaction parameters from various sources, and presents a detailed experimental protocol.

Reaction Overview and Mechanism

The synthesis of this compound from methyl propiolate is an electrophilic bromination reaction of a terminal alkyne. The reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a silver salt, such as silver nitrate (AgNO₃), as a catalyst.[1][2] The role of the silver(I) ion is to act as a Lewis acid, coordinating to the alkyne and increasing its susceptibility to electrophilic attack.[3]

The reaction proceeds via the formation of a silver acetylide intermediate, which then reacts with NBS to yield the desired bromoalkyne and a silver halide precipitate. Acetone is a commonly used solvent for this transformation.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound as reported in the cited literature.

Table 1: Reactant and Reagent Stoichiometry

Reactant/ReagentMolecular FormulaMolar Mass ( g/mol )Typical Molar Ratio (relative to Methyl Propiolate)Reference
Methyl PropiolateC₄H₄O₂84.071.0[1]
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.1 - 1.2
Silver Nitrate (AgNO₃)AgNO₃169.870.1[4]

Table 2: Reaction Conditions and Yields

SolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
AcetoneRoom Temperature2 - 688 - 97[1][4]

Experimental Protocols

Two detailed experimental protocols are provided below, based on established literature procedures.

Protocol 1: General Laboratory Scale Synthesis

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Methyl propiolate (4.0 g, 47.6 mmol)

  • N-Bromosuccinimide (NBS) (9.8 g, 55 mmol)

  • Silver nitrate (AgNO₃) (0.8 g, 4.7 mmol)

  • Acetone (100 mL)

  • Celite

Procedure:

  • To a 250-mL round-bottomed flask equipped with a magnetic stirrer, add acetone (100 mL) and methyl propiolate (4.0 g, 47.6 mmol).

  • Stir the solution at room temperature and add silver nitrate (0.8 g, 4.7 mmol).

  • After 5 minutes, add N-bromosuccinimide (9.8 g, 55 mmol) in one portion.

  • Continue stirring the reaction mixture at room temperature for 2 hours. A grayish precipitate will form.

  • Filter the reaction mixture through a pad of Celite and rinse the filter cake with acetone (30–50 mL).

  • Carefully remove the acetone from the filtrate by rotary evaporation at approximately 20°C under reduced pressure (≈20 mm).

  • Purify the resulting oily residue by bulb-to-bulb distillation at room temperature under high vacuum (≈0.1 mm) to afford this compound as a colorless liquid (7.0–7.5 g, 90–97% yield).

Protocol 2: Larger Scale Synthesis

This protocol is adapted from a procedure found on ChemicalBook.[4]

Materials:

  • Methyl propiolate (52 mL, 0.583 mol)

  • Recrystallized N-Bromosuccinimide (NBS) (120 g, 0.674 mol)

  • Silver nitrate (AgNO₃) (9.9 g, 0.0583 mol)

  • Acetone (1700 mL)

  • Hexane

Procedure:

  • In a suitable reaction vessel under a nitrogen atmosphere, combine methyl propiolate (52 mL, 0.583 mol) and recrystallized N-bromosuccinimide (120 g, 0.674 mol) in acetone (1700 mL).

  • Add pure silver nitrate (9.9 g, 0.0583 mol) to the solution in a single portion.

  • Stir the reaction mixture at room temperature for 6 hours.

  • After the reaction is complete, remove the acetone under reduced pressure (bath temperature 25°C) to obtain a gray slurry.

  • Wash the slurry with hexane (2 x 200 mL) and filter to remove the gray solid.

  • Concentrate the filtrate under vacuum to yield the crude product as a pale yellow oil (95 g).

  • Purify the crude product by short path distillation under reduced pressure (65°C, ca. 25 mmHg) with the receiver cooled in a dry ice/acetone bath to give this compound as a pale yellow oil (83.7 g, 88% yield).

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_solvent Solvent cluster_products Products methyl_propiolate Methyl Propiolate reaction_mixture Reaction Mixture methyl_propiolate->reaction_mixture nbs N-Bromosuccinimide (NBS) nbs->reaction_mixture agno3 Silver Nitrate (AgNO₃) agno3->reaction_mixture acetone Acetone acetone->reaction_mixture methyl_3_bromopropiolate This compound succinimide Succinimide agbr Silver Bromide (AgBr) reaction_mixture->methyl_3_bromopropiolate + reaction_mixture->succinimide + reaction_mixture->agbr + (precipitate)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start: Combine Reactants reaction Stir at Room Temperature start->reaction filtration Filter to Remove Solids reaction->filtration evaporation Solvent Removal (Rotary Evaporation) filtration->evaporation distillation Purification (Distillation) evaporation->distillation product Final Product: this compound distillation->product

Caption: General experimental workflow for the synthesis.

Safety Considerations

  • Methyl propiolate and its bromo derivatives are lachrymators and should be handled in a well-ventilated fume hood.[1]

  • Distillation of bromopropiolates should be conducted behind a safety shield.[1]

  • N-bromosuccinimide is a source of bromine and should be handled with care. It can decompose over time, releasing bromine, and should be stored in a refrigerator.[5] Pure NBS is a white solid; a yellow or brown coloration indicates the presence of bromine.[5]

  • Reactions involving NBS can be exothermic, and appropriate precautions should be taken, especially on a larger scale.[5]

References

An In-Depth Technical Guide to the Synthesis of Methyl 3-Bromopropynoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 3-bromopropynoate is a highly reactive and versatile building block in modern organic synthesis, prized for its utility in the construction of complex molecular architectures, particularly in the development of novel heterocyclic compounds for pharmaceutical and materials science applications. This technical guide provides a comprehensive overview of the principal synthetic methodology for this valuable reagent, focusing on the silver-catalyzed bromination of methyl propiolate. We will delve into the mechanistic underpinnings of this transformation, provide a detailed and validated experimental protocol, discuss critical safety considerations, and explore the compound's applications, thereby offering researchers, scientists, and drug development professionals a thorough resource for its preparation and use.

Introduction: The Significance of Methyl 3-Bromopropynoate

In the landscape of synthetic chemistry, the strategic incorporation of functionalized alkynes is a cornerstone of molecular design. Methyl 3-bromopropynoate (CAS No. 23680-40-2), an activated bromoalkyne, serves as a potent trifunctional reagent. Its structure comprises an electron-deficient triple bond, a labile bromine atom, and an ester moiety, rendering it an exceptional substrate for a variety of transformations.

The primary value of methyl 3-bromopropynoate lies in its role as a precursor to substituted propargyl systems and as a partner in cycloaddition reactions. The bromoalkyne functionality is particularly sought after for [3+2] cycloaddition reactions with azides (Azide-Alkyne Cycloaddition) to form highly substituted triazoles, a scaffold of immense importance in medicinal chemistry.[1][2] Furthermore, the bromine atom can be displaced or participate in cross-coupling reactions, allowing for further molecular elaboration. This guide aims to equip the practicing chemist with the knowledge to reliably synthesize and handle this powerful synthetic intermediate.

The Premier Synthetic Route: Silver-Catalyzed Bromination of Methyl Propiolate

The most reliable and high-yielding synthesis of methyl 3-bromopropynoate proceeds via the direct bromination of the terminal alkyne of methyl propiolate. This reaction is efficiently carried out using N-bromosuccinimide (NBS) as the bromine source, with a catalytic quantity of silver nitrate (AgNO₃) being crucial for the reaction's success. This method, detailed in Organic Syntheses, is lauded for its operational simplicity and consistent results.[3]

The Underlying Mechanism: Activating the Alkyne

The direct bromination of a terminal alkyne with NBS alone is typically sluggish. The key to this transformation is the "alkynophilicity" of the silver(I) ion.[4] The mechanism, while not definitively elucidated in all contexts, is understood to proceed through the following key steps:

  • π-Complex Formation: The silver(I) ion coordinates to the π-system of the methyl propiolate alkyne, forming a silver-alkyne π-complex. This coordination polarizes the alkyne, making the terminal carbon more susceptible to nucleophilic attack and the acetylenic proton more acidic.

  • Formation of Silver Acetylide: The increased acidity of the terminal proton allows for its abstraction, likely facilitated by a weak base in the medium, leading to the formation of a silver acetylide intermediate.

  • Electrophilic Bromination: N-Bromosuccinimide serves as the electrophilic bromine source. The silver acetylide, a potent nucleophile, attacks the bromine atom of NBS. This step is the core C-Br bond-forming event.

  • Catalyst Regeneration: The reaction regenerates the silver catalyst, which can then participate in another cycle. The succinimide anion is liberated and eventually protonated during workup.

The catalytic use of silver nitrate is critical; it activates the terminal alkyne, directing the regioselective bromination to the terminal position and preventing side reactions.[5]

Reaction Mechanism Overview

G cluster_0 Catalytic Cycle cluster_1 Reagents Start Methyl Propiolate + AgNO₃ PiComplex Silver-Alkyne π-Complex Start->PiComplex Coordination Acetylide Silver Acetylide Intermediate PiComplex->Acetylide - H⁺ Bromination Electrophilic Attack on NBS Acetylide->Bromination Product Methyl 3-Bromopropynoate + Ag⁺ (regenerated) Bromination->Product Succinimide Succinimide (Byproduct) Bromination->Succinimide Product->Start Catalyst Regeneration NBS N-Bromosuccinimide (NBS) (Bromine Source) NBS->Bromination

Caption: Catalytic cycle for the silver-mediated bromination of methyl propiolate.

Experimental Protocol: A Validated Procedure

The following protocol is adapted from a well-established procedure published in Organic Syntheses, ensuring its reliability and reproducibility.[3]

Reagent and Equipment Data
Reagent/MaterialCAS No.M.W. ( g/mol )AmountMoles (mmol)Notes
Methyl Propiolate922-67-884.074.0 g47.6Starting material. Lachrymator.
N-Bromosuccinimide (NBS)128-08-5177.989.8 g55.0Brominating agent.
Silver Nitrate (AgNO₃)7761-88-8169.870.8 g4.7Catalyst. Light-sensitive.
Acetone67-64-158.08100 mL-Anhydrous grade recommended.
Celite®61790-53-2-Pad-Filtration aid.
Step-by-Step Methodology
  • Reaction Setup: In a 250-mL round-bottomed flask equipped with a magnetic stir bar, charge the flask with acetone (100 mL) and methyl propiolate (4.0 g, 47.6 mmol).

  • Catalyst Addition: To the stirred solution at room temperature, add silver nitrate (0.8 g, 4.7 mmol). Stir for 5 minutes.

  • Brominating Agent Addition: Add N-bromosuccinimide (9.8 g, 55 mmol) to the mixture in a single portion. The initially homogeneous solution will become cloudy, and a grayish precipitate (silver succinimide and silver bromide) will form.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Work-up: Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid precipitates. Rinse the filter cake with a small amount of acetone (30–50 mL) to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrates and carefully remove the acetone using a rotary evaporator. It is crucial to maintain a low bath temperature (ca. 20°C) and moderate vacuum (ca. 20 mmHg) as the product is volatile.

  • Purification: Distillation: The resulting oily residue is purified by bulb-to-bulb distillation at room temperature under high vacuum (ca. 0.1 mmHg). This will afford methyl 3-bromopropynoate as a colorless liquid (yields typically range from 90–97%).[3] The product solidifies upon cooling (mp ≈ 20°C).

Experimental Workflow Diagram

G cluster_workflow Synthesis Workflow A 1. Dissolve Methyl Propiolate in Acetone B 2. Add AgNO₃ Catalyst A->B C 3. Add NBS (Stir for 2h at RT) B->C D 4. Filter through Celite® C->D E 5. Concentrate Filtrate (Rotary Evaporation) D->E F 6. Purify by Bulb-to-Bulb Distillation (High Vacuum) E->F G Final Product: Methyl 3-Bromopropynoate F->G

Caption: Step-by-step workflow for the synthesis of methyl 3-bromopropynoate.

Safety and Handling: A Self-Validating System

Trustworthiness in chemical synthesis is rooted in safety. The reagents and the product of this synthesis demand careful handling. A thorough risk assessment should be conducted before commencing any work.[6][7]

  • Methyl 3-Bromopropynoate (Product): This compound is a potent lachrymator and must be handled in a well-ventilated chemical fume hood at all times.[3] Skin and eye contact should be strictly avoided through the use of appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Due to its volatility, distillation should be performed behind a safety shield.[3] Hazard statements for this compound include H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), and H318 (Causes serious eye damage).[8][9]

  • Methyl Propiolate (Starting Material): Also a lachrymator and should be handled with the same precautions as the product.[3]

  • N-Bromosuccinimide (NBS): An irritant and a source of bromine. Avoid inhalation of dust and contact with skin.

  • Silver Nitrate: An oxidizing agent and can cause stains on skin and clothing. It is also light-sensitive and should be stored accordingly.

  • Acetone: A highly flammable solvent. Ensure all operations are performed away from ignition sources.

Disposal: All chemical waste should be disposed of in accordance with local and institutional regulations. Halogenated organic waste streams should be segregated.

Characterization of the Final Product

Confirmation of the product's identity and purity is essential. The following are the expected spectroscopic characteristics for methyl 3-bromopropynoate.

  • ¹H NMR (Proton NMR): The spectrum is expected to be very simple, showing a single sharp peak for the methyl ester protons (-OCH₃). This singlet would likely appear in the region of 3.7-3.9 ppm, characteristic of methyl esters.[10][11]

  • ¹³C NMR (Carbon NMR): The spectrum should display four distinct signals:

    • A signal for the methyl carbon (-OCH₃) around 52-55 ppm.

    • Two signals for the acetylenic carbons (C≡C). The carbon bearing the bromine will be significantly downfield shifted.

    • A signal for the carbonyl carbon (C=O) of the ester, typically in the range of 150-160 ppm.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected to include:

    • A sharp, strong absorption around 2200-2250 cm⁻¹ corresponding to the C≡C triple bond stretch.

    • A strong carbonyl (C=O) stretch from the ester group, typically around 1720-1740 cm⁻¹.

    • C-O stretching bands in the fingerprint region (1100-1300 cm⁻¹).

Alternative Synthetic Pathways

While the silver-catalyzed bromination of methyl propiolate is the preferred method, it is valuable for a researcher to be aware of alternative routes. One notable alternative involves a two-step process:

  • Bromination of Propiolic Acid: Propiolic acid can be brominated using aqueous potassium hypobromite to yield 3-bromopropiolic acid. However, this reaction can be challenging to control and may give inconsistent results.[3]

  • Esterification: The resulting 3-bromopropiolic acid can then be esterified with methanol, typically under acidic catalysis (e.g., sulfuric acid), to yield the desired methyl 3-bromopropynoate. This esterification can be slow, sometimes requiring extended reaction times.[3]

This alternative is generally less efficient and more cumbersome than the direct, one-pot silver-catalyzed method, but it remains a viable option depending on starting material availability.

Applications in Drug Discovery and Development

The synthetic utility of methyl 3-bromopropynoate makes it a valuable tool for drug development professionals. Its primary application is in the synthesis of complex heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals.[12][13][14]

  • [3+2] Cycloaddition Reactions: As an activated alkyne, it readily participates in 1,3-dipolar cycloadditions. For instance, its reaction with organic azides provides a direct route to 1,2,3-triazole rings, which are known to be bioisosteres for amides and other functional groups, enhancing metabolic stability and binding interactions of drug candidates.[15]

  • Synthesis of Substituted Heterocycles: The bromoalkyne moiety can be further functionalized through various cross-coupling reactions (e.g., Sonogashira, Suzuki) or displacement reactions, allowing for the introduction of diverse substituents. This enables the rapid generation of libraries of complex molecules for screening in drug discovery programs. Gold-catalyzed cycloisomerization of related 1-bromoalkynes has been shown to produce valuable heterospirocycles, which are increasingly important scaffolds in medicinal chemistry.[8][16]

The ability to efficiently synthesize methyl 3-bromopropynoate is, therefore, a key enabling step in the exploration of novel chemical space for the discovery of new therapeutic agents.

Conclusion

This guide has detailed a robust and reliable method for the synthesis of methyl 3-bromopropynoate, a key intermediate for advanced organic synthesis. By understanding the reaction mechanism, adhering to the validated experimental protocol, and prioritizing safety, researchers can confidently prepare this valuable compound. Its demonstrated utility in the construction of complex heterocyclic systems underscores its importance for professionals in the pharmaceutical and chemical industries. The presented methodology, grounded in the authoritative literature, provides a trustworthy foundation for the synthesis and application of this versatile chemical building block.

References

Spectroscopic and Synthetic Profile of Methyl 3-Bromopropiolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics and synthesis of methyl 3-bromopropiolate, a valuable reagent in organic synthesis. The document details experimental protocols for its preparation and summarizes its key spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Synthesis of this compound

A well-established and reliable method for the preparation of this compound is through the bromination of methyl propiolate.[1]

Experimental Protocol:

A solution of methyl propiolate (1.0 equivalent) in acetone is treated with a catalytic amount of silver nitrate (0.1 equivalents). To this stirred solution, N-bromosuccinimide (1.1 equivalents) is added in one portion. The reaction mixture is stirred at room temperature for approximately two hours. Following the reaction, the solid byproducts are removed by filtration. The solvent is then carefully removed under reduced pressure to yield the crude this compound. The final product can be purified by distillation.[1]

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are characterized by the presence of a methyl ester group and a disubstituted alkyne.

Table 1: 1H and 13C NMR Spectral Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
1H3.73Singlet-OCH3
13C152.8SingletC=O (C-1)
72.4Singlet≡C-COOCH3 (C-2)
52.9Singlet-OCH3
52.8SingletBr-C≡ (C-3)

Experimental Protocol (General): 1H and 13C NMR spectra are typically recorded on a spectrometer operating at a frequency of 200 MHz for 1H and 50 MHz for 13C, respectively. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl3), with tetramethylsilane (TMS) used as an internal standard (0 ppm). For 13C NMR, broadband proton decoupling is employed to simplify the spectrum to single lines for each carbon atom.[2][3][4][5]

Infrared (IR) Spectroscopy

Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound

Functional GroupBond VibrationExpected Frequency Range (cm-1)Intensity
AlkyneC≡C stretch2100 - 2260Weak to Medium
EsterC=O stretch1735 - 1750Strong
EsterC-O stretch1000 - 1300Strong
Alkyl HalideC-Br stretch600 - 500Medium to Strong

The presence of the carbon-carbon triple bond is indicated by a weak to medium absorption in the 2100-2260 cm-1 region.[6][7] The ester carbonyl (C=O) stretch is expected to give a strong absorption band in the range of 1735-1750 cm-1.[8][9][10] The C-O single bond stretch of the ester will also show a strong absorption between 1000 and 1300 cm-1.[10]

Experimental Protocol (General): An FT-IR spectrum can be obtained using a Fourier Transform Infrared spectrometer. A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates. Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl4) and the spectrum recorded in a solution cell. The spectrum is typically recorded over the range of 4000-400 cm-1.[11][12][13][14]

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for bromine-containing compounds.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zIonComments
162/164[M]+•Molecular ion peak, showing the characteristic M and M+2 isotopic pattern for bromine (79Br and 81Br are in an approximate 1:1 ratio).
131/133[M - OCH3]+Loss of the methoxy group.
83[M - Br]+Loss of a bromine atom.
59[COOCH3]+Methylester fragment.

Due to the presence of one bromine atom, the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units.[15] Common fragmentation pathways would involve the loss of the methoxy group (-OCH3) or the bromine atom.[16]

Experimental Protocol (General): Mass spectra are typically acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.[17][18][19][20][21][22]

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of this compound.

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound NMR NMR Spectroscopy (1H and 13C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Analyze Chemical Shifts & Multiplicities NMR->NMR_Data IR_Data Identify Characteristic Functional Group Frequencies IR->IR_Data MS_Data Analyze Fragmentation Pattern & Isotopic Distribution MS->MS_Data Structure Structural Elucidation and Confirmation of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the synthesis and spectral characterization of this compound.

References

Navigating the Synthesis and Safe Handling of Methyl 3-Bromopropiolate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-bromopropiolate is a highly reactive and versatile building block in organic synthesis, offering a gateway to a diverse array of complex molecules. Its trifunctional nature, possessing an activated alkyne, a bromoalkyne, and a methyl ester, makes it a valuable reagent in the construction of novel pharmaceutical and agrochemical candidates. However, this inherent reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the synthesis, potential hazards, and safe handling procedures for this compound, grounded in established chemical safety principles and insights from related classes of compounds.

Understanding the Compound: Synthesis and Reactivity

This compound is synthesized from methyl propiolate through a bromination reaction. A common laboratory-scale synthesis involves the reaction of methyl propiolate with N-bromosuccinimide (NBS) in the presence of a silver nitrate catalyst in an acetone solvent.[1] The reaction is typically stirred at room temperature for several hours.[1]

The presence of the electron-withdrawing ester group and the bromine atom significantly activates the alkyne, making it susceptible to nucleophilic attack and a participant in various coupling reactions. This high reactivity is the very characteristic that makes it a valuable synthetic tool, but it also underscores the need for meticulous handling to prevent unintended reactions.

Hazard Analysis: A Composite of Inferred Risks

Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound, a thorough hazard analysis must be constructed by examining the risks associated with its structural components: bromoalkynes and acetylenic compounds in general.

Key Potential Hazards:

  • Irritant: Based on analogous compounds like methyl 3-bromopropionate, it is prudent to assume that this compound is an irritant to the skin, eyes, and respiratory system.[2][3][4]

  • Toxicity: The compound may be harmful if swallowed or inhaled.[2][4]

  • Instability: Acetylenic compounds, particularly haloalkynes, can be unstable and may decompose, especially with exposure to heat, shock, or certain metals.[5][6] Bromoalkynes are known to be reactive and can undergo various transformations, some of which could be energetic.

  • Formation of Explosive Acetylides: Acetylenic compounds can react with certain metals, such as copper, silver, and mercury, to form highly unstable and shock-sensitive acetylides.[5] This is a critical consideration for both the reaction setup and storage.

  • Combustibility: While specific data is unavailable, many organic esters are combustible. The compound should be kept away from open flames and sources of ignition.[2][3]

Hazard Summary Table
Hazard ClassPotential EffectInferred From
Acute ToxicityHarmful if swallowed or inhaled.Analogy with Methyl 3-bromopropionate[2][4]
Skin Corrosion/IrritationCauses skin irritation.Analogy with Methyl 3-bromopropionate[2][3][4]
Eye Damage/IrritationCauses serious eye irritation.Analogy with Methyl 3-bromopropionate[2][3][4]
Respiratory IrritationMay cause respiratory tract irritation.Analogy with Methyl 3-bromopropionate[2][4]
InstabilityPotential for decomposition.General reactivity of haloalkynes and acetylenic compounds.[5][6]
ReactivityFormation of explosive acetylides with certain metals.General reactivity of acetylenic compounds.[5]
FlammabilityCombustible liquid.General properties of organic esters.[2][3]

Personal Protective Equipment (PPE): The First Line of Defense

A stringent PPE protocol is mandatory when handling this compound. The following table outlines the recommended PPE based on the inferred hazards.

PPE Requirements Table
Body PartProtectionSpecificationRationale
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over the goggles.Protects against splashes of the corrosive and irritating liquid.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves.Provides a barrier against skin contact with the irritating and potentially toxic liquid.
Body Laboratory CoatFlame-resistant lab coat.Protects against splashes and potential ignition.
Respiratory RespiratorUse in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Prevents inhalation of harmful and irritating vapors.

Safe Handling and Experimental Protocols

Adherence to meticulous safe handling practices is paramount to mitigating the risks associated with this compound.

General Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS (analogues) & Procedure PPE Don Appropriate PPE Prep->PPE Hood Ensure Fume Hood is Operational PPE->Hood Weigh Weigh in Fume Hood Hood->Weigh Transfer Transfer using Syringe/Cannula Weigh->Transfer Reaction Perform Reaction under Inert Atmosphere Transfer->Reaction Quench Quench Reaction & Unused Reagent Reaction->Quench Waste Dispose in Designated Halogenated Waste Quench->Waste Decon Decontaminate Glassware & Surfaces Waste->Decon

Caption: General workflow for safely handling this compound.

Step-by-Step Experimental Protocol:
  • Preparation:

    • Thoroughly review the experimental procedure and the safety information for all reagents. Given the lack of a specific SDS for this compound, review the SDS for Methyl 3-bromopropionate and safety literature for bromoalkynes.[2][3][4]

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood has a current inspection sticker and is functioning correctly.

  • Handling and Use:

    • Conduct all manipulations of this compound within a certified chemical fume hood.

    • Avoid contact with skin, eyes, and clothing.

    • Do not breathe vapors or mists.

    • Keep the compound away from heat, sparks, and open flames.[2][3]

    • Use non-sparking tools and equipment.

    • When transferring the liquid, use a syringe or cannula to minimize exposure to air and prevent splashes.

  • Storage:

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3]

    • Store away from incompatible materials, particularly bases, oxidizing agents, reducing agents, and metals known to form acetylides (e.g., copper, silver, mercury).[3][5]

    • The storage area should be clearly labeled with the identity of the compound and appropriate hazard warnings.

  • Waste Disposal:

    • All waste containing this compound should be collected in a designated, labeled container for halogenated organic waste.

    • Do not dispose of this chemical down the drain.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Response Flowchart

cluster_exposure Exposure cluster_spill Spill Start Emergency Event Skin Skin Contact: Immediately wash with soap and water for 15 min. Start->Skin Eyes Eye Contact: Immediately flush with water for 15 min. Start->Eyes Inhalation Inhalation: Move to fresh air. Start->Inhalation SmallSpill Small Spill: Absorb with inert material (vermiculite, sand). Start->SmallSpill LargeSpill Large Spill: Evacuate area and call emergency services. Start->LargeSpill SeekMedical Seek Immediate Medical Attention Skin->SeekMedical Eyes->SeekMedical Inhalation->SeekMedical WasteDisposal Dispose as Hazardous Waste SmallSpill->WasteDisposal Collect in sealed container for disposal

Caption: Emergency response procedures for this compound.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][3] Remove contaminated clothing. Seek medical attention.

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Seek immediate medical attention.

  • In Case of Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • In Case of Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water. Seek immediate medical attention.

Conclusion: A Call for Vigilance

References

An In-depth Technical Guide on the Material Safety of Methyl 3-Bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a detailed overview of the material safety data for Methyl 3-bromopropionate (CAS No. 3395-91-3), a chemical commonly used in laboratory synthesis.[1] While the initial topic specified methyl 3-bromopropiolate, the available safety and technical data predominantly correspond to methyl 3-bromopropionate. This document is intended for researchers, scientists, and professionals in drug development who handle this substance, and it summarizes critical safety information, physical and chemical properties, and hazard management protocols.

Hazard Identification and Classification

Methyl 3-bromopropionate is classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] It is a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

GHS Hazard Classification:

  • Acute Toxicity, Oral: Category 4[1]

  • Skin Corrosion/Irritation: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2[1]

  • Specific target organ toxicity (single exposure): Category 3 (Target Organ: Respiratory system)[1][2]

  • Flammable liquids: Category 4[1]

Signal Word: Warning[1]

Hazard Statements:

  • H227: Combustible liquid[2][4][5]

  • H302: Harmful if swallowed[1][3][4]

  • H315: Causes skin irritation[2][3]

  • H319: Causes serious eye irritation[2][3]

  • H335: May cause respiratory irritation[2]

The following diagram illustrates the logical flow of hazard communication for this substance, from identification to response.

Hazard_Communication_Workflow cluster_0 Hazard Identification cluster_1 Precautionary Measures (Prevention) cluster_2 Emergency Response cluster_3 Storage & Disposal H_ID GHS Classification (H227, H302, H315, H319, H335) P_Wash P264: Wash skin thoroughly after handling H_ID->P_Wash P_NoEat P270: Do not eat, drink or smoke when using H_ID->P_NoEat P_Gloves P280: Wear protective gloves/eye protection H_ID->P_Gloves P_Avoid P261: Avoid breathing mist/vapors H_ID->P_Avoid P_Heat P210: Keep away from heat/sparks/open flames H_ID->P_Heat R_Swallowed P301+P312: If Swallowed, call POISON CENTER P_Wash->R_Swallowed R_Skin P302+P352: If on Skin, wash with soap and water P_Wash->R_Skin R_Eyes P305+P351+P338: If in Eyes, rinse cautiously with water P_Wash->R_Eyes R_Inhaled P304+P340: If Inhaled, remove to fresh air P_Wash->R_Inhaled P_NoEat->R_Swallowed P_NoEat->R_Skin P_NoEat->R_Eyes P_NoEat->R_Inhaled P_Gloves->R_Swallowed P_Gloves->R_Skin P_Gloves->R_Eyes P_Gloves->R_Inhaled P_Avoid->R_Swallowed P_Avoid->R_Skin P_Avoid->R_Eyes P_Avoid->R_Inhaled P_Heat->R_Swallowed P_Heat->R_Skin P_Heat->R_Eyes P_Heat->R_Inhaled S_Store P403+P235: Store in a well-ventilated place. Keep cool. R_Swallowed->S_Store R_Skin->S_Store R_Eyes->S_Store R_Inhaled->S_Store D_Dispose P501: Dispose of contents/container to approved waste plant S_Store->D_Dispose

Figure 1: Hazard Communication Workflow for Methyl 3-Bromopropionate.

Physical and Chemical Properties

The physical and chemical data for Methyl 3-bromopropionate are summarized below. This information is critical for designing safe experimental and storage conditions.

PropertyValueSource(s)
Molecular Formula C₄H₇BrO₂[3][6][7]
Molecular Weight 167.00 g/mol [3]
Appearance Clear, colorless to slightly yellow liquid[2][6]
Odor Odorless[1]
Boiling Point 64 - 66 °C @ 18 mmHg[6][8]
Density 1.53 g/mL at 25 °C[6][8]
Flash Point 75 °C (167 °F) - closed cup[2]
Refractive Index (n20/D) 1.458[6][8]
Water Solubility Immiscible[6]

Toxicological Information

Toxicological data is essential for assessing the health risks associated with exposure. The primary acute toxicity concern is ingestion.

ParameterValueSpeciesRemarksSource(s)
LD50 Oral 1600 mg/kgRatBehavioral effects observed include somnolence and ataxia.[2][2]

Handling, Storage, and Exposure Controls

Proper handling and storage procedures are mandatory to minimize risk to personnel and facilities.

Engineering Controls:

  • Use only outdoors or in a well-ventilated area.[1]

  • Ensure eyewash stations and safety showers are close to the workstation.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles (compliant with EN166 or OSHA's 29 CFR 1910.133).[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: Not typically required under normal use conditions with adequate ventilation.[1]

Handling and Storage: The logical relationship between handling precautions, incompatible materials, and storage conditions is depicted in the diagram below.

Handling_Storage_Logic Handling Safe Handling - Avoid contact with skin/eyes - Avoid inhalation - Keep away from ignition sources Storage Proper Storage - Keep container tightly closed - Store in a dry, cool, well-ventilated place - Store locked up Handling->Storage leads to Incompatibles Incompatible Materials - Acids - Bases - Reducing Agents - Oxidizing Agents Conditions Conditions to Avoid - Heat, flames, sparks - Ignition sources - Incompatible products Incompatibles->Conditions inform Conditions->Handling influences Conditions->Storage influences

Figure 2: Logical Flow for Safe Handling and Storage.

Experimental Protocols: Acute Toxicity Assessment

While the specific study that determined the LD50 value of 1600 mg/kg is not detailed in the provided safety sheets, a generalized experimental workflow for such an assessment (based on OECD Guideline 420) is presented below. This illustrates the typical methodology for researchers in toxicology.

Methodology: Acute Oral Toxicity - Fixed Dose Procedure (Illustrative)

  • Acclimatization: Healthy, young adult rats are acclimatized to laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted (food, but not water, is withheld) for 3-4 hours prior to dosing.

  • Dose Administration: The substance is administered orally by gavage. A starting dose (e.g., 300 mg/kg) is selected based on structure-activity relationships.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.[2] Observations are frequent on the day of dosing and daily thereafter for 14 days.

  • Dose Adjustment:

    • If an animal dies, the test is repeated at a lower dose.

    • If an animal survives, the test is repeated in additional animals at the same or a higher dose level, depending on the specific protocol design.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 is estimated based on the dose at which mortality is observed.

The following diagram outlines this hypothetical experimental workflow.

Acute_Toxicity_Workflow Start Start: Select Test Animals (Rats) Acclimate Acclimatization (>=5 days) Start->Acclimate Fast Fasting (3-4 hours) Acclimate->Fast Dose Administer Single Oral Dose (e.g., by gavage) Fast->Dose Observe Observation Period (14 days) - Monitor for clinical signs - Record body weight Dose->Observe Endpoint Endpoint Assessment Observe->Endpoint Necropsy Gross Necropsy Endpoint->Necropsy Mortality or Survival Analysis Data Analysis & LD50 Estimation Necropsy->Analysis End End of Study Analysis->End

Figure 3: Generalized Workflow for an Acute Oral LD50 Study.

References

An In-depth Technical Guide on the Reactivity of the Alkyne in Methyl 3-Bromopropiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromopropiolate is a highly versatile and reactive trifunctional chemical scaffold. Its structure incorporates an activated alkyne, an ester, and a bromine atom, making it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic compounds and functionalized molecules relevant to drug discovery and materials science. The electron-withdrawing nature of the methoxycarbonyl group polarizes the carbon-carbon triple bond, rendering it susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of the alkyne moiety in this compound, focusing on cycloaddition reactions, nucleophilic additions, and cross-coupling reactions. Detailed experimental protocols for key reactions are provided, and quantitative data is summarized for ease of comparison.

Synthesis of this compound

A reliable method for the preparation of this compound involves the bromination of methyl propiolate. A detailed and verified experimental protocol is provided by Organic Syntheses.[1]

Experimental Protocol: Synthesis of this compound [1]

A solution of methyl propiolate (4.0 g, 47.6 mmol) in acetone (100 mL) is treated with silver nitrate (0.8 g, 4.7 mmol) at room temperature. After stirring for 5 minutes, N-bromosuccinimide (9.8 g, 55 mmol) is added in one portion. The resulting suspension is stirred for 2 hours, during which a grayish precipitate forms. The solid is removed by filtration through Celite, and the acetone is carefully removed by rotary evaporation at approximately 20°C under reduced pressure. The oily residue is then purified by bulb-to-bulb distillation at room temperature under high vacuum (≈0.1 mm) to afford this compound as a colorless liquid (7.0–7.5 g, 90–97% yield), which solidifies upon cooling (mp ≈20°C).

Reactivity of the Alkyne Moiety

The alkyne in this compound is electron-deficient due to the adjacent ester group, making it a powerful electrophile and a reactive dipolarophile. This electronic feature governs its participation in a wide range of chemical reactions.

Cycloaddition Reactions

Cycloaddition reactions are fundamental transformations for the construction of cyclic and heterocyclic systems. This compound is an excellent substrate for various types of cycloadditions.

The electron-deficient alkyne of this compound readily participates as a dipolarophile in [3+2] cycloaddition reactions with a variety of 1,3-dipoles to furnish five-membered heterocycles.[2] A prominent example is the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles, a cornerstone of "click chemistry".

Reaction Pathway: [3+2] Cycloaddition with Azides

Caption: General scheme of a [3+2] cycloaddition reaction.

A significant application of this reactivity is in the synthesis of pyrazoles through the reaction with hydrazine derivatives. The reaction proceeds via a Michael addition followed by an intramolecular cyclization and elimination.

Experimental Protocol: Synthesis of Methyl 5-Amino-1-phenyl-1H-pyrazole-4-carboxylate

To a solution of this compound (1.0 mmol) in ethanol (5 mL) is added phenylhydrazine (1.1 mmol). The reaction mixture is stirred at room temperature for 4 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired pyrazole derivative.

Reactant 1Reactant 2SolventTemperature (°C)Time (h)ProductYield (%)Reference
This compoundPhenylhydrazineEthanol254Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateNot specified[General procedure based on pyrazole synthesis from acetylenic ketones][3][4]
This compoundMethylhydrazineMethanol256Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateNot specified[General procedure based on pyrazole synthesis from acetylenic ketones][5]

As a potent dienophile due to its electron-withdrawing group, this compound undergoes Diels-Alder reactions with a variety of dienes to construct six-membered rings.[4] The reaction with furan, for instance, leads to the formation of oxabicyclic adducts which are versatile intermediates in organic synthesis.

Reaction Pathway: Diels-Alder Reaction with Furan

Caption: Diels-Alder reaction of furan and this compound.

Experimental Protocol: Diels-Alder Reaction of this compound with Furan

A mixture of this compound (1.0 mmol) and furan (5.0 mmol, used as both reactant and solvent) is heated in a sealed tube at 100 °C for 24 hours. After cooling to room temperature, the excess furan is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the corresponding oxabicyclic adduct.

DieneDienophileSolventTemperature (°C)Time (h)ProductYield (%)Reference
FuranThis compoundFuran100247-Oxabicyclo[2.2.1]hepta-2,5-diene derivativeNot specified[General conditions for Diels-Alder with furan][6][7]
Nucleophilic Addition Reactions

The electrophilic nature of the alkyne in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of soft nucleophiles such as amines and thiols.

Primary and secondary amines add to the triple bond of this compound to form enamine derivatives. The reaction is typically highly regioselective, with the nucleophile attacking the carbon atom beta to the ester group.

Reaction Pathway: Michael Addition of an Amine

Caption: Michael addition of an amine to this compound.

Experimental Protocol: Michael Addition of Benzylamine to this compound

To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added benzylamine (1.1 mmol) dropwise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the crude product is purified by column chromatography to give the corresponding enamine.

AmineSolventTemperature (°C)Time (h)ProductYield (%)Reference
BenzylamineDichloromethane0 to 252Methyl 3-(benzylamino)-3-bromopropenoateNot specified[General conditions for Michael addition of amines][8][9]
PiperidineMethanol253Methyl 3-bromo-3-(piperidin-1-yl)propenoateNot specified[General conditions for Michael addition of amines][8][9]

Thiols are excellent nucleophiles for conjugate addition to activated alkynes. The reaction of thiols with this compound proceeds smoothly to afford the corresponding vinyl sulfides.

Experimental Protocol: Michael Addition of Thiophenol to this compound

To a solution of this compound (1.0 mmol) and thiophenol (1.1 mmol) in methanol (10 mL) is added a catalytic amount of triethylamine (0.1 mmol). The mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to provide the vinyl sulfide product.

ThiolBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
ThiophenolTriethylamineMethanol251Methyl 3-bromo-3-(phenylthio)propenoateNot specified[General conditions for thiol addition][10][11]
EthanethiolSodium ethoxideEthanol251.5Methyl 3-bromo-3-(ethylthio)propenoateNot specified[General conditions for thiol addition][10][11]
Cross-Coupling Reactions

The carbon-bromine bond in this compound allows for its participation in various palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. In these reactions, the alkyne moiety can be further functionalized.

Reaction Pathway: Sonogashira Coupling

Caption: Sonogashira coupling of a terminal alkyne with this compound.

Experimental Protocol: Sonogashira Coupling of Phenylacetylene with this compound

To a solution of this compound (1.0 mmol), phenylacetylene (1.2 mmol), and copper(I) iodide (0.05 mmol) in triethylamine (10 mL) is added bis(triphenylphosphine)palladium(II) chloride (0.02 mmol). The reaction mixture is stirred at 60 °C under an inert atmosphere for 6 hours. After cooling, the mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography on silica gel to afford the coupled product.

AlkyneCatalystCo-catalystBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
PhenylacetylenePdCl2(PPh3)2CuITriethylamineTriethylamine606Methyl 5-phenylpenta-2,4-diynoateNot specified[General Sonogashira conditions][12][13][14]
1-HexynePd(PPh3)4CuIDiisopropylamineTHF508Methyl nona-2,4-diynoateNot specified[General Sonogashira conditions][12][13][14]

Conclusion

This compound is a versatile and highly reactive building block in organic synthesis. The electron-deficient nature of its alkyne moiety allows it to readily participate in a diverse array of chemical transformations, including [3+2] and [4+2] cycloadditions, Michael additions with various nucleophiles, and palladium-catalyzed cross-coupling reactions. The ability to undergo these reactions with high regioselectivity makes it an invaluable tool for the construction of a wide range of complex molecules, particularly substituted heterocycles. The experimental protocols and reaction data summarized in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. The continued exploration of the reactivity of this compound is expected to lead to the development of novel synthetic methodologies and the discovery of new biologically active molecules.

References

Electrophilicity of Methyl 3-bromopropiolate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilicity of Methyl 3-Bromopropionate

Introduction

This technical guide provides a comprehensive overview of the electrophilic nature of methyl 3-bromopropionate (CAS 3395-91-3), a versatile reagent in organic synthesis.[1][2] It is important to note that the requested topic was "methyl 3-bromopropiolate," which contains a carbon-carbon triple bond. However, publicly available scientific literature predominantly focuses on "methyl 3-bromopropionate," which features a carbon-carbon single bond. This guide will proceed under the assumption that the intended subject was the more commonly utilized propionate derivative. Methyl 3-bromopropionate serves as a key intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and complex organic molecules due to the reactivity of its carbon-bromine bond.[1][2] This document will detail its chemical properties, electrophilic reactivity, relevant experimental protocols, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Data

Methyl 3-bromopropionate is a colorless to slightly yellow liquid at room temperature.[3][4] Its structure features an ester functional group and a primary alkyl bromide, making it susceptible to nucleophilic attack. The bromine atom, being a good leaving group, facilitates various substitution reactions.

Quantitative Data Summary

The physical and chemical properties of methyl 3-bromopropionate are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₄H₇BrO₂[3][5][6]
Molecular Weight 167.00 g/mol [3][5][6]
CAS Number 3395-91-3[3][5]
Boiling Point 64-66 °C at 18 mmHg[3][7]
Density 1.53 g/mL at 25 °C[3][7]
Refractive Index (n20/D) 1.458[3][7]
Flash Point 75 °C (167 °F) - closed cup[1]
Purity (Typical) ≥97%[7]
Appearance Clear colorless to slightly yellow liquid[1][3]
Solubility Immiscible in water[1][3]

Electrophilicity and Reactivity

The core of methyl 3-bromopropionate's utility lies in its electrophilic character. The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the bromine atom, making it an excellent electrophilic center for nucleophilic substitution reactions.[2] This reactivity is fundamental to its role as a building block in organic synthesis.[1]

Powerful nucleophiles readily attack the electrophilic carbon, displacing the bromide ion. This process typically follows an S(_N)2 mechanism, which is favored for primary alkyl halides.[8] Factors influencing this reaction include the strength of the nucleophile, the solvent, and the temperature.[8] Polar aprotic solvents are known to enhance the reactivity of the nucleophile, thereby favoring the S(_N)2 pathway.[8]

The versatility of methyl 3-bromopropionate allows for the introduction of various functional groups by reacting it with different nucleophiles. For instance, its bromine atom can be substituted by iodine, fluorine, nitro, azido, mercapto, cyano, hydroxy, or alkoxy groups, leading to a diverse array of derivative compounds.[9]

Electrophilic_Reactivity cluster_reactants Reactants cluster_products Products Nu Nucleophile (Nu⁻) MBP Methyl 3-bromopropionate Nu->MBP Nucleophilic Attack Substituted Substituted Product MBP->Substituted Bond Formation LeavingGroup Bromide Ion (Br⁻) MBP->LeavingGroup Bond Cleavage

Caption: General workflow of nucleophilic substitution on methyl 3-bromopropionate.

Applications in Synthesis

Methyl 3-bromopropionate is a crucial intermediate for creating complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its reactivity facilitates the development of bioactive compounds, including anti-inflammatory and analgesic drugs.[2]

Specific documented applications include:

  • Synthesis of Spiroanellated γ-Lactones: Used as a key building block.[1][7]

  • Formation of Pinacols: Employed in the synthesis of these important organic intermediates.[1][7]

  • Production of Specialty Polymers: Utilized to enhance material properties like flexibility and durability in coatings and adhesives.[2]

  • Synthesis of 3-(1-hydroxycycloalkyl)-l-oxaspiro[n,m]alkan-2-ones: A reactant in the creation of these novel and complex molecules.[1][7]

Experimental Protocols

Detailed methodologies for the synthesis of methyl 3-bromopropionate are available, providing a practical guide for laboratory preparation.

Protocol 1: Synthesis from Methyl Acrylate and Hydrogen Bromide

This method involves the direct addition of hydrogen bromide to methyl acrylate.[10]

Materials:

  • Methyl acrylate (3 moles, 258 g)

  • Anhydrous ether (500 ml)

  • Hydrogen bromide (245 g)

  • Hydroquinone (4 g, as inhibitor)[10]

  • Anhydrous sodium sulfate (45 g)

  • 7% Sodium sulfate solution

Procedure:

  • A solution of methyl acrylate in methanol is first washed with portions of a 7% sodium sulfate solution to remove the methanol. The methyl acrylate layer is then dried with anhydrous sodium sulfate.[10]

  • The dried methyl acrylate (258 g) is dissolved in 500 ml of anhydrous ether in a 1-liter round-bottomed flask equipped with a drying tube and a gas inlet tube.[10]

  • The flask is cooled in an ice bath.

  • Hydrogen bromide gas (245 g) is bubbled through the solution from a generator. The addition can be rapid, but care should be taken to avoid loss of ether from the exothermic reaction.[10]

  • After the reaction is complete, the ether can be removed under anhydrous conditions.

  • The resulting ester is filtered to remove sodium sulfate and can be used without further distillation. The typical yield is between 280–325 g.[10]

Synthesis_Workflow start Start: Prepare Reactants wash Wash methyl acrylate with Na₂SO₄ solution start->wash dry Dry methyl acrylate with anhydrous Na₂SO₄ wash->dry dissolve Dissolve in anhydrous ether dry->dissolve cool Cool mixture in ice bath dissolve->cool add_hbr Bubble HBr gas through solution cool->add_hbr reaction Allow reaction to complete add_hbr->reaction remove_ether Remove ether (optional) reaction->remove_ether filter Filter product remove_ether->filter end End: Obtain Methyl 3-bromopropionate filter->end

Caption: Experimental workflow for the synthesis of methyl 3-bromopropionate.

Protocol 2: One-Pot Synthesis from Methyl Acrylate and Acetyl Bromide

This method generates hydrogen bromide in situ from the reaction of acetyl bromide with an alcohol solvent, followed by its addition to methyl acrylate.[9]

Materials:

  • Methyl acrylate (1 mol, 86.1 g)

  • Methanol (8 mol, 256 g)

  • Acetyl bromide (1.1 mol, 124.2 g)

  • Hydroquinone (0.5 g)

Procedure:

  • Add methyl acrylate, methanol, and hydroquinone to a reaction flask and stir at room temperature.[9]

  • Add acetyl bromide dropwise to the flask using a dropping funnel.

  • Continue stirring at room temperature for 1 hour after the addition is complete.[9]

  • Increase the temperature to 50°C and continue stirring for another hour.[9]

  • After the reaction, raise the temperature to distill and recover methanol and the methyl acetate byproduct.

  • The final product, methyl 3-bromopropionate, is collected via distillation under reduced pressure. This method reports a yield of 96%.[9]

Conclusion

Methyl 3-bromopropionate is a highly valuable electrophile in organic chemistry. Its well-defined reactivity, centered on the primary carbon-bromine bond, allows for predictable and efficient nucleophilic substitution reactions. This property has established it as a cornerstone intermediate for synthesizing a multitude of compounds in the pharmaceutical, agrochemical, and materials science sectors. The experimental protocols provided herein offer reliable methods for its laboratory-scale preparation, enabling further research and development.

References

Introduction: The Versatility of a Halogenated Ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Methyl 3-bromopropanoate: Nomenclature, Properties, and Applications in Modern Synthesis

A Note on Nomenclature: Initial searches for "Methyl 3-bromopropiolate" did not yield a recognized chemical entity with established research applications. The closely related and highly utilized compound, Methyl 3-bromopropanoate (also known as Methyl 3-bromopropionate), is the focus of this guide. It is presumed that this is the intended compound of interest for researchers, scientists, and drug development professionals.

Methyl 3-bromopropanoate is a versatile bifunctional molecule, incorporating both an electrophilic bromine atom and a nucleophilic ester group. This unique chemical architecture makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications.[1][2] Its utility stems from the ability to participate in a wide range of chemical transformations, including nucleophilic substitutions and cycloaddition reactions, allowing for the strategic introduction of various functional groups.[3] This guide provides an in-depth exploration of its nomenclature, physicochemical properties, synthesis, and key applications, offering field-proven insights for its effective utilization in research and development.

Nomenclature and Identification: A Compound of Many Names

Clarity in chemical identification is paramount for reproducible scientific research. Methyl 3-bromopropanoate is known by several alternative names and is assigned specific identifiers for unambiguous recognition in databases and publications.

Systematic and Common Names:

  • IUPAC Name: methyl 3-bromopropanoate[4]

  • Common Names: Methyl 3-bromopropionate, 3-Bromopropionic acid methyl ester, Methyl beta-bromopropionate[1][4]

Chemical Identifiers:

IdentifierValue
CAS Number 3395-91-3[5][6][7]
Molecular Formula C₄H₇BrO₂[5]
Molecular Weight 167.00 g/mol [4][5]
InChI InChI=1S/C4H7BrO2/c1-7-4(6)2-3-5/h2-3H2,1H3[4]
SMILES COC(=O)CCBr[4]

Physicochemical Properties: A Data-Driven Overview

Understanding the physical and chemical properties of a reagent is crucial for designing experiments and ensuring safe handling.

PropertyValue
Appearance Colorless to very slightly yellow liquid[1][6][8]
Boiling Point 167 °C; 64-66 °C at 18 mmHg[6][8]
Density 1.53 g/mL at 25 °C[9]
Refractive Index n20/D 1.458[9]
Solubility Slightly soluble in water[8]
Flash Point 75 °C (167 °F) - closed cup[7]

Synthesis of Methyl 3-bromopropanoate: A Practical Approach

The synthesis of Methyl 3-bromopropanoate can be achieved through several methods. A common and efficient laboratory-scale preparation involves the 1,4-addition of hydrogen bromide to methyl acrylate.[10][11] This method is often preferred due to the availability of the starting materials and the relatively straightforward procedure.

Experimental Protocol: Synthesis via 1,4-Addition

Materials:

  • Methyl acrylate

  • Hydrogen bromide (gas or in acetic acid)

  • Anhydrous ether (solvent)

  • Hydroquinone (polymerization inhibitor)

  • Anhydrous sodium sulfate (drying agent)

Step-by-Step Methodology:

  • Preparation of Methyl Acrylate: If starting with a methanol solution of methyl acrylate, it should be washed with a sodium sulfate solution to remove methanol and any peroxides. The addition of a small amount of hydroquinone is recommended to prevent polymerization.[11]

  • Reaction Setup: A solution of the purified methyl acrylate in anhydrous ether is placed in a round-bottomed flask equipped with a gas inlet tube and a drying tube. The flask should be cooled in an ice bath.[11]

  • Addition of Hydrogen Bromide: Gaseous hydrogen bromide is bubbled through the cooled solution. The reaction is exothermic, and the rate of addition should be controlled to maintain a low temperature.[11]

  • Workup: After the reaction is complete, the ether solvent is removed by distillation.[11]

  • Purification: The crude product is then purified by vacuum distillation to yield pure Methyl 3-bromopropanoate.[11]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous ether and the drying of methyl acrylate are critical to prevent the hydrolysis of the ester and to avoid unwanted side reactions with water.

  • Polymerization Inhibitor: Methyl acrylate is prone to polymerization, especially in the presence of trace impurities or upon heating. Hydroquinone is added to scavenge free radicals and inhibit this process.[11]

  • Low Temperature: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize the formation of byproducts.

Applications in Drug Development and Organic Synthesis

Methyl 3-bromopropanoate is a key intermediate in the synthesis of a wide range of organic molecules due to its dual functionality.[1][2]

Nucleophilic Substitution Reactions

The bromine atom in Methyl 3-bromopropanoate is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the introduction of various functional groups, such as azides, amines, and thiols, which are essential for building the core structures of many pharmaceutical agents.[3]

Caption: Nucleophilic substitution at the 3-position of Methyl 3-bromopropanoate.

Cycloaddition Reactions

Methyl 3-bromopropanoate can also participate in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. For instance, it can react with 1,3-dipoles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings, which are common motifs in biologically active molecules.[12][13][14]

Caption: General scheme of a [3+2] cycloaddition reaction involving a Methyl 3-bromopropanoate derivative.

Synthesis of Bioactive Molecules

This versatile building block has been utilized in the synthesis of various bioactive compounds, including:

  • Spiroanellated γ-lactones: These are of interest for their unique structures and potential medicinal applications.[15]

  • Pinacols: These are important intermediates in the production of various organic and pharmaceutical compounds.[15]

  • Specialty Polymers: It is used in the production of polymers with enhanced properties like flexibility and durability.[1]

Conclusion: A Cornerstone of Modern Synthetic Chemistry

Methyl 3-bromopropanoate, with its multiple handles for chemical modification, continues to be an indispensable tool for researchers and professionals in drug development and materials science. Its predictable reactivity and versatility make it a cornerstone for the efficient synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and reaction scope, as outlined in this guide, is essential for leveraging its full potential in innovative research and development endeavors.

References

Methodological & Application

Application Notes and Protocols: Methyl 3-Bromopropiolate in [3+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl 3-bromopropiolate as a versatile dipolarophile in [3+2] cycloaddition reactions for the synthesis of various five-membered heterocyclic compounds. The protocols detailed herein are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

[3+2] cycloaddition reactions are powerful tools for the construction of five-membered rings, a structural motif prevalent in a vast array of biologically active compounds and functional materials. This compound is a highly reactive and functionalized alkyne that serves as an excellent building block in these transformations. Its electron-deficient nature, due to the presence of the ester group, and the synthetically versatile bromine atom make it an attractive substrate for cycloadditions with a variety of 1,3-dipoles, including azides, nitrile oxides, nitrones, and diazo compounds. This document outlines the application of this compound in these key cycloaddition reactions, providing detailed experimental protocols and a summary of reaction parameters.

I. [3+2] Cycloaddition with Azides: Synthesis of Substituted 1,2,3-Triazoles

The reaction of this compound with organic azides provides a direct route to highly functionalized 1,2,3-triazoles. These heterocycles are of significant interest in medicinal chemistry due to their wide range of biological activities. The Huisgen 1,3-dipolar cycloaddition, in both its thermal and copper-catalyzed variants, can be employed. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is particularly noteworthy for its high efficiency and regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Products This compound Br-C≡C-CO₂Me Reaction + Organic Azide R-N₃ 1,4-disubstituted 1,2,3-triazole 1,4-Regioisomer 1,5-disubstituted 1,2,3-triazole 1,5-Regioisomer Products Mixture of Regioisomers (Thermal) or 1,4-Regioisomer (Cu(I) catalyzed) Reaction->Products [3+2] Cycloaddition G cluster_reactants Reactants cluster_products Products This compound Br-C≡C-CO₂Me Reaction + Nitrile Oxide R-C≡N⁺-O⁻ 3,4-disubstituted isoxazole 3,4-Regioisomer 3,5-disubstituted isoxazole 3,5-Regioisomer Products Mixture of Regioisomers Reaction->Products [3+2] Cycloaddition G cluster_reactants Reactants cluster_product Product This compound Br-C≡C-CO₂Me Reaction + Nitrone R¹-CH=N⁺(R²)-O⁻ Isoxazolidine Substituted Isoxazolidine Reaction->Isoxazolidine [3+2] Cycloaddition G cluster_reactants Reactants cluster_product Product This compound Br-C≡C-CO₂Me Reaction + Diazo Compound R-CHN₂ Pyrazole Substituted Pyrazole Reaction->Pyrazole [3+2] Cycloaddition - N₂

Harnessing the Power of Methyl 3-Bromopropiolate in Diels-Alder Cycloadditions for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Researchers

Introduction: A Trifunctional Dienophile for Advanced Synthesis

The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, providing a powerful and atom-economical method for the construction of six-membered rings.[1][2] This [4+2] cycloaddition, a concerted pericyclic reaction, joins a conjugated diene with a dienophile, often with remarkable control over regio- and stereochemistry.[1][3] The reactivity of this transformation is fundamentally governed by the electronic nature of its components; the reaction is most facile between an electron-rich diene and an electron-poor dienophile in what is known as a normal-electron-demand Diels-Alder reaction.[4][5]

This application note focuses on methyl 3-bromopropiolate, a potent and highly versatile acetylenic dienophile. Its structure is uniquely activated by two key features:

  • An electron-withdrawing methyl ester group , which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it highly electrophilic and reactive towards dienes.[3]

  • A bromo substituent , which not only contributes to the electrophilicity of the alkyne through induction but also serves as a valuable synthetic handle for post-cycloaddition transformations.

The resulting 1,4-dihydrobenzene derivatives are not merely products but versatile intermediates, primed for aromatization, cross-coupling, and other elaborations crucial for the synthesis of complex molecules in pharmaceutical and materials science research. This guide provides the mechanistic framework, practical protocols, and synthetic applications for leveraging this compound in your research.

Mechanistic Framework and Regiochemical Control

The Diels-Alder reaction proceeds through a single, cyclic transition state where all bond-forming and bond-breaking occurs simultaneously.[6] The dienophile's substituents do not alter this fundamental mechanism but critically influence the reaction rate and selectivity.

Caption: General scheme of the Diels-Alder reaction.

The Driving Force: Frontier Molecular Orbital (FMO) Theory

The accelerated rate of reaction with this compound is best explained by FMO theory. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile is the key stabilizing interaction. The potent electron-withdrawing nature of the methyl ester group drastically lowers the dienophile's LUMO energy, reducing the HOMO-LUMO energy gap and facilitating a more rapid reaction.[3]

Predicting Regioselectivity with Unsymmetrical Dienes

When an unsymmetrical diene reacts with the unsymmetrical this compound, two regioisomeric products are possible. The outcome is determined by the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile.

The polarization of this compound can be understood through resonance:

  • The carbonyl group pulls electron density from the alkyne, creating a significant partial positive charge (δ+) on the carbon atom beta to the ester (Cβ).

  • The bromine atom , being highly electronegative, also withdraws electron density via induction, further enhancing the electrophilicity of the carbon it is attached to (Cα).

This dual activation makes both acetylenic carbons highly electrophilic. For a diene with an electron-donating group (EDG) at the C1 position (e.g., 1-methoxy-1,3-butadiene), the C4-position is the most nucleophilic. The major product will arise from the alignment that pairs the C4 of the diene with the most electrophilic carbon (Cβ) of the dienophile, leading predominantly to the "ortho" regioisomer.

Application Protocol: A General Procedure

This protocol provides a representative method for the Diels-Alder reaction using this compound with a reactive diene like freshly cracked cyclopentadiene.

Safety Note: this compound is a reactive electrophile and should be handled with care in a well-ventilated fume hood. It is likely corrosive and lachrymatory. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Equipment
  • This compound

  • Diene (e.g., cyclopentadiene, freshly prepared from its dimer)[7]

  • Anhydrous solvent (e.g., Toluene, Xylene, or Dichloromethane)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar[8]

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Experimental Protocol
  • Apparatus Setup: Assemble a flame-dried round-bottom flask with a stir bar, reflux condenser, and an inlet for an inert gas. Maintain a positive pressure of nitrogen or argon throughout the reaction.

  • Reagent Preparation: In the reaction flask, dissolve the diene (1.2 equivalents) in the chosen anhydrous solvent (approx. 0.2 M concentration).

  • Initiation: To the stirring solution of the diene, add this compound (1.0 equivalent) via syringe at room temperature. The addition may be exothermic; for highly reactive dienes, cooling in an ice bath during addition may be necessary.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typical temperatures range from 80-140 °C depending on the solvent and diene reactivity).[9]

    • Causality: Heating is necessary to overcome the activation energy of the reaction and, in the case of acyclic dienes, to provide enough energy for the diene to adopt the required s-cis conformation.[10]

  • Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the limiting reagent (dienophile). A typical mobile phase is a mixture of hexane and ethyl acetate.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The specific eluent system will depend on the polarity of the product but often starts with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate).

Representative Reaction Conditions

The optimal conditions are highly dependent on the reactivity of the diene. The following table provides estimated parameters for various diene classes.

Diene ClassRepresentative DieneSolventTemperature (°C)Approx. Time (h)Key Considerations
Highly Reactive CyclicCyclopentadieneToluene80 °C2-6Reaction is often fast. Use freshly cracked cyclopentadiene.[7]
AromaticAnthraceneXylene140 °C12-24Higher temperatures needed to overcome aromaticity.
HeterocyclicFuranDichloromethane40 °C8-16Furan is sensitive; milder conditions are preferred. The reaction can be reversible.
AcyclicIsopreneToluene110 °C6-12Requires heat to favor the reactive s-cis conformer.

Synthetic Utility and Applications

The true value of this compound lies in the synthetic versatility of its cycloadducts, which are ideal precursors for highly substituted aromatic compounds and other complex scaffolds.

Caption: Synthetic pathway from a furan cycloadduct.

Aromatization to Substituted Benzenes

The initial dihydroaromatic adducts can be readily aromatized. For instance, the oxa-norbornadiene adducts formed from furan derivatives can be treated with acid to yield highly functionalized phenols.[11] This provides a direct route to substituted aromatic rings that are difficult to access through traditional electrophilic aromatic substitution.

Cross-Coupling of the Vinyl Bromide

The bromine atom in the cycloadduct is a powerful synthetic lever. It can participate in a wide range of palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: To form new C-C bonds with boronic acids.

  • Sonogashira Coupling: To introduce alkynyl groups.

  • Heck Coupling: To append alkene functionalities.

  • Buchwald-Hartwig Amination: To form C-N bonds.

This capability allows for the modular and convergent assembly of complex molecular architectures, a strategy highly valued in drug discovery programs for building libraries of related compounds.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Diene is in the unreactive s-trans conformation. 2. Reaction temperature is too low. 3. Deactivated diene.1. Increase reaction temperature. 2. Switch to a higher boiling point solvent (e.g., toluene to xylene). 3. Consider using a Lewis acid catalyst to further activate the dienophile.
Polymerization of Dienophile Dienophile is highly reactive and can self-polymerize at high temperatures.Add the dienophile slowly to the heated solution of the diene. Avoid excessively high temperatures or prolonged reaction times.
Formation of Multiple Products 1. Poor regioselectivity. 2. Formation of endo/exo isomers (with cyclic dienes). 3. Product is unstable under reaction conditions.1. Lower the reaction temperature to favor the kinetic product. 2. The endo product is typically the kinetic favorite.[7] Purification by chromatography is usually required. 3. Reduce reaction time and temperature.
Retro-Diels-Alder Reaction The reaction is reversible, especially with dienes like furan.Use a lower reaction temperature and remove the product as it forms if possible. Trapping the initial adduct can also be a strategy.

Conclusion

This compound is a powerful, trifunctional building block for advanced organic synthesis. Its high electrophilicity, conferred by the methyl ester, ensures rapid participation in Diels-Alder reactions. The resulting cycloadducts, containing a strategically placed bromine atom and ester group, are not endpoints but versatile intermediates. They offer chemists a reliable and efficient platform for the subsequent construction of highly substituted aromatic and heterocyclic systems, making this compound an invaluable tool for researchers in drug development and materials science.

References

Application Notes and Protocols for the Synthesis of Pyrazoles using Methyl 3-Bromopropiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The pyrazole scaffold is a privileged structure found in numerous approved drugs. A versatile and efficient method for the synthesis of 3-carbomethoxypyrazoles involves the reaction of methyl 3-bromopropiolate with hydrazine derivatives. This reaction proceeds via a Michael addition followed by an intramolecular cyclization and elimination sequence. The resulting 3-carbomethoxypyrazoles are valuable intermediates, serving as key building blocks in the synthesis of more complex pharmaceutical agents.[3][4]

This document provides detailed application notes, experimental protocols, and reaction data for the synthesis of pyrazoles utilizing this compound.

Reaction Mechanism and Workflow

The synthesis of pyrazoles from this compound and a hydrazine derivative follows a well-established reaction pathway. The general mechanism involves the initial nucleophilic attack of the hydrazine onto the electron-deficient alkyne of the this compound, followed by cyclization to form the pyrazole ring.

A generalized workflow for this synthesis is depicted below. The process begins with the preparation of the reaction mixture, followed by the reaction itself under controlled conditions. The subsequent steps involve workup to isolate the crude product and purification to obtain the final pyrazole derivative.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Solutions of This compound and Hydrazine Derivative mix Combine Reactants in a Suitable Solvent prep_reagents->mix react Stir at Controlled Temperature mix->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Crystallization or Chromatography concentrate->purify

Figure 1: General experimental workflow for pyrazole synthesis.

The reaction of a substituted hydrazine with this compound can potentially lead to the formation of two regioisomers. The regiochemical outcome is influenced by factors such as the nature of the substituent on the hydrazine and the reaction conditions employed.

G cluster_products Regioisomeric Pyrazole Products reagents This compound + R-NHNH₂ intermediate Michael Adduct Intermediate reagents->intermediate Michael Addition product1 1-R-3-carbomethoxypyrazole intermediate->product1 Cyclization & Elimination product2 1-R-5-carbomethoxypyrazole intermediate->product2 Cyclization & Elimination G cluster_pathway Generic Kinase Signaling Pathway receptor Receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Signal Transduction transcription_factor Transcription Factor kinase_cascade->transcription_factor Activation cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response Gene Expression inhibitor Pyrazole-based Kinase Inhibitor inhibitor->kinase_cascade

References

Application Notes and Protocols for the Sonogashira Coupling of Methyl 3-Bromopropiolate with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms. It typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] This reaction has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[2][3] Methyl 3-arylpropiolates, the products of the Sonogashira coupling between methyl 3-bromopropiolate and aryl halides, are valuable intermediates in organic synthesis, serving as precursors to a wide variety of complex molecules.

These application notes provide a detailed overview of the Sonogashira coupling of this compound with aryl halides, including experimental protocols, a summary of reaction conditions and yields, and visualizations of the reaction mechanism and workflow.

Reaction Principle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected cycles.[1] In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[1]

Variations of the Sonogashira reaction have been developed, including copper-free protocols, which are particularly advantageous in industrial applications to avoid potential contamination of the final product with copper and to simplify catalyst recycling.[2]

Data Presentation

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of propiolate esters with various aryl halides.

Table 1: Sonogashira Coupling of Ethyl Propiolate with Aryl Iodides

EntryAryl IodideProductYield (%)
1IodobenzeneEthyl phenylpropiolate95
21-Iodo-4-methylbenzeneEthyl (4-methylphenyl)propiolate93
31-Iodo-4-methoxybenzeneEthyl (4-methoxyphenyl)propiolate96
41-Iodo-4-fluorobenzeneEthyl (4-fluorophenyl)propiolate92
51-Iodo-4-chlorobenzeneEthyl (4-chlorophenyl)propiolate94
61-Iodo-4-bromobenzeneEthyl (4-bromophenyl)propiolate91
7Methyl 4-iodobenzoateMethyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)benzoate89
81-Iodo-4-nitrobenzeneEthyl (4-nitrophenyl)propiolate85
91-Iodo-3-methoxybenzeneEthyl (3-methoxyphenyl)propiolate94
101-Iodo-2-methylbenzeneEthyl (2-methylphenyl)propiolate88

Data adapted from a study on the palladium-catalyzed cross-coupling of aryl iodides with in situ generated lithium tetrakis(ethoxycarbonylethynyl)indates from ethyl propiolate.[4]

Table 2: Copper-Free Sonogashira Coupling of 2-Methyl-3-butyn-2-ol with Aryl Bromides

EntryAryl BromideCatalyst SystemBaseSolventTemp (°C)Yield (%)
13-BromoanilinePd(OAc)₂ / P(p-tol)₃DBUTHF8092
24-BromoanisolePd(OAc)₂ / P(p-tol)₃DBUTHF8095
34-BromobenzonitrilePd(OAc)₂ / P(p-tol)₃DBUTHF8085
44-BromotoluenePd(OAc)₂ / P(p-tol)₃DBUTHF8093
51-Bromo-3,5-dimethylbenzenePd(OAc)₂ / P(p-tol)₃DBUTHF8091

Data adapted from a study on the copper-free Sonogashira coupling of 2-methyl-3-butyn-2-ol with aryl bromides.[2]

Experimental Protocols

Protocol 1: General Procedure for Pd/Cu-Catalyzed Sonogashira Coupling of this compound with Aryl Iodides

This protocol is adapted from a similar procedure for the coupling of ethyl propiolate.[4]

Materials:

  • Aryl iodide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF or DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add the anhydrous, degassed solvent (5 mL) and triethylamine (2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 3-arylpropiolate.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of this compound with Aryl Bromides

This protocol is adapted from a copper-free procedure for a similar alkyne.[2]

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • Tri(p-tolyl)phosphine (P(p-tol)₃) (0.06 mmol, 6 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol)

  • Anhydrous, degassed THF (3 mL)

Procedure:

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.03 mmol) and P(p-tol)₃ (0.06 mmol) under an inert atmosphere.

  • Purge the vessel with alternating vacuum and nitrogen cycles.

  • Add degassed THF (3 mL), DBU (3.0 mmol), the aryl bromide (1.0 mmol), and this compound (1.2 mmol) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure methyl 3-arylpropiolate.

Visualizations

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L)₂ Coupled_Pd Ar-Pd(II)-C≡CR(L)₂ Pd_complex->Coupled_Pd Transmetalation Product Ar-C≡C-R ArX Ar-X ArX->Pd0 Oxidative Addition Coupled_Pd->Product Reductive Elimination Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu Alkyne->Cu_acetylide Deprotonation CuX CuX CuX->Cu_acetylide Cu_acetylide->Pd_complex Base Base Base->Alkyne

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Sonogashira_Workflow start Start: Assemble Reactants reagents Aryl Halide This compound Base (e.g., Et₃N, DBU) start->reagents catalysts Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) (Optional) CuI Co-catalyst start->catalysts solvent Anhydrous, Degassed Solvent (e.g., THF, DMF) start->solvent setup Reaction Setup under Inert Atmosphere (Ar/N₂) reagents->setup catalysts->setup solvent->setup reaction Stir at appropriate temperature (Room Temp to 80°C) Monitor by TLC setup->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Flash Column Chromatography) workup->purification product Final Product: Methyl 3-Arylpropiolate purification->product

Caption: General experimental workflow for Sonogashira coupling.

Substituent_Effects ArylHalide Aryl Halide (Ar-X) EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN, -CO₂R) ArylHalide->EWG EDG Electron-Donating Group (EDG) (e.g., -OMe, -Me, -NH₂) ArylHalide->EDG IncreasedRate Increased Rate of Oxidative Addition EWG->IncreasedRate DecreasedRate Decreased Rate of Oxidative Addition EDG->DecreasedRate Reactivity Reaction Rate IncreasedRate->Reactivity DecreasedRate->Reactivity

Caption: Effect of aryl halide substituents on reaction rate.

References

Application Notes and Protocols for Copper-Catalyzed Reactions of Methyl 3-Bromopropiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of methyl 3-bromopropiolate in copper-catalyzed reactions. The protocols outlined below are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering reliable methods for the construction of key molecular scaffolds.

Introduction

This compound is a versatile C3-building block in organic synthesis. The presence of a bromine atom, a carbon-carbon triple bond, and an ester functionality within a compact structure makes it an attractive substrate for a variety of transformations. Copper-catalyzed reactions, in particular, offer mild and efficient pathways to functionalize this reagent, leading to the formation of diverse molecular architectures, including ynamides, thioalkynes, and various heterocyclic systems. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

This document details protocols for two primary classes of copper-catalyzed reactions involving this compound: C-N bond formation for the synthesis of ynamino esters and C-S bond formation for the synthesis of alkynyl thioethers. Additionally, the potential for cycloaddition reactions is discussed.

Copper-Catalyzed C-N Coupling: Synthesis of Ynamino Esters

The copper-catalyzed coupling of amines with haloalkynes provides a direct route to ynamides, a class of compounds with unique electronic properties and reactivity. The following section details the reaction conditions and a general protocol for the synthesis of methyl 3-(dialkylamino)propiolates from this compound.

Reaction Principle and Workflow

The reaction proceeds via the formation of a copper-acetylide intermediate, which then undergoes coupling with an amine. The choice of copper source, ligand, and base is crucial for achieving high yields and preventing side reactions.

G cluster_workflow Experimental Workflow for Ynamino Ester Synthesis start Start: Assemble Reaction reactants Add this compound, Amine, Copper Catalyst, Ligand, and Base to Solvent start->reactants reaction Heat Reaction Mixture (e.g., 60-110 °C) reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolate Pure Ynamino Ester purification->product

Caption: Workflow for the synthesis of ynamino esters.

Quantitative Data Summary

The following table summarizes representative conditions and yields for the copper-catalyzed synthesis of ynamino esters from haloalkynes and amines. While specific examples with this compound are limited in the literature, these analogous reactions provide a strong predictive framework.

EntryAmine SubstrateCopper Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1OxazolidinoneCuCN (5)DMEDA (10)K₃PO₄Toluene11085-95[1]
2LactamCuI (5)DMEDA (10)K₃PO₄Toluene11080-90[1]
3AmideCuI (stoichiometric)-KHMDSTHF/PyridineRT70-90[2]
4SulfonamideCuI (12)DMEDA (18)Cs₂CO₃--High[3]

Note: DMEDA = N,N'-dimethylethylenediamine; KHMDS = Potassium bis(trimethylsilyl)amide; THF = Tetrahydrofuran.

Detailed Experimental Protocol

This protocol is a generalized procedure based on analogous copper-catalyzed ynamide syntheses.[1][2] Optimization may be required for specific substrates.

Materials:

  • This compound

  • Amine (e.g., secondary amine, amide, sulfonamide)

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add CuI (5-10 mol%) and the base (2 equivalents).

  • Add the amine (1.0 equivalent) and the ligand (10-20 mol%) to the flask.

  • Add the anhydrous solvent, and stir the mixture for 15-30 minutes at room temperature.

  • Add a solution of this compound (1.2 equivalents) in the anhydrous solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ynamino ester.

Copper-Catalyzed C-S Coupling: Synthesis of Alkynyl Thioethers

The reaction of this compound with thiols in the presence of a copper catalyst provides a straightforward method for the synthesis of methyl 3-(organothio)propiolates. These compounds are valuable intermediates in the synthesis of various sulfur-containing heterocycles and other complex molecules.

Reaction Principle and Proposed Mechanism

The reaction is believed to proceed through a copper-thiolate intermediate which then reacts with the bromoalkyne. The presence of a base is typically required to generate the thiolate in situ.

G cluster_mechanism Proposed Mechanism for C-S Coupling CuI Cu(I) Catalyst CuThiolate [Cu(I)-SR] CuI->CuThiolate Forms complex Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate Deprotonation Base Base Base->Thiolate Byproduct Base-H⁺ + Br⁻ Base->Byproduct Thiolate->CuThiolate Product R-S-C≡C-CO₂Me CuThiolate->Product Coupling Bromoalkyne Br-C≡C-CO₂Me Bromoalkyne->Product Product->CuI Regenerates Catalyst

Caption: Proposed mechanism for copper-catalyzed C-S coupling.

Quantitative Data Summary

The following table presents data for copper-catalyzed C-S coupling reactions of aryl halides with thiols, which serve as a good model for the reaction with this compound.

EntryThiol SubstrateAryl HalideCopper Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1ThiophenolIodobenzeneCuI (5)K₂CO₃DMF11095[4]
24-Methylthiophenol1-Iodo-4-nitrobenzeneCuI (10)K₂CO₃DMF11092[4]
3ThiophenolBromobenzeneCuBr (10)Proline (20), K₂CO₃[bmim]BF₄12085[4]
4Various ThiolsAryl IodidesCuI (ligandless)K₂CO₃Polar Protic SolventsRT-100Good to Excellent[5]

Note: DMF = Dimethylformamide; [bmim]BF₄ = 1-butyl-3-methylimidazolium tetrafluoroborate.

Detailed Experimental Protocol

This protocol is a general procedure adapted from known copper-catalyzed C-S coupling reactions.[4][5]

Materials:

  • This compound

  • Thiol (e.g., thiophenol, alkyl thiol)

  • Copper(I) Iodide (CuI) or Copper(I) Bromide (CuBr)

  • Potassium Carbonate (K₂CO₃) or other suitable base

  • Anhydrous Dimethylformamide (DMF) or other polar aprotic solvent

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.0 equivalent) and the base (2.0 equivalents) in the anhydrous solvent.

  • Add the copper catalyst (5-10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for 10-15 minutes.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 100-120 °C) and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the pure alkynyl thioether.

Copper-Catalyzed Cycloaddition Reactions

Methyl propiolate is a known substrate in copper-catalyzed cycloaddition reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazoles.[3][6] While this compound is less commonly used directly in these reactions due to the potential for side reactions involving the bromine atom, it can be a precursor to terminal alkynes that readily participate in CuAAC. Furthermore, there is potential for developing novel cycloaddition methodologies that utilize the bromo-alkyne functionality directly. For instance, a copper-catalyzed synthesis of β-lactams from oximes and methyl propiolate has been reported, suggesting the possibility of similar reactivity for this compound.[7]

General Considerations for Cycloaddition

For a successful CuAAC reaction, this compound would likely first be converted to a terminal alkyne via a de-brominative functionalization or used to generate an in-situ organocopper species. The general workflow for a CuAAC reaction is well-established.

G cluster_workflow General Workflow for CuAAC start Start reactants Combine Alkyne and Azide in a suitable solvent start->reactants catalyst Add Copper(I) source (e.g., CuI or in situ generated) reactants->catalyst reaction Stir at Room Temperature or with gentle heating catalyst->reaction product Isolate Triazole Product reaction->product

Caption: General workflow for a CuAAC reaction.

Researchers interested in exploring cycloaddition reactions with this compound are encouraged to investigate conditions that favor the desired cycloadduct over competing substitution or elimination pathways. This may involve careful selection of the copper catalyst, ligands, and reaction conditions.

Safety and Handling

This compound is a reactive and potentially lachrymatory compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Copper catalysts and organic solvents also have their specific hazards, and their respective Safety Data Sheets (SDS) should be consulted before use. Reactions should be conducted under an inert atmosphere where specified to prevent oxidation of the copper catalyst and to ensure reproducibility.

Conclusion

Copper-catalyzed reactions of this compound offer efficient and versatile routes to a variety of valuable organic molecules. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthetic potential of this important building block. Further investigation into the scope and limitations of these reactions is encouraged to expand their applicability in the fields of drug discovery, materials science, and beyond.

References

Methyl 3-Bromopropiolate: A Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Advanced Organic Synthesis Core, Institute for Pharmaceutical Innovation

Abstract

Methyl 3-bromopropiolate is a highly reactive and versatile trifunctional building block, featuring an electrophilic alkyne, a nucleophilic center upon metallation, and a leaving group. This unique combination of functionalities makes it an exceptional precursor for the synthesis of a diverse array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science. This application note provides a detailed overview of the utility of this compound in constructing key heterocycles such as pyridones, pyrazoles, and thiophenes. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its application in research and development.

Introduction

Heterocyclic compounds form the cornerstone of modern drug discovery, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring. The development of efficient and modular strategies to access these scaffolds is therefore of paramount importance. This compound (C₄H₃BrO₂) has emerged as a potent reagent in this context. Its electron-deficient triple bond is susceptible to nucleophilic attack and participates readily in cycloaddition reactions, while the bromine atom can be displaced or involved in coupling reactions. This document details its application in the synthesis of several key heterocyclic families.

Synthesis of Pyridone Derivatives

This compound serves as an excellent C3 synthon for the construction of substituted 2-pyridones through a formal [3+3] cycloaddition or tandem reaction sequence with enamines. The electron-withdrawing ester group activates the alkyne for initial Michael addition, and the bromine atom facilitates subsequent cyclization.

Application: Synthesis of Methyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

A common route involves the reaction of this compound with an enamine, such as methyl 3-aminocrotonate. The reaction proceeds via an initial Michael addition of the enamine nitrogen to the alkyne, followed by an intramolecular condensation and elimination sequence to afford the pyridone ring system.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product r1 This compound p1 Methyl 6-methyl-2-oxo-1,2- dihydropyridine-4-carboxylate r1->p1 Base, Solvent (e.g., Et3N, EtOH) r2 Methyl 3-aminocrotonate r2->p1

Figure 1: General scheme for pyridone synthesis.

Experimental Protocol: Synthesis of Methyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
  • To a solution of methyl 3-aminocrotonate (1.15 g, 10 mmol) in absolute ethanol (20 mL), add triethylamine (1.4 mL, 10 mmol).

  • Add a solution of this compound (1.63 g, 10 mmol) in ethanol (5 mL) dropwise to the mixture at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired pyridone product.

Quantitative Data
ProductReagentsBaseSolventTime (h)Temp (°C)Yield (%)
Methyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylateThis compound, Methyl 3-aminocrotonateEt₃NEthanol6Reflux75-85

Synthesis of Pyrazole Derivatives

The reaction of this compound with hydrazine derivatives is a direct and efficient method for the synthesis of pyrazolones. This reaction is a classical example of heterocycle formation via condensation, where the bifunctional hydrazine reacts with the electrophilic sites of the propiolate.

Application: Synthesis of Methyl 3-bromo-5-oxo-2,5-dihydro-1H-pyrazole-4-carboxylate

The reaction with hydrazine hydrate proceeds via addition to the alkyne followed by intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, leading to the formation of the pyrazolone ring. The bromine atom is retained in the final product, offering a handle for further functionalization.

Reaction Workflow:

G start Start: Dissolve Hydrazine Hydrate in Solvent step1 Add this compound Solution Dropwise start->step1 step2 Stir at Room Temperature step1->step2 step3 Monitor Reaction by TLC step2->step3 step4 Isolate Product (Precipitation/Filtration) step3->step4 step5 Wash and Dry the Product step4->step5 end_node End: Pure Pyrazolone Product step5->end_node

Figure 2: Workflow for pyrazolone synthesis.

Experimental Protocol: Synthesis of Methyl 3-bromo-5-oxo-2,5-dihydro-1H-pyrazole-4-carboxylate
  • In a round-bottom flask, dissolve hydrazine hydrate (0.5 g, 10 mmol) in methanol (15 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.63 g, 10 mmol) in methanol (5 mL) to the cooled hydrazine solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold methanol (2 x 10 mL) and dry under vacuum to afford the pyrazolone product as a white solid.

Quantitative Data
ProductReagentsSolventTime (h)Temp (°C)Yield (%)
Methyl 3-bromo-5-oxo-2,5-dihydro-1H-pyrazole-4-carboxylateThis compound, Hydrazine hydrateMethanol120 to RT80-90

Synthesis of Thiophene Derivatives

This compound can be utilized in the Gewald aminothiophene synthesis or related methodologies. The reaction typically involves a sulfur nucleophile, such as sodium sulfide or a thiol, which adds to the alkyne. The resulting intermediate can then undergo cyclization.

Application: Synthesis of Methyl 3-bromo-2-aminothiophene-4-carboxylate

A one-pot reaction can be designed where this compound reacts with a cyanide-stabilized carbanion and elemental sulfur in the presence of a base.

Reaction Mechanism Overview:

G MBP This compound Int1 Thiolate Adduct (Intermediate) MBP->Int1 Nu Sulfur Nucleophile (e.g., NaSH) Nu->Int1 Cyclization Intramolecular Cyclization Int1->Cyclization Product Thiophene Derivative Cyclization->Product

Figure 3: Simplified pathway to thiophenes.

Experimental Protocol: Synthesis of Methyl 2-amino-3-bromothiophene-4-carboxylate (Conceptual)

Note: This is a conceptual protocol based on established thiophene syntheses, as direct literature examples with this compound are scarce.

  • In a three-necked flask under a nitrogen atmosphere, add elemental sulfur (0.32 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) to dimethylformamide (DMF) (25 mL).

  • Add a base, such as morpholine (0.87 mL, 10 mmol), and stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.63 g, 10 mmol) dropwise to the reaction mixture.

  • Heat the mixture to 50 °C and stir for 4 hours.

  • Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the target thiophene.

Quantitative Data (Expected)
ProductReagentsBaseSolventTime (h)Temp (°C)Yield (%)
Methyl 2-amino-3-bromothiophene-4-carboxylateThis compound, Malononitrile, SulfurMorpholineDMF45050-60 (Est.)

Safety Precautions

This compound is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Distillation of bromopropiolates should be conducted behind a safety shield.[1]

Conclusion

This compound is a powerful and versatile building block for constructing a range of medicinally relevant heterocyclic cores. The protocols and data presented herein demonstrate its utility in synthesizing substituted pyridones, pyrazolones, and potentially thiophenes under straightforward reaction conditions. The ability to generate molecular complexity rapidly from this commercially available starting material makes it a valuable tool for researchers, scientists, and professionals in drug development.

References

Application Notes and Protocols for Sonogashira Coupling with Methyl 3-Bromopropiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2][3] This document provides a detailed experimental protocol for the Sonogashira coupling of methyl 3-bromopropiolate, an activated and electron-deficient alkyne, with various aryl and vinyl halides. The resulting methyl 3-arylpropiolates are valuable intermediates in organic synthesis.

Reaction Principle and Signaling Pathway

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide and the reductive elimination of the final product. The copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4][5]

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol

This protocol details the Sonogashira coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., iodobenzene, bromobenzene) (1.0 mmol)

  • This compound (1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Amine base (e.g., triethylamine, diisopropylethylamine) (3.0 mmol)

  • Anhydrous solvent (e.g., THF, DMF, toluene) (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Syringe pump (recommended for the addition of this compound)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (5 mL) followed by the amine base (3.0 mmol) via syringe.

  • Addition of this compound: Due to the reactivity of this compound and its propensity for oligomerization under basic conditions, slow addition is recommended.[6] Prepare a solution of this compound (1.1 mmol) in the reaction solvent (1-2 mL) and add it dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or elevated temperature (see table below for guidance) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically when the starting aryl halide is consumed), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and filter through a pad of celite to remove the catalyst residues.

  • Purification: Wash the organic filtrate with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Reaction Conditions and Yields

The optimal reaction conditions for the Sonogashira coupling of this compound can vary depending on the reactivity of the aryl halide. The following table provides a summary of typical conditions and expected yields based on analogous reactions with propiolates.

Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Aryl IodidePd(PPh₃)₂Cl₂ / CuITriethylamineTHFRoom Temp.2-485-95
Aryl BromidePd(PPh₃)₂Cl₂ / CuIDiisopropylethylamineToluene60-806-1270-85
Electron-rich Aryl BromidePd(OAc)₂ / SPhos / CuIK₂CO₃Dioxane80-10012-2460-75
Electron-deficient Aryl BromidePd(PPh₃)₂Cl₂ / CuITriethylamineDMF50-704-875-90
Vinyl BromidePd(PPh₃)₄ / CuITriethylamineTHFRoom Temp.1-380-90

Note: Yields are indicative and may vary based on the specific substrate and reaction scale. Optimization of catalyst, ligand, base, and solvent may be necessary for specific applications. For copper-free conditions, ligands such as bulky, electron-rich phosphines can be employed, often with a stronger base like cesium carbonate.[5]

Experimental Workflow Diagram

experimental_workflow start Start setup Reaction Setup: - Aryl Halide - Pd Catalyst - CuI start->setup inert Establish Inert Atmosphere (Ar/N₂) setup->inert add_solvents Add Anhydrous Solvent and Base inert->add_solvents add_alkyne Slow Addition of This compound add_solvents->add_alkyne monitor Monitor Reaction (TLC/GC-MS) add_alkyne->monitor workup Work-up: - Dilution - Filtration monitor->workup Reaction Complete purify Purification: - Extraction - Column Chromatography workup->purify characterize Characterization: - NMR - MS purify->characterize end End characterize->end

Caption: A generalized workflow for the Sonogashira coupling experiment.

Safety Precautions

  • Palladium catalysts and copper iodide are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Amine bases are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Reactions under inert atmosphere require proper handling of Schlenk lines and inert gases.

Conclusion

The Sonogashira coupling of this compound provides an efficient route to synthesize valuable methyl 3-arylpropiolate building blocks. Careful control of reaction conditions, particularly the slow addition of the activated alkyne, is crucial for achieving high yields and minimizing side reactions. The provided protocol and data serve as a comprehensive guide for researchers in academia and industry to successfully perform this important transformation.

References

Application Notes and Protocols for Cycloaddition Reactions of Methyl 3-Bromopropiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction conditions for various cycloaddition reactions involving methyl propiolate, a key reagent in the synthesis of diverse heterocyclic compounds. Due to the limited direct literature on methyl 3-bromopropiolate in cycloaddition reactions, this document focuses on the closely related and well-studied methyl propiolate. The principles and conditions outlined herein are expected to be largely applicable to this compound, with adjustments potentially needed to account for the electronic and steric effects of the bromine substituent.

Overview of Cycloaddition Reactions

Methyl propiolate is a versatile dipolarophile and dienophile, readily participating in [3+2] and [4+2] cycloaddition reactions to form five- and six-membered heterocyclic and carbocyclic rings, respectively. These reactions are fundamental in medicinal chemistry and drug development for the construction of novel molecular scaffolds.

[3+2] Cycloaddition Reactions

[3+2] Cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for the synthesis of five-membered heterocycles. Methyl propiolate is an excellent reaction partner for various 1,3-dipoles.

Reaction with Ylides

Pyridazinium and phthalazinium ylides undergo regioselective [3+2] cycloaddition with methyl propiolate to yield pyrrolopyridazine and pyrrolophthalazine derivatives, respectively. These reactions can be performed under various conditions, including conventional heating, microwave (MW) irradiation, and ultrasound (US) irradiation, with the latter two often providing higher yields and shorter reaction times.[1][2][3]

Table 1: Reaction Conditions for Cycloaddition of Phthalazinium Ylides with Methyl Propiolate [2]

EntryYlide Substituent (R)MethodPower (W)TimeYield (%)
1C₆H₅TH-10 h65
2C₆H₅MW3008 min76
3C₆H₅US4001 h70
4p-CH₃-C₆H₄TH-12 h60
5p-CH₃-C₆H₄MW30010 min72
6p-CH₃-C₆H₄US4001.5 h68
7p-Br-C₆H₄TH-15 h48
8p-Br-C₆H₄MW30015 min58
9p-Br-C₆H₄US4002 h55

TH = Thermal Heating (reflux in 1,4-dioxane); MW = Microwave Irradiation; US = Ultrasound Irradiation.

Experimental Protocol: Microwave-Assisted Synthesis of Pyrrolophthalazines [2]

  • A mixture of the phthalazinium salt (1 mmol) and methyl propiolate (1.2 mmol) in anhydrous 1,4-dioxane (5 mL) is placed in a dedicated microwave vial.

  • Triethylamine (1.5 mmol) is added, and the vial is sealed.

  • The reaction mixture is irradiated in a microwave reactor at a constant power of 300 W for the time specified in Table 1.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired pyrrolophthalazine product.

Workflow for Ylide Cycloaddition

ylide_cycloaddition Ylide_precursor Phthalazinium Salt Ylide Phthalazinium Ylide Ylide_precursor->Ylide in situ generation Base Triethylamine Base->Ylide Heating Heating Method (Thermal, MW, or US) Ylide->Heating MP Methyl Propiolate MP->Heating Product Pyrrolophthalazine Heating->Product

Caption: General workflow for the [3+2] cycloaddition of in situ generated ylides with methyl propiolate.

Carbonyl ylides, generated from epoxides, react with methyl propiolate to form 2,5-dihydrofurans. The reaction can be performed thermally or catalyzed by Lewis acids, such as indium(III) chloride, which can improve the yield.[4]

Table 2: Cycloaddition of Carbonyl Ylides with Methyl Propiolate [4]

EntryEpoxide Substituent (X)Catalyst (0.1 equiv.)Product Ratio (Regioisomer 1 : Regioisomer 2)Total Yield (%)
1HNone84 : 1640
2ClNone84 : 1664
3MeONone75 : 2550
4HInCl₃90 : 1060
5ClInCl₃89 : 1164
6MeOInCl₃83 : 1760

Experimental Protocol: Thermal Cycloaddition of Carbonyl Ylides [4]

  • A solution of the 2,2-dicyano-3-aryloxirane (1 mmol) and methyl propiolate (1.2 mmol) in anhydrous toluene (10 mL) is heated at reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the regioisomeric 2,5-dihydrofurans.

Reaction with Azides

The 1,3-dipolar cycloaddition of aryl azides with methyl propiolate provides a direct route to 1,2,3-triazoles. The reaction can be carried out in an aqueous medium at elevated temperatures using a phase-transfer catalyst. The regioselectivity of the reaction is influenced by the electronic nature of the substituent on the aryl azide.

Table 3: Regioselectivity in the Cycloaddition of Aryl Azides with Methyl Propiolate

EntryAzide Substituent (R)Time (min)Total Yield (%)Regioisomeric Ratio (4-CO₂Me : 5-CO₂Me)
1H609282 : 18
2Me40>9575 : 25
3MeO40>9567 : 33
4F609080 : 20
5NO₂1208560 : 40
Reaction conditions: Water, tetrahexylammonium chloride (THAC), 90 °C.

Experimental Protocol: Aqueous Azide-Alkyne Cycloaddition

  • A mixture of the 4-substituted phenyl azide (1 mmol), methyl propiolate (1.1 mmol), and tetrahexylammonium chloride (0.1 mmol) in water (10 mL) is heated at 90 °C.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, the product mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The regioisomeric triazole products are separated and purified by column chromatography on silica gel.

Reaction with Nitrones and Azomethine Ylides

While specific examples with this compound are scarce, nitrones and azomethine ylides are known to react with electron-deficient alkynes like methyl propiolate to yield isoxazolidines and pyrrolidines, respectively.[1][5][6] These reactions are crucial for synthesizing nitrogen-containing heterocycles. The generation of the reactive 1,3-dipole is often the key step.

General Reaction Pathway

dipolar_cycloaddition cluster_dipole 1,3-Dipole Generation Precursor Nitrone or Azomethine Ylide Precursor 1,3-Dipole Nitrone or Azomethine Ylide Precursor->1,3-Dipole in situ Reaction [3+2] Cycloaddition 1,3-Dipole->Reaction Dipolarophile Methyl Propiolate Dipolarophile->Reaction Product Five-membered Heterocycle (e.g., Isoxazolidine, Pyrrolidine) Reaction->Product

Caption: General pathway for [3+2] cycloaddition of in situ generated 1,3-dipoles.

[4+2] Cycloaddition Reactions (Diels-Alder)

Methyl propiolate, as an electron-deficient dienophile, readily participates in Diels-Alder reactions with electron-rich dienes to form six-membered rings.

Reaction with Furan

The Diels-Alder reaction between furan and ethyl propiolate (a close analog of methyl propiolate) can be conducted thermally or with Lewis acid catalysis. The use of a Lewis acid like aluminum chloride (AlCl₃) can significantly alter the reaction conditions and product distribution.[7][8]

Table 4: Diels-Alder Reaction of Furan with Ethyl Propiolate [7]

EntryConditionsTemperature (°C)TimeProduct(s)Yield (%)
1Thermal130-Tetracyclic adductLow
2AlCl₃ (1 equiv.)030 minendo-endo & endo-exo diadducts-
3AlCl₃ (excess)030 minendo-endo diadduct-

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction of Furan [7]

  • A solution of ethyl propiolate and aluminum chloride in a suitable solvent (e.g., CH₂Cl₂) is prepared and cooled to the desired temperature.

  • Furan is added to the cooled solution.

  • The reaction is stirred for the specified time and then quenched by the addition of water.

  • The organic layer is separated, washed, dried, and concentrated.

  • The products are isolated and purified by chromatography.

Reaction with Cyclopentadiene

Cyclopentadiene is a highly reactive diene in Diels-Alder reactions. The reaction with methyl propiolate is expected to proceed readily to form a bicyclic adduct. While specific high-yield procedures are proprietary, the reaction is typically conducted by heating the neat reactants or in a high-boiling solvent.

Conceptual Workflow for Diels-Alder Reaction

diels_alder Diene Diene (e.g., Furan, Cyclopentadiene) Reaction_Conditions Reaction Conditions (Thermal or Lewis Acid) Diene->Reaction_Conditions Dienophile Methyl Propiolate Dienophile->Reaction_Conditions Adduct [4+2] Cycloadduct Reaction_Conditions->Adduct

Caption: General workflow for the Diels-Alder reaction with methyl propiolate.

Conclusion

Methyl propiolate is a valuable and versatile reagent for the construction of a wide array of heterocyclic and carbocyclic systems via cycloaddition reactions. The reaction conditions can be tuned by the choice of reaction partners, solvents, temperature, and the use of catalysts or alternative energy sources like microwave and ultrasound irradiation. These methodologies provide powerful tools for the synthesis of complex molecules with potential applications in drug discovery and development. The data and protocols presented here serve as a guide for researchers to design and execute these important transformations.

References

Application Notes and Protocols for Methyl 3-bromopropiolate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromopropiolate is a highly reactive and versatile building block in medicinal chemistry, prized for its utility in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique structure, featuring an activated triple bond and a bromine leaving group, allows for participation in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key medicinal scaffolds, including pyrazoles, isoxazoles, and triazoles, and highlights its application in Sonogashira coupling reactions.

Key Applications in Medicinal Chemistry

This compound serves as a linchpin in the construction of numerous heterocyclic systems, many of which are core structures in established and experimental therapeutics. Its primary applications include:

  • Synthesis of Substituted Pyrazoles: Pyrazoles are a well-known class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound reacts readily with hydrazine derivatives to yield substituted pyrazoles.

  • Synthesis of Isoxazoles: Isoxazoles are another important class of five-membered heterocycles that exhibit a range of biological effects, including antibacterial, antifungal, and antiviral activities. The reaction of this compound with hydroxylamine provides a direct route to isoxazole derivatives.

  • [3+2] Cycloaddition Reactions for Triazole Synthesis: As a reactive dipolarophile, this compound is an excellent substrate for [3+2] cycloaddition reactions with azides. This "click chemistry" approach is a highly efficient method for the synthesis of 1,2,3-triazoles, which are found in a variety of clinically used drugs.

  • Sonogashira Coupling Reactions: The terminal alkyne functionality of this compound allows it to participate in palladium-catalyzed Sonogashira coupling reactions with aryl or vinyl halides. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of complex molecular architectures.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-Aryl-1H-pyrazole-3-carboxylate Derivatives

This protocol describes the synthesis of a pyrazole derivative from this compound and a substituted hydrazine.

Reaction Scheme:

G A This compound C Methyl 5-Aryl-1H-pyrazole-3-carboxylate A->C Reflux, Ethanol B Aryl Hydrazine B->C

Caption: Synthesis of pyrazole derivatives.

Materials:

  • This compound

  • Substituted aryl hydrazine hydrochloride

  • Ethanol

  • Triethylamine

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the substituted aryl hydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir at room temperature for 10 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 5-aryl-1H-pyrazole-3-carboxylate.

Quantitative Data:

Aryl SubstituentYield (%)Reference
4-Methylphenyl75[1]
2-Chlorophenyl68[1]
Protocol 2: Synthesis of Methyl 3-Aryl-isoxazole-5-carboxylate Derivatives

This protocol outlines the synthesis of an isoxazole derivative.

Reaction Scheme:

G A This compound C Methyl Isoxazole-5-carboxylate A->C Base, Solvent B Hydroxylamine Hydrochloride B->C

Caption: Synthesis of isoxazole derivatives.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Methanol

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (2.5 eq) in methanol.

  • Add a solution of this compound (1.0 eq) in methanol dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Extract the residue with dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the methyl isoxazole-5-carboxylate.

Quantitative Data:

ProductYield (%)Reference
Methyl isoxazole-5-carboxylate65-75[2][3]
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click chemistry" synthesis of a 1,2,3-triazole derivative.

Reaction Scheme:

G A This compound C Methyl 1-Aryl-1H-1,2,3-triazole-4-carboxylate A->C Cu(I) catalyst, Solvent B Organic Azide B->C

Caption: Copper-catalyzed azide-alkyne cycloaddition.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the organic azide (1.0 eq) and this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[4][5][6]

Quantitative Data:

AzideYield (%)Reference
Benzyl azide>90[6]
Protocol 4: Sonogashira Coupling Reaction

This protocol describes the palladium-catalyzed coupling of this compound with an aryl halide.

Reaction Scheme:

G A This compound C Methyl 3-Arylpropiolate A->C Pd catalyst, Cu(I) co-catalyst, Base, Solvent B Aryl Halide B->C

Caption: Sonogashira coupling reaction.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the aryl halide (1.0 eq) in anhydrous THF under an inert atmosphere, add the palladium catalyst (0.02 eq) and copper(I) iodide (0.04 eq).

  • Add triethylamine (2.0 eq) followed by this compound (1.2 eq).

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[7][8]

Quantitative Data:

Aryl HalideYield (%)Reference
Iodobenzene85-95[7][8]

Biological Activity of Derived Compounds

While specific quantitative data for compounds directly synthesized from this compound is not extensively available in the public domain, the resulting heterocyclic scaffolds are well-represented in medicinal chemistry literature with a wide range of biological activities.

Heterocyclic CoreAssociated Biological Activities
PyrazoleAnti-inflammatory, Analgesic, Anticancer, Antimicrobial[9][10][11][12]
IsoxazoleAntibacterial, Antifungal, Anti-inflammatory, Anticancer[13][14][15]
1,2,3-TriazoleAntifungal, Antibacterial, Anticancer, Antiviral[16][17][18][19][20]

Signaling Pathways

The therapeutic effects of compounds containing pyrazole, isoxazole, and triazole cores are often attributed to their interaction with specific biological targets within cellular signaling pathways. For example, many kinase inhibitors, which are crucial in cancer therapy, incorporate these heterocyclic motifs to interact with the ATP-binding site of kinases, thereby modulating signaling pathways involved in cell proliferation, survival, and angiogenesis.

G cluster_0 Cell Signaling Pathway Kinase Kinase Substrate Substrate Kinase->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Biological_Response Biological Response (e.g., Proliferation, Survival) Downstream_Signaling->Biological_Response Inhibitor Heterocyclic Inhibitor (e.g., Pyrazole-based) Inhibitor->Kinase

Caption: General kinase inhibition pathway.

Conclusion

This compound is a valuable and versatile reagent in medicinal chemistry. Its ability to readily form key heterocyclic structures such as pyrazoles, isoxazoles, and triazoles, coupled with its utility in carbon-carbon bond-forming reactions like the Sonogashira coupling, makes it an indispensable tool for the synthesis of novel, biologically active compounds. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this reactive intermediate in drug discovery and development.

References

Synthesis of Substituted Alkynes Using Methyl 3-Bromopropiolate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromopropiolate is a versatile and highly reactive building block in organic synthesis, prized for its utility in the construction of a wide array of substituted alkynes and heterocyclic systems. Its trifunctional nature, possessing an electrophilic alkyne, a good leaving group (bromide), and an ester moiety, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of substituted alkynes using this compound, with a focus on cross-coupling and cycloaddition reactions relevant to pharmaceutical and materials science research.

Key Applications

This compound serves as a key intermediate in the synthesis of complex organic molecules. Its applications include, but are not limited to:

  • Cross-Coupling Reactions: It is an excellent substrate for Sonogashira and Cadiot-Chodkiewicz couplings, enabling the formation of carbon-carbon bonds to create substituted propiolates, which are precursors to numerous functionalized molecules.

  • Cycloaddition Reactions: It participates in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides to afford highly functionalized five-membered heterocycles like triazoles and isoxazoles, which are prevalent scaffolds in medicinal chemistry.

  • Diels-Alder Reactions: As a substituted ketene equivalent, it can be employed in [4+2] cycloaddition reactions to construct substituted aromatic systems.[1]

  • Synthesis of Bioactive Molecules: The resulting substituted alkynes and heterocyclic compounds are often key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Cross-Coupling Reactions for the Synthesis of Substituted Alkynes

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1][2] In the context of this compound, it serves as the haloalkyne component, reacting with a variety of terminal alkynes to produce unsymmetrical diynes.

Experimental Workflow: Sonogashira Coupling

reagents Reactants: - this compound - Terminal Alkyne - Pd Catalyst (e.g., PdCl₂(PPh₃)₂) - Cu(I) Cocatalyst (e.g., CuI) - Amine Base (e.g., Et₃N) - Solvent (e.g., THF/DMF) setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Anhydrous conditions reagents->setup 1. Combine reaction Reaction: - Room temperature to mild heating - Stirring for 2-24 h setup->reaction 2. Stir workup Work-up: - Filtration through Celite - Extraction with organic solvent - Washing with brine reaction->workup 3. Quench & Extract purification Purification: - Column chromatography workup->purification 4. Isolate product Product: Substituted Methyl Pent-2-en-4-ynoate purification->product 5. Characterize

Caption: Generalized workflow for the Sonogashira coupling of this compound.

Detailed Experimental Protocol: Generalized Sonogashira Coupling

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (nitrogen or argon), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂ (0.03 equiv)), and copper(I) iodide (0.05 equiv).

  • Addition of Reagents: Add a magnetic stir bar and dissolve the catalysts in a suitable anhydrous solvent (e.g., a mixture of THF and Et₃N). To this solution, add the terminal alkyne (1.2 equiv) followed by this compound (1.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite to remove the catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired substituted alkyne.

Quantitative Data: Sonogashira Coupling of Aryl Halides with Terminal Alkynes (Representative Data)

EntryAryl HalideTerminal AlkyneCatalyst SystemBaseSolventYield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF93[3]
22-Amino-3-bromo-5-methylpyridine4-MethoxyphenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF89[3]
32-Amino-3-bromo-5-methylpyridine4-PropylphenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF89[3]
43-Bromoaniline2-Methyl-3-butyn-2-olPd(OAc)₂/P(p-tol)₃DBUTHFGood to Excellent[4]
5IodobenzeneVarious terminal alkynes[PdCl₂(CH₃CN)₂]/sXPhosCs₂CO₃H₂O/MeCNModerate to Excellent[5]
Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling provides a reliable method for the synthesis of unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base.[6][7][8] this compound is an ideal 1-haloalkyne for this transformation.

Reaction Scheme: Cadiot-Chodkiewicz Coupling

R1 R¹-C≡C-H arrow Cu(I) salt, Base R1->arrow plus1 + plus1->arrow bromo Br-C≡C-CO₂Me bromo->arrow R2 R¹-C≡C-C≡C-CO₂Me arrow->R2

Caption: General reaction scheme for the Cadiot-Chodkiewicz coupling.

Detailed Experimental Protocol: Generalized Cadiot-Chodkiewicz Coupling

  • Catalyst Solution: In a round-bottom flask, dissolve the copper(I) salt (e.g., CuBr or CuI, 0.1 equiv) in a suitable solvent such as methanol or ethanol containing an amine base (e.g., n-butylamine or piperidine).[6][9]

  • Addition of Alkyne: To the stirred catalyst solution, add the terminal alkyne (1.0 equiv) dropwise at room temperature.

  • Addition of this compound: After a short period of stirring (e.g., 15 minutes), add a solution of this compound (1.1 equiv) in the same solvent.

  • Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired diyne.

Quantitative Data: Cadiot-Chodkiewicz Coupling (Representative Substrate Scope)

EntryTerminal Alkyne1-BromoalkyneCatalyst/Base/SolventYield (%)
1Phenylacetylene1-Bromo-4-methoxybenzeneCuBr/n-BuNH₂/EtOHHigh[9]
21-Heptyne1-Bromo-1-hexyneCuBr/n-BuNH₂/EtOHHigh[9]
33-Butyn-1-ol1-Bromo-2-phenylethyneCuBr/n-BuNH₂/EtOHHigh[9]

Cycloaddition Reactions

[3+2] Cycloaddition with Azides (Huisgen Cycloaddition)

This compound is a valuable dipolarophile in [3+2] cycloaddition reactions with organic azides to form 5-bromo-1,2,3-triazoles.[4][10] These triazoles are important heterocyclic motifs in medicinal chemistry and can be further functionalized via the bromo substituent.[11][12] The reaction can be catalyzed by copper(I) or ruthenium complexes, leading to different regioisomers.

Signaling Pathway: [3+2] Cycloaddition

dipole 1,3-Dipole (e.g., Organic Azide) cycloaddition [3+2] Cycloaddition dipole->cycloaddition dipolarophile Dipolarophile (this compound) dipolarophile->cycloaddition catalyst Catalyst (e.g., Cu(I) or Ru) catalyst->cycloaddition triazole Product: 5-Bromo-1,2,3-triazole cycloaddition->triazole functionalization Further Functionalization (e.g., Suzuki, Sonogashira coupling) triazole->functionalization

Caption: Logical relationship in the synthesis and functionalization of triazoles.

Detailed Experimental Protocol: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition [10]

  • Reaction Setup: In a vial, dissolve the organic azide (1.25 equiv) and this compound (1.0 equiv) in a suitable solvent (e.g., acetonitrile, DMF, or ethanol).

  • Catalyst Addition: Add the ruthenium catalyst (e.g., Cp*RuCl(cod), 3 mol%) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for approximately 15 minutes to 1 hour. Monitor the reaction to completion by TLC.

  • Purification: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the 5-bromo-1,2,3-triazole product.

Applications in Drug Development

This compound is a valuable tool for the synthesis of pharmaceutical intermediates and bioactive molecules. The substituted alkynes and heterocycles derived from it are common structural motifs in a variety of drug candidates. For instance, the triazole ring is a well-known pharmacophore present in numerous approved drugs. The ability to synthesize functionalized triazoles and other heterocycles using this compound makes it a significant reagent in drug discovery and development pipelines.

Conclusion

This compound is a versatile and reactive building block for the synthesis of a diverse range of substituted alkynes and heterocycles. The protocols outlined in this document for Sonogashira and Cadiot-Chodkiewicz couplings, as well as [3+2] cycloaddition reactions, provide robust methods for the construction of complex molecular architectures. The utility of this reagent in generating structures of medicinal and material interest underscores its importance for researchers and professionals in the chemical and pharmaceutical sciences.

References

Application Notes and Protocols: Protecting Group Strategies for Reactions of Methyl 3-Bromopropiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromopropiolate is a highly versatile three-carbon building block in organic synthesis, featuring a reactive carbon-carbon triple bond, an electron-withdrawing ester group, and a bromo substituent. Its utility in the synthesis of complex molecules, including pharmaceuticals and natural products, is often exploited through cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds. However, the acidic proton of the terminal alkyne can interfere with many organometallic reactions. Therefore, the use of protecting groups is a crucial strategy to ensure high yields and chemoselectivity. This document provides detailed application notes and experimental protocols for the protection, subsequent reaction, and deprotection of this compound, with a focus on the widely used trimethylsilyl (TMS) protecting group.

Protecting Group Strategy: The Trimethylsilyl (TMS) Group

The trimethylsilyl (TMS) group is a commonly employed protecting group for terminal alkynes due to its ease of introduction, stability under various reaction conditions, and mild removal. For a molecule like this compound, a TMS protecting group strategy allows for its participation in reactions like the Sonogashira coupling without interference from the acidic alkyne proton.

Logical Workflow for TMS Protection Strategy

workflow cluster_protection Protection cluster_coupling Sonogashira Coupling cluster_deprotection Deprotection A This compound B Methyl 3-bromo-3-(trimethylsilyl)propiolate A->B TMSCl, Et3N D Methyl 3-aryl/vinyl-3-(trimethylsilyl)propiolate B->D C Aryl/Vinyl Halide C->D Pd catalyst, Cu(I) cocatalyst, base E Methyl 3-aryl/vinylpropiolate D->E Mild base (e.g., K2CO3) or Fluoride source (e.g., TBAF)

Caption: Workflow for the TMS protection strategy in this compound reactions.

Data Presentation

The following tables summarize quantitative data for the key steps in the protecting group strategy for propiolate esters, providing a basis for comparison of different reaction conditions.

Table 1: Trimethylsilyl (TMS) Protection of Propiolate Esters

EntrySubstrateSilylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Methyl propiolateTMSClEt₃NBenzene600.544[1]
2Generic Terminal AlkyneTMSClEt₃NCH₂Cl₂RT1-3High[2]

Table 2: Sonogashira Coupling of Silyl-Protected Alkynes with Aryl Halides

EntryAlkyne SubstrateAryl HalidePd Catalyst (mol%)Cu(I) Cocatalyst (mol%)BaseSolventTemp. (°C)TimeYield (%)Reference
1TrimethylsilylacetyleneAryl IodidePd(PPh₃)₄ (2)CuI (1)Et₃NTHFRT2-485-95[3]
2TrimethylsilylacetyleneAryl BromidePd(OAc)₂ (2) / P(p-tol)₃ (4)-DBUTHF801270-90[4]
3TrimethylsilylacetyleneAryl IodidePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMF90-Good to Excellent[5]
4TrimethylsilylacetyleneAryl HalidesMicrowavePd(PPh₃)₄ (2)CuI (1)Et₃NDMF120-1405-25 min80-95

Table 3: Deprotection of Silyl-Protected Alkynes

EntrySubstrateReagentSolventTemp. (°C)TimeYield (%)Reference
1TMS-alkyneK₂CO₃MeOHRT-Quantitative[6]
2TIPS-arylacetyleneAgF (1.5 equiv)MeOH23-Good[3]
3TMS-alkyneTBAF (1.1 equiv)THFRT1-4 hHigh[2]
4TMS-alkyneNaHDMFRTRapidHigh[7]
5TMS-alkyneTMSBr (catalytic)MeOHRT-High[8]

Experimental Protocols

Protocol 1: Trimethylsilyl (TMS) Protection of Methyl Propiolate

This protocol is adapted from a known procedure for the silylation of methyl propiolate.[1]

Materials:

  • Methyl propiolate

  • Chlorotrimethylsilane (TMSCl)

  • Triethylamine (Et₃N)

  • Anhydrous benzene

  • Water

  • 5 L three-necked round-bottomed flask

  • Mechanical stirrer, condenser, drying tube, dropping funnel, thermometer, and heating mantle

Procedure:

  • To a 5 L three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, drying tube, dropping funnel, and thermometer, add chlorotrimethylsilane (495 g, 4.56 mol) and anhydrous benzene (2 L).

  • Add methyl propiolate (380 g, 4.50 mol) in one portion.

  • Heat the reaction mixture to approximately 40 °C.

  • Add a solution of triethylamine (470 g, 4.56 mol) in anhydrous benzene (200 mL) dropwise at a rate of approximately one drop per second.

  • During the addition, the temperature of the reaction mixture will increase to and should be maintained at 60 °C.

  • After the addition of triethylamine is complete, stir the reaction mixture at 60 °C for 30 minutes.

  • Cool the reaction vessel in a water bath and add approximately 1 L of water to form two layers.

  • Separate the layers and extract the aqueous layer with benzene.

  • Combine the benzene layers and concentrate by flash evaporation to a small volume.

  • Purify the product, methyl 3-(trimethylsilyl)propiolate, by vacuum distillation (b.p. 60 °C at 10 mm Hg) to yield 310 g (44%) of the product.

Protocol 2: Sonogashira Coupling of Methyl 3-bromo-3-(trimethylsilyl)propiolate with an Aryl Halide

This is a general protocol for a Sonogashira coupling reaction which can be adapted for the protected this compound.

Materials:

  • Methyl 3-bromo-3-(trimethylsilyl)propiolate

  • Aryl halide (e.g., iodobenzene or bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous and deoxygenated solvent (e.g., THF or DMF)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., 2 mol%) and copper(I) iodide (e.g., 1 mol%).

  • Add the aryl halide (1.0 equiv) and methyl 3-bromo-3-(trimethylsilyl)propiolate (1.2 equiv).

  • Add the anhydrous and deoxygenated solvent via syringe.

  • Add the amine base (2-3 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 3-aryl-3-(trimethylsilyl)propiolate.

Protocol 3: Deprotection of Methyl 3-aryl-3-(trimethylsilyl)propiolate

This protocol describes a mild deprotection of the TMS group using potassium carbonate in methanol.[6]

Materials:

  • Methyl 3-aryl-3-(trimethylsilyl)propiolate

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Round-bottomed flask

Procedure:

  • Dissolve the methyl 3-aryl-3-(trimethylsilyl)propiolate in methanol in a round-bottomed flask.

  • Add a catalytic amount of potassium carbonate.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl).

  • Remove the methanol under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected methyl 3-arylpropiolate.

Signaling Pathways and Logical Relationships

The decision-making process for employing a protecting group strategy in the synthesis involving this compound can be visualized as follows:

decision_process Start Reaction with This compound Condition1 Is the reaction incompatible with an acidic alkyne proton? Start->Condition1 Protect Employ Protecting Group Strategy Condition1->Protect Yes NoProtect Proceed with Unprotected Alkyne Condition1->NoProtect No Condition2 Is the protecting group orthogonal to other functional groups? Protect->Condition2 FinalProduct Final Product NoProtect->FinalProduct Condition2->Protect No, reconsider strategy SelectPG Select Appropriate Protecting Group (e.g., TMS) Condition2->SelectPG Yes Reaction Perform Desired Reaction (e.g., Sonogashira) SelectPG->Reaction Deprotect Deprotect Alkyne Reaction->Deprotect Deprotect->FinalProduct

Caption: Decision process for using a protecting group strategy with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Methyl 3-Bromopropiolate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl 3-bromopropiolate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, during this synthesis. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting steps based on established chemical principles and field experience.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Issues Related to Starting Materials and Reagents

Question 1: My yield is consistently low when synthesizing this compound via the bromination of methyl propiolate. Could the purity of my starting materials be the culprit?

Answer: Absolutely. The purity of both methyl propiolate and the brominating agent (e.g., N-bromosuccinimide, NBS) is critical for achieving a high yield.

  • Methyl Propiolate Quality: Methyl propiolate is a reactive electrophile and can be susceptible to polymerization or oligomerization upon storage, especially if exposed to light, heat, or impurities.[1] Old or improperly stored methyl propiolate may contain polymeric byproducts that will not participate in the desired reaction, thereby lowering your theoretical yield from the outset.

    • Troubleshooting:

      • Verify Purity: Before starting the reaction, verify the purity of your methyl propiolate using techniques like ¹H NMR or GC-MS. Look for the characteristic signals of the desired compound and the absence of broad polymer peaks.

      • Purification: If impurities are detected, consider purifying the methyl propiolate by distillation under reduced pressure. However, be cautious as heating can also induce polymerization. It is often preferable to use fresh, high-purity starting material.

  • N-Bromosuccinimide (NBS) Quality: The reactivity of NBS can degrade over time, especially with exposure to moisture and light, leading to the formation of succinimide. Recrystallization of NBS from water is a standard procedure to ensure high purity and reactivity.[2]

    • Troubleshooting:

      • Recrystallize NBS: If you suspect your NBS is old or has been improperly stored, recrystallize it from water and dry it thoroughly under vacuum before use.

      • Proper Storage: Store NBS in a dark, dry environment to maintain its integrity.

Question 2: I am using propiolic acid as a precursor, followed by esterification. What are the common pitfalls with this starting material?

Answer: Propiolic acid is a relatively unstable compound that requires careful handling.[3][4] Its tendency to decompose or polymerize can significantly impact the overall yield of your synthesis.

  • Stability of Propiolic Acid: Propiolic acid is a colorless liquid when pure but can yellow or darken over time due to decomposition.[5] It is also sensitive to heat and can decompose near its boiling point.[4]

    • Troubleshooting:

      • Use Fresh Acid: Always use freshly purchased or purified propiolic acid for the best results.

      • Storage Conditions: Store propiolic acid at low temperatures (refrigeration is recommended) and under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

      • Visual Inspection: Discard any propiolic acid that is significantly discolored or contains solid precipitates.

Section 2: Reaction Condition Optimization

Question 3: My bromination of methyl propiolate is sluggish and gives a complex mixture of products. How can I optimize the reaction conditions?

Answer: The bromination of an alkyne is a sensitive reaction, and the conditions must be carefully controlled to favor the desired product. A common method involves reacting methyl propiolate with NBS in the presence of a silver nitrate catalyst.[2]

  • Catalyst Activity: Silver nitrate acts as a catalyst to facilitate the bromination. The quality and amount of the catalyst are important.

    • Troubleshooting:

      • Use High-Purity Silver Nitrate: Ensure you are using a high-purity grade of silver nitrate.

      • Catalyst Loading: While catalytic, a sufficient amount is needed to drive the reaction. A typical loading is around 10 mol%.[2]

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Acetone is a commonly used solvent for this transformation.[2]

    • Troubleshooting:

      • Anhydrous Conditions: Ensure your solvent is dry. Water can react with NBS and other intermediates, leading to unwanted side products.

  • Reaction Temperature and Time: These reactions are typically run at room temperature.[2] Running the reaction for too long or at elevated temperatures can lead to side reactions and decomposition.

    • Troubleshooting:

      • Monitor the Reaction: Track the progress of the reaction using TLC or GC-MS to determine the optimal reaction time. Over-running the reaction can lead to the formation of dibrominated species or other byproducts.

      • Temperature Control: Maintain a consistent temperature. Exothermic reactions can sometimes lead to a runaway increase in temperature if not properly controlled.

Question 4: I'm performing a Fischer esterification of 3-bromopropiolic acid and getting a low conversion to the methyl ester. What can I do to improve the yield?

Answer: Fischer esterification is an equilibrium-limited reaction. To achieve high yields, the equilibrium must be shifted towards the product side.[6]

  • Driving the Equilibrium:

    • Excess Alcohol: Use a large excess of methanol. This not only shifts the equilibrium but can also serve as the reaction solvent.[6]

    • Water Removal: The removal of water as it is formed is a powerful way to drive the reaction to completion. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Catalyst: A strong acid catalyst is required. Sulfuric acid is commonly used.

    • Troubleshooting:

      • Catalyst Amount: Ensure you are using a sufficient amount of catalyst. Typically, a few drops to 5 mol% is adequate.

      • Catalyst Choice: While sulfuric acid is common, other acid catalysts like p-toluenesulfonic acid can also be effective.

  • Reaction Temperature: Increasing the temperature generally increases the reaction rate.[7][8]

    • Troubleshooting:

      • Reflux Conditions: Performing the reaction at the reflux temperature of methanol is a common and effective strategy.[9]

ParameterStandard ConditionOptimized Condition for High YieldRationale
Methanol 1.1 - 2 equivalents>10 equivalents (or as solvent)Shifts equilibrium towards the ester product (Le Chatelier's Principle).[6]
Catalyst (H₂SO₄) 1-2 mol%3-5 mol%Ensures a sufficient rate of reaction.
Temperature Room TemperatureReflux (approx. 65°C for Methanol)Increases reaction kinetics.[7][8]
Water Removal Not performedUse of Dean-Stark or molecular sievesRemoves a product to drive the equilibrium forward.[9]

Visualizing the Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification 3_Bromo_Acid 3-Bromopropiolic Acid Reaction_Vessel Combine Reactants in Flask 3_Bromo_Acid->Reaction_Vessel Methanol Methanol (Excess) Methanol->Reaction_Vessel H2SO4 H₂SO₄ (Catalyst) H2SO4->Reaction_Vessel Reflux Heat to Reflux Reaction_Vessel->Reflux Monitor by TLC/GC Quench Cool and Quench (e.g., with NaHCO₃ soln.) Reflux->Quench Extract Extract with Organic Solvent (e.g., Diethyl Ether) Quench->Extract Dry Dry Organic Layer (e.g., with MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Distill Purify by Vacuum Distillation Concentrate->Distill Final_Product This compound Distill->Final_Product

Caption: Workflow for Fischer Esterification of 3-Bromopropiolic Acid.

Section 3: Product Isolation and Purification

Question 5: I seem to be losing a significant amount of my product during the workup and purification steps. What are the best practices for isolating this compound?

Answer: this compound is a volatile and relatively unstable compound, which can lead to losses during isolation and purification if not handled correctly.

  • Aqueous Workup:

    • Troubleshooting:

      • Avoid Strong Bases: Do not use strong bases (like NaOH or KOH) during the workup, as this will hydrolyze the ester. Use a mild base like sodium bicarbonate to neutralize any remaining acid.

      • Minimize Water Contact: Minimize the time the product is in contact with the aqueous phase to reduce the risk of hydrolysis.

      • Brine Wash: A final wash with brine (saturated NaCl solution) can help to remove residual water from the organic layer before drying.

  • Drying and Solvent Removal:

    • Troubleshooting:

      • Efficient Drying: Use an appropriate drying agent like anhydrous magnesium sulfate or sodium sulfate.

      • Rotary Evaporation: When removing the solvent by rotary evaporation, use a low bath temperature (e.g., <30°C) to prevent the loss of your volatile product. Do not leave the product on the rotary evaporator for an extended period.

  • Purification:

    • Vacuum Distillation: This is the preferred method for purifying this compound.[2]

      • Use a Good Vacuum: A high vacuum will lower the boiling point and reduce the risk of thermal decomposition.

      • Cold Trap: Use a dry ice/acetone condenser or a similar cold trap to collect the distilled product, as it can be quite volatile.[2]

    • Chromatography: While possible, silica gel chromatography can sometimes lead to decomposition of haloalkynes. If chromatography is necessary, use a non-polar eluent system and consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine.

Visualizing the Bromination Reaction and Potential Side Products

Bromination_Pathway Methyl_Propiolate Methyl Propiolate Desired_Product This compound Methyl_Propiolate->Desired_Product NBS, AgNO₃ (cat.) Acetone, RT Side_Product_2 Polymerization Methyl_Propiolate->Side_Product_2 Impurities, Heat Side_Product_1 Dibromoacrylate Desired_Product->Side_Product_1 Excess NBS or Over-reaction

Caption: Key reactions in the synthesis of this compound.

Section 4: Safety Considerations

Question 6: Are there any specific safety hazards I should be aware of when working with this compound and its precursors?

Answer: Yes, safety is paramount. The reagents and the product in this synthesis have significant hazards.

  • Propiolic Acid: It is corrosive and can cause severe skin burns and eye damage. It is also toxic if swallowed.[4]

  • N-Bromosuccinimide (NBS): It is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • This compound: This compound is a lachrymator (causes tearing) and is harmful if swallowed. It can cause skin and eye irritation.[10][11]

  • Haloalkynes: Bromoalkynes can be unstable and potentially explosive, especially upon heating or in the presence of certain metals.[12] Always handle with care and avoid conditions that could lead to decomposition.

General Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.[13]

References

Technical Support Center: Sonogashira Coupling of Methyl 3-Bromopropiolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of methyl 3-bromopropiolate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Sonogashira coupling of this compound, an electron-deficient alkyne.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Palladium Catalyst: The Pd(0) catalyst is sensitive to air and can decompose, appearing as a black precipitate (palladium black).Use a fresh batch of palladium catalyst or one that has been stored properly under an inert atmosphere. Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable.
Oxidized Copper(I) Iodide: CuI is susceptible to oxidation, which can hinder its catalytic activity.Use a freshly opened bottle or a recently purchased batch of CuI.
Impure Reagents: Impurities in the this compound, terminal alkyne, solvent, or base can poison the catalyst.Ensure all reagents are of high purity. Purification of starting materials may be necessary.
Inadequate Base: The amine base may be wet or of poor quality, preventing efficient deprotonation of the alkyne.Use a dry, high-purity amine base. Consider distilling the amine before use.
Presence of Oxygen: The reaction is highly sensitive to oxygen, which can lead to catalyst decomposition and side reactions.Degas the solvent thoroughly and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Formation of Significant Side Products Homocoupling (Glaser-Hay Coupling): Dimerization of the terminal alkyne is a common side reaction, especially in the presence of oxygen and a copper co-catalyst.[1][2][3]- Strictly Anaerobic Conditions: Rigorously exclude oxygen from the reaction. - Reduce Copper Catalyst Loading: Minimize the amount of CuI to decrease the rate of homocoupling.[1] - Consider Copper-Free Conditions: Copper-free Sonogashira protocols can eliminate Glaser coupling.[2][3]
Michael Addition: The electron-deficient nature of the this compound product makes it susceptible to nucleophilic attack by the amine base or other nucleophiles present.- Use a Hindered Base: Employ a sterically hindered base to minimize its nucleophilic addition to the product. - Control Stoichiometry: Use a minimal excess of the amine base. - Lower Reaction Temperature: Perform the reaction at the lowest effective temperature to reduce the rate of Michael addition.
Polymerization: Propiolate esters can be prone to polymerization under certain conditions.- Avoid High Temperatures: Maintain a controlled and moderate reaction temperature. - Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that may induce polymerization.
Reaction Stalls or is Sluggish Poor Solubility of Reagents: One or more components of the reaction may not be fully dissolved in the chosen solvent.Select a solvent or solvent system that ensures the solubility of all reactants and catalysts. Common solvents include THF, DMF, and toluene.[1]
Insufficient Heating: While many Sonogashira couplings proceed at room temperature, some substrates require heating to overcome the activation energy barrier.If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring for product formation and potential side reactions.
Inappropriate Ligand Choice: The phosphine ligand may not be optimal for stabilizing the palladium catalyst with the given substrates.For challenging substrates, consider using bulky, electron-rich phosphine ligands to enhance catalyst stability and activity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for a successful Sonogashira coupling with this compound?

A1: The three most critical factors are:

  • Strictly Inert Atmosphere: Due to the sensitivity of the palladium catalyst and the propensity for Glaser-Hay homocoupling in the presence of oxygen, maintaining an oxygen-free environment is paramount.[1]

  • High-Purity Reagents: Impurities can poison the catalyst and lead to a variety of side reactions.

  • Choice of Base: The base must be strong enough to deprotonate the terminal alkyne but should be non-nucleophilic enough to avoid Michael addition to the electron-deficient product.

Q2: I am observing a significant amount of a dark, insoluble material in my reaction flask. What is it and what can I do?

A2: This is likely palladium black, which is decomposed, inactive palladium catalyst. This can be caused by the presence of oxygen, impurities, or excessively high temperatures.[1] To resolve this, ensure your reaction is performed under a rigorously inert atmosphere with high-purity, degassed reagents and solvents. If heating is necessary, do so cautiously.

Q3: Can I perform this reaction without a copper co-catalyst?

A3: Yes, copper-free Sonogashira couplings are a well-established alternative and are often preferred to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[3] These protocols may require different ligands or bases to facilitate the reaction.

Q4: My desired product is unstable and decomposes during purification. What can I do?

A4: The product of the Sonogashira coupling with this compound is an electron-deficient alkyne, which can be susceptible to degradation. Consider using milder purification techniques, such as flash chromatography with a less acidic silica gel or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. Also, minimize exposure to heat and light during workup and purification.

Q5: What is the expected reactivity order for different halides in the Sonogashira coupling?

A5: The general reactivity trend for the halide is I > Br > Cl > F. Therefore, bromoalkynes like this compound are less reactive than their iodo- counterparts and may require more forcing conditions (e.g., heating) than an analogous iodoalkyne.

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF or toluene)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst and copper(I) iodide.

  • Addition of Reagents: Add the anhydrous, degassed solvent, followed by the amine base, the terminal alkyne, and finally the this compound.

  • Reaction: Stir the mixture at room temperature or heat as necessary. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the catalyst residues.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Caption: Potential reaction pathways in the Sonogashira coupling of this compound.

Troubleshooting_Workflow Start Low/No Yield or Side Products Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Check_Reagents Are all reagents pure and dry? Check_Atmosphere->Check_Reagents Yes Degas Degas solvents and use Schlenk techniques. Check_Atmosphere->Degas No Check_Catalyst Is the catalyst active? Check_Reagents->Check_Catalyst Yes Purify Purify/dry all reagents. Check_Reagents->Purify No Check_Conditions Are the reaction conditions (temperature, solvent, base) optimal? Check_Catalyst->Check_Conditions Yes Fresh_Catalyst Use fresh catalyst. Check_Catalyst->Fresh_Catalyst No Success Improved Yield Check_Conditions->Success Yes Optimize Optimize conditions. Check_Conditions->Optimize No Degas->Check_Atmosphere Purify->Check_Reagents Fresh_Catalyst->Check_Catalyst Optimize->Check_Conditions

Caption: A systematic workflow for troubleshooting problematic Sonogashira coupling reactions.

References

Technical Support Center: Purification of Methyl 3-bromopropiolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of methyl 3-bromopropiolate by column chromatography.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My compound, this compound, is not moving off the baseline of the silica column. What should I do?

A: This indicates that the eluent system is not polar enough to move the compound.

  • Solution: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For highly polar compounds that do not move even with 100% ethyl acetate, a more aggressive solvent system like methanol/dichloromethane may be necessary.[1] It is crucial to test these new solvent systems on a Thin Layer Chromatography (TLC) plate first to find the optimal ratio that gives your target compound a retention factor (Rf) of approximately 0.2-0.4.

Q2: All my compounds are coming off the column in the first few fractions (in the solvent front). How can I fix this?

A: This issue suggests that your eluent is too polar, causing all components of the mixture to elute too quickly without proper separation.

  • Solution: Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. Again, use TLC to determine a solvent system that provides good separation between your target compound and impurities, aiming for an Rf of 0.2-0.4 for the this compound.

Q3: The separation between my product and an impurity is very poor, even though they have different Rf values on the TLC plate. What could be the cause?

A: Several factors can lead to poor separation on the column despite promising TLC results.

  • Overloading the Column: You may have loaded too much crude material onto the column. As a general rule, the amount of crude sample should be about 1-5% of the mass of the silica gel.

  • Improper Column Packing: Air bubbles, cracks, or an uneven silica bed can create channels, leading to band broadening and poor separation. Ensure your column is packed uniformly without any voids.

  • Sample Band Width: The initial band of your loaded sample should be as narrow as possible. Dissolve your sample in the minimum amount of solvent for loading. If the sample has poor solubility in the eluent, consider using the dry-loading technique.[2]

  • Compound Degradation: It's possible one of the spots on the TLC is a degradation product of the other, formed on the silica gel. This continuous degradation during elution results in mixed fractions.[1] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then running it to see if new spots appear.

Q4: My purified product yield is very low, or I can't find my compound in any of the fractions. Where did it go?

A: There are a few possibilities for product loss during chromatography.

  • Decomposition on Silica: this compound, as an electron-deficient alkyne, could be susceptible to degradation on acidic silica gel. If you suspect this, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine, ~0.1-1%, to the eluent) or switch to a different stationary phase like alumina.[1]

  • Fractions are Too Dilute: Your compound may have eluted, but the fractions are too dilute to be detected by TLC. Try concentrating a range of fractions where you expected your compound to elute and re-run the TLC.[1]

  • Irreversible Adsorption: The compound may have irreversibly bound to the silica gel. This can happen with very polar compounds or if a reaction occurs with the stationary phase.

Q5: The solvent flow in my column has stopped or is extremely slow. What should I do?

A: A blocked column can be caused by several issues.

  • Crystallization: The compound or an impurity may have crystallized in the column, blocking the flow.[1]

  • Clogged Frit: Fine particles from the silica or the sample may have clogged the frit at the bottom of the column.

  • Improper Packing: Using very fine silica gel can lead to slow flow rates, especially without applying pressure (flash chromatography).

  • Solution: For a blockage at the bottom, a thin wire can sometimes be used to carefully dislodge the obstruction from the column tip.[1] If the column is severely blocked, the entire setup may need to be carefully disassembled to recover the sample. Applying gentle pressure (1-2 psi for flash chromatography) can help overcome slow flow rates.[2]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

  • Eluent Selection:

    • Using a TLC plate, test various solvent systems to find one that gives the target compound an Rf value between 0.2 and 0.4. A good starting point is a mixture of hexane and ethyl acetate.

    • Prepare a TLC chamber with a 20% ethyl acetate in hexane solution.

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane) and spot it on the TLC plate.

    • Develop the plate and visualize the spots under a UV lamp.

    • Adjust the ratio of ethyl acetate to hexane until the desired Rf is achieved.

  • Column Packing (Slurry Method):

    • Select a column of appropriate size based on the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (~0.5 cm).

    • In a beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). The consistency should be like a milkshake.

    • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.

    • Add more solvent and allow it to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in the minimum possible volume of the eluent or a slightly more polar solvent like dichloromethane. Using a pipette, carefully add the sample solution to the top of the silica bed. Allow the sample to absorb completely onto the silica.

    • Dry Loading: If the sample is not very soluble in the eluent, dissolve it in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution. Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[2]

  • Elution and Fraction Collection:

    • Carefully add the prepared eluent to the column, taking care not to disturb the top surface of the silica.

    • If performing flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Begin collecting fractions in test tubes or vials.

    • Monitor the elution process by periodically analyzing the collected fractions using TLC. Spot every few fractions on a TLC plate to track the components as they elute.

    • Combine the fractions that contain the pure desired product.

  • Product Isolation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides representative data for a typical purification of this compound. Actual values may vary depending on the reaction scale and specific impurities.

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 2 cm diameter x 20 cm length
Sample Load ~200 mg of crude material
Eluent System 10-20% Ethyl Acetate in Hexane
Target Rf ~0.3 (in 15% EtOAc/Hexane)
Expected Purity >95% (by NMR or GC analysis)
Typical Yield 70-90%

Troubleshooting Workflow

Troubleshooting_Workflow start Problem Encountered poor_sep Poor Separation start->poor_sep no_elution Compound Not Eluting start->no_elution fast_elution Compound Elutes Too Fast start->fast_elution low_yield Low/No Yield start->low_yield cause_overload Cause: Overloading? poor_sep->cause_overload Check loading ratio cause_polarity1 Cause: Eluent Too Non-Polar? no_elution->cause_polarity1 cause_polarity2 Cause: Eluent Too Polar? fast_elution->cause_polarity2 cause_degradation Cause: Decomposition? low_yield->cause_degradation Check stability cause_packing Cause: Poor Packing? cause_overload->cause_packing No sol_reduce_load Solution: Reduce Sample Load cause_overload->sol_reduce_load Yes cause_packing->cause_degradation No sol_repack Solution: Repack Column Carefully cause_packing->sol_repack Yes sol_inc_polarity Solution: Increase Eluent Polarity cause_polarity1->sol_inc_polarity Yes sol_dec_polarity Solution: Decrease Eluent Polarity cause_polarity2->sol_dec_polarity Yes sol_deactivate Solution: Use Deactivated Silica or Alumina cause_degradation->sol_deactivate Yes sol_concentrate Solution: Concentrate Fractions & Re-check TLC cause_degradation->sol_concentrate No

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Overcoming Polymerization of Methyl 3-bromopropiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the polymerization of Methyl 3-bromopropiolate during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: My this compound sample turned into a solid, viscous oil, or dark-colored tar. What happened?

A1: This is a common indication of polymerization. This compound is a highly reactive haloalkyne and acetylenic ester that can undergo spontaneous polymerization, especially when exposed to heat, light, or impurities. The polymerization can be initiated by free radicals and may be accelerated by the presence of certain metals or bases.

Q2: What are the main triggers for the polymerization of this compound?

A2: The primary triggers for polymerization include:

  • Heat: Elevated temperatures, particularly during distillation, can initiate thermal polymerization.

  • Light: UV radiation can generate free radicals, leading to photopolymerization.

  • Impurities: Peroxides, dust particles, and metallic impurities can act as initiators.

  • Incompatible Materials: Contact with strong bases, oxidizing agents, or certain metals can promote decomposition and polymerization.[1]

  • Extended Storage: Over time, the compound can degrade and self-polymerize, even under recommended storage conditions.

Q3: How can I prevent the polymerization of this compound during synthesis and workup?

A3: To minimize polymerization during synthesis and workup, consider the following precautions:

  • Use of Inhibitors: Introduce a free-radical inhibitor into the reaction mixture.

  • Low Temperature: Maintain a low reaction temperature whenever possible. For distillations, use high vacuum to keep the boiling point low.[2]

  • Exclusion of Light: Protect the reaction from light by using amber glassware or wrapping the reaction vessel in aluminum foil.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and the formation of peroxides.

Q4: What inhibitors are effective for preventing the polymerization of this compound?

A4: While specific data for this compound is limited, inhibitors commonly used for reactive monomers, particularly alkynes and acrylates, are recommended. These generally act as radical scavengers.

Inhibitor TypeExamplesTypical Concentration (w/w)Notes
PhenolicHydroquinone (HQ), 4-Methoxyphenol (MEHQ), Butylated hydroxytoluene (BHT)100 - 1000 ppmEffective in the presence of oxygen. Can often be removed with a basic wash.[3]
Quinonesp-Benzoquinone50 - 500 ppmHighly effective, but can sometimes interfere with subsequent reactions.
Stable RadicalsTEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl), 4-Hydroxy-TEMPO50 - 200 ppmVery effective radical scavengers.[3]

Q5: How should I properly store this compound to ensure its stability?

A5: Proper storage is critical to prevent polymerization and degradation.

Storage ParameterRecommendationRationale
Temperature-20°C to 4°CReduces the rate of thermal decomposition and polymerization.
AtmosphereInert gas (Argon or Nitrogen)Prevents oxidation and peroxide formation.
LightAmber, tightly sealed containerProtects from light-induced polymerization.
InhibitorAdd a suitable inhibitor (e.g., BHT or MEHQ) at ~200 ppmScavenges free radicals that may form during storage.

Troubleshooting Guide

Problem 1: Polymerization during distillation.

  • Symptom: The material in the distillation flask darkens, thickens, or solidifies. The distillation rate slows or stops.

  • Cause: The distillation temperature is too high, leading to thermal polymerization. Explosions during the distillation of bromoalkynes have been reported, so this is a significant safety concern.[2]

  • Solution:

    • Immediate Action: If you observe signs of polymerization, stop the distillation immediately and cool the flask.

    • Preventative Measures for Future Distillations:

      • Use a high-quality vacuum pump to achieve the lowest possible pressure, thereby lowering the boiling point.

      • Ensure the heating mantle temperature is only slightly higher than the boiling point of the liquid.

      • Add a non-volatile, high-boiling point free-radical inhibitor (e.g., a small amount of hydroquinone) to the distillation flask.

      • Distill behind a safety shield.[2]

Problem 2: The sample has polymerized upon storage.

  • Symptom: The liquid has become viscous, solidified, or changed color.

  • Cause: Improper storage conditions such as exposure to light, elevated temperatures, or the absence of an inhibitor.

  • Solution:

    • Unfortunately, once polymerized, the monomer is difficult to recover. The material should be disposed of according to your institution's hazardous waste guidelines.

    • For future storage, strictly adhere to the recommended conditions outlined in the FAQ section. Always ensure the presence of an appropriate inhibitor.

Problem 3: The reaction involving this compound is sluggish or fails, and a polymeric byproduct is isolated.

  • Symptom: Low yield of the desired product and the formation of an insoluble or high molecular weight material.

  • Cause: The reaction conditions may be promoting polymerization of the starting material. This can be due to prolonged reaction times at elevated temperatures or the use of reagents that can initiate polymerization.

  • Solution:

    • Lower the reaction temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

    • Add an inhibitor: If compatible with your reaction chemistry, add a suitable inhibitor to the reaction mixture.

    • Staged addition: Add the this compound slowly to the reaction mixture to keep its instantaneous concentration low.

    • Choose your reagents carefully: Avoid strong bases or other reagents that are known to initiate alkyne polymerization if they are not essential for your desired transformation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from Organic Syntheses.[2] Caution: Propiolates and their bromo derivatives are lachrymators and must be handled in an efficient fume hood. Distillation of bromopropiolates should be conducted behind a safety shield due to the risk of explosion.[2]

Materials:

  • Methyl propiolate

  • N-bromosuccinimide (NBS)

  • Silver nitrate (AgNO₃)

  • Acetone

  • Celite

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve methyl propiolate (1.0 eq) and silver nitrate (0.1 eq) in acetone.

  • To the stirred solution at room temperature, add N-bromosuccinimide (1.1 eq) in one portion. A grayish precipitate will form.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Filter the reaction mixture through a pad of Celite, and rinse the filter cake with a small amount of acetone.

  • Carefully remove the acetone from the filtrate by rotary evaporation at a bath temperature below 25°C.

  • The crude product can be purified by vacuum distillation (e.g., ~65 °C at 25 mmHg), but be aware of the potential hazards.[2] It is recommended to use a safety shield and to have the distillation apparatus in a fume hood.

Visualizations

Polymerization_Pathway Potential Free-Radical Polymerization of this compound Monomer This compound (Br-C≡C-CO₂Me) Initiator Initiator (Heat, Light, Impurity) Radical Initiator Radical (R•) Initiator->Radical generates Monomer_Radical Monomer Radical Radical->Monomer_Radical reacts with Monomer Inactive Inactive Species Radical->Inactive reacts with Inhibitor Growing_Chain Growing Polymer Chain (Polymer-C•) Monomer_Radical->Growing_Chain reacts with Monomer(s) Polymer Polymer Growing_Chain->Polymer Termination Growing_Chain->Inactive reacts with Inhibitor Inhibitor Inhibitor (InH)

Caption: Free-radical polymerization pathway of this compound.

Troubleshooting_Workflow Troubleshooting Polymerization of this compound Start Polymerization Observed? Check_Storage Review Storage Conditions: - Temperature < 4°C? - Stored in dark? - Under inert gas? - Inhibitor present? Start->Check_Storage Yes, during storage Check_Reaction Review Reaction/Workup: - Temperature too high? - Exposed to light? - Incompatible reagents? - Distillation performed correctly? Start->Check_Reaction Yes, during reaction/workup Solution_Storage Implement Proper Storage: - Refrigerate/freeze - Use amber vials - Purge with N₂/Ar - Add inhibitor Check_Storage->Solution_Storage Conditions Improper Solution_Reaction Modify Protocol: - Lower reaction temp. - Protect from light - Add inhibitor - Use high vacuum for distillation Check_Reaction->Solution_Reaction Conditions Improper Dispose Dispose of Polymerized Material Solution_Storage->Dispose Solution_Reaction->Dispose

Caption: Workflow for troubleshooting polymerization issues.

References

Technical Support Center: Improving Regioselectivity in Cycloadditions with Methyl 3-Bromopropiolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 3-bromopropiolate in cycloaddition reactions. The information is presented in a question-and-answer format to directly address common challenges and improve experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during cycloaddition reactions involving this compound.

Question 1: My [3+2] cycloaddition reaction with an azide is yielding a mixture of regioisomers. How can I improve the selectivity for the 1,4-disubstituted triazole?

Answer:

Poor regioselectivity in the [3+2] cycloaddition of this compound with azides is a common issue. The electronic properties of both the azide and the dipolarophile, as well as the reaction conditions, play a crucial role. Here are several strategies to enhance the formation of the desired 1,4-regioisomer:

  • Solvent Polarity: The choice of solvent can significantly influence the regioselectivity. Generally, less polar solvents may favor the formation of one regioisomer over another by differentially stabilizing the transition states. It is recommended to screen a range of solvents with varying polarities.[1]

  • Use of a Catalyst: For the synthesis of 1,4-disubstituted 1,2,3-triazoles, the use of a copper(I) catalyst (CuAAC or "click chemistry") is the most effective method to ensure high regioselectivity. If you are performing the reaction under thermal conditions, switching to a copper-catalyzed protocol is highly recommended. Ruthenium catalysts, on the other hand, typically favor the formation of the 1,5-regioisomer.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.

Troubleshooting Workflow for Poor Regioselectivity in Azide Cycloaddition

start Low Regioselectivity (Mixture of 1,4- and 1,5-isomers) solvent Screen Solvents (e.g., Toluene, THF, CH2Cl2, Acetonitrile) start->solvent catalyst Introduce Catalyst (Cu(I) for 1,4-isomer, Ru for 1,5-isomer) start->catalyst temp Optimize Temperature (Try lower temperatures) start->temp analysis Analyze Regioisomeric Ratio (1H NMR) solvent->analysis catalyst->analysis temp->analysis end Improved Regioselectivity analysis->end

Caption: Troubleshooting workflow for improving regioselectivity.

Question 2: I am observing low or no yield in my Lewis acid-catalyzed cycloaddition of this compound with a nitrone. What are the potential causes and solutions?

Answer:

Low yields in Lewis acid-catalyzed cycloadditions can stem from several factors, including the choice and handling of the Lewis acid, reaction conditions, and the nature of the substrates.

  • Choice of Lewis Acid: The strength of the Lewis acid is critical. A weak Lewis acid may not sufficiently activate the this compound, while a very strong Lewis acid could lead to decomposition of the starting materials or the product. It is advisable to screen a variety of Lewis acids (e.g., ZnCl₂, MgBr₂, Sc(OTf)₃, TiCl₄).

  • Stoichiometry of Lewis Acid: The amount of Lewis acid used can be crucial. Start with catalytic amounts (e.g., 10-20 mol%) and incrementally increase to stoichiometric amounts if necessary.

  • Anhydrous Conditions: Lewis acids are highly sensitive to moisture. Ensure that your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Temperature: Some Lewis acid-catalyzed reactions require low temperatures to prevent side reactions and decomposition. Try running the reaction at 0 °C or -78 °C.

Question 3: How can I reliably determine the regioisomeric ratio of my cycloaddition products?

Answer:

The most common and reliable method for determining the regioisomeric ratio is ¹H NMR spectroscopy . The chemical shifts of the protons on the newly formed heterocyclic ring will be different for each regioisomer.

For example, in the case of triazole formation from an azide and this compound, the chemical shift of the triazole proton will be distinct for the 1,4- and 1,5-isomers. Additionally, the proximity of the ester and bromo substituents to the triazole ring protons in the different isomers will lead to different chemical shifts for the methyl ester protons and any protons on the azide substituent. Careful integration of the characteristic signals for each isomer will provide the regioisomeric ratio. For complex spectra, 2D NMR techniques like NOESY can be employed to determine the spatial proximity of different protons, which can help in assigning the correct regiochemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor that governs the regioselectivity in thermal [3+2] cycloadditions of this compound with azides?

A1: In thermal [3+2] cycloadditions, the regioselectivity is primarily governed by the electronic effects of the substituents on both the 1,3-dipole (azide) and the dipolarophile (this compound). The reaction proceeds through a transition state where the orbital overlap between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other is maximized. The electron-withdrawing nature of the ester group and the bromine atom in this compound makes it an electron-deficient alkyne. The regioselectivity will depend on the electronic nature of the azide's substituents.

Q2: How do Lewis acids improve regioselectivity in cycloadditions with nitrones?

A2: Lewis acids coordinate to the carbonyl oxygen of the ester group in this compound. This coordination lowers the energy of the LUMO of the dipolarophile, making it more electrophilic. This enhanced electrophilicity can lead to a more polarized transition state, which often favors the formation of one regioisomer over the other. In some cases, the addition of a Lewis acid can even reverse the regioselectivity compared to the thermal reaction.

Logical Flow of Lewis Acid Catalysis

start This compound + Nitrone lewis_acid Lewis Acid (e.g., ZnCl2) start->lewis_acid + activated_complex Activated Complex (Lewis Acid coordinated to Ester) start->activated_complex lewis_acid->activated_complex transition_state Polarized Transition State activated_complex->transition_state product Regioisomeric Products transition_state->product major_product Major Regioisomer product->major_product minor_product Minor Regioisomer product->minor_product

Caption: Influence of Lewis acids on regioselectivity.

Q3: Can I predict the regioselectivity of a cycloaddition with this compound before running the experiment?

A3: Yes, computational chemistry using Density Functional Theory (DFT) can be a powerful tool to predict the regioselectivity. By calculating the activation energies for the transition states leading to the different regioisomers, you can predict which isomer will be favored kinetically. These calculations can take into account factors like solvent effects and the presence of catalysts.

Data Presentation

The following tables provide representative data on how reaction conditions can influence the yield and regioselectivity of cycloadditions with this compound. This data is illustrative and based on trends observed for similar propiolates. Actual results may vary.

Table 1: Effect of Solvent on the Regioselectivity of the [3+2] Cycloaddition of Benzyl Azide with this compound (Thermal Conditions)

EntrySolventDielectric Constant (ε)Regioisomeric Ratio (1,4-isomer : 1,5-isomer)Total Yield (%)
1Toluene2.465 : 3578
2THF7.670 : 3085
3Dichloromethane9.175 : 2582
4Acetonitrile37.580 : 2090
5DMSO47.285 : 1592

Table 2: Effect of Lewis Acid on the Regioselectivity of the [3+2] Cycloaddition of C-Phenyl-N-methylnitrone with this compound

EntryLewis Acid (20 mol%)SolventRegioisomeric Ratio (4-CO₂Me : 5-CO₂Me)Total Yield (%)
1None (Thermal)Toluene30 : 7065
2ZnCl₂Dichloromethane85 : 1575
3MgBr₂Dichloromethane80 : 2072
4Sc(OTf)₃Dichloromethane95 : 588
5TiCl₄Dichloromethane>98 : <291

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed [3+2] Cycloaddition of Benzyl Azide with this compound

This protocol is designed to selectively synthesize the 1,4-disubstituted triazole.

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reactants 1. Combine Benzyl Azide and this compound in t-BuOH/H2O catalyst 2. Add Sodium Ascorbate and CuSO4·5H2O reactants->catalyst stir 3. Stir vigorously at room temperature catalyst->stir monitor 4. Monitor reaction by TLC stir->monitor extract 5. Extract with Ethyl Acetate monitor->extract dry 6. Dry organic layer and concentrate extract->dry purify 7. Purify by column chromatography dry->purify product 1-benzyl-4-bromo-5-(methoxycarbonyl)-1H-1,2,3-triazole purify->product

Caption: General workflow for CuAAC reaction.

Materials:

  • Benzyl azide (1.0 mmol, 1.0 equiv)

  • This compound (1.0 mmol, 1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • tert-Butanol (2 mL)

  • Water (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add benzyl azide and this compound.

  • Add a 1:1 mixture of tert-butanol and water.

  • In a separate vial, dissolve CuSO₄·5H₂O and sodium ascorbate in a minimal amount of water and add this solution to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-disubstituted triazole.

Protocol 2: Lewis Acid-Catalyzed [3+2] Cycloaddition of C-Phenyl-N-methylnitrone with this compound

This protocol is a general guideline for improving regioselectivity towards the 4-carbomethoxy isoxazolidine.

Materials:

  • C-Phenyl-N-methylnitrone (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Lewis acid (e.g., Sc(OTf)₃, 0.2 mmol, 20 mol%)

  • Anhydrous dichloromethane (5 mL)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the Lewis acid and anhydrous dichloromethane.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add the C-phenyl-N-methylnitrone to the stirred solution.

  • Slowly add a solution of this compound in anhydrous dichloromethane.

  • Allow the reaction to stir at the same temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Base Selection for Reactions Involving Methyl 3-Bromopropiolate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers working with methyl 3-bromopropiolate. This guide is designed to provide in-depth, practical advice on a critical aspect of its reactivity: the selection of an appropriate base. The choice of base is paramount and can dictate the success or failure of your reaction, influencing yield, selectivity, and the formation of side products. This resource will help you navigate these challenges with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions involving this compound where base selection is critical?

This compound is a versatile building block used in a variety of organic transformations. The choice of base is particularly crucial in the following reaction types:

  • Cross-Coupling Reactions (e.g., Sonogashira, Cadiot-Chodkiewicz): These reactions involve the coupling of the terminal alkyne with an aryl or vinyl halide. The base is essential for the in situ generation of the metal acetylide.[1][2] Mild amine bases are typically employed to facilitate this process while minimizing side reactions.[1]

  • Nucleophilic Substitution/Addition Reactions: Various nucleophiles can react with this compound. A base may be required to deprotonate a pro-nucleophile or to neutralize acidic byproducts.

  • Elimination Reactions: Stronger, non-nucleophilic bases can be used to induce elimination of HBr, although this is a less common application for this substrate.

Q2: I am setting up a Sonogashira coupling with this compound. What is the role of the base, and which one should I choose?

In a Sonogashira coupling, the base plays a multifaceted role.[3] Its primary function is to deprotonate the terminal alkyne, forming the reactive copper(I) acetylide intermediate.[4] It also serves to neutralize the hydrogen halide (HX) that is generated during the catalytic cycle.[3]

For Sonogashira reactions, mild amine bases are generally preferred. Common choices include:

  • Triethylamine (TEA)

  • Diisopropylethylamine (DIPEA or Hünig's base)

  • Piperidine

  • Pyrrolidine

These bases are typically strong enough to deprotonate the alkyne in the presence of the copper co-catalyst but are not so strong as to cause significant side reactions, such as the dimerization of the alkyne (Glaser coupling).[3]

Q3: My Sonogashira coupling is giving a low yield of the desired product and a significant amount of a homocoupled diyne byproduct. What is causing this, and how can I fix it?

The formation of a homocoupled diyne (Glaser coupling byproduct) is a common issue in Sonogashira reactions. This side reaction is often promoted by the presence of oxygen.

Troubleshooting Steps:

  • Ensure Rigorous Degassing: The reaction mixture should be thoroughly deoxygenated before the addition of the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Use a Copper-Free Protocol: If homocoupling persists, consider a copper-free Sonogashira protocol. These methods often employ a different base and ligand system to circumvent the Glaser coupling pathway.[5]

  • Optimize the Base: While less common, the choice of amine base can sometimes influence the rate of homocoupling. If you are using a primary or secondary amine, consider switching to a tertiary amine like triethylamine or DIPEA.

Q4: I am trying to perform a nucleophilic substitution on the bromine atom of this compound. What factors should I consider when choosing a base?

When performing a nucleophilic substitution on this compound, the base must be carefully chosen to avoid unwanted side reactions. Key considerations include:

  • pKa of the Nucleophile: The base should be strong enough to deprotonate your nucleophile (if necessary) but not so strong that it deprotonates other acidic protons in the molecule or promotes elimination.

  • Steric Hindrance: A sterically hindered, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponge can be advantageous if you want to avoid the base itself acting as a nucleophile.

  • Compatibility with the Ester Group: Strong, nucleophilic bases like hydroxides or alkoxides can lead to saponification (hydrolysis) of the methyl ester. If these bases are necessary, the reaction should be conducted at low temperatures and for a short duration.

Troubleshooting Guide

Problem 1: No reaction or very slow conversion.

Possible Causes & Solutions:

  • Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the nucleophile or facilitate the desired reaction.

    • Solution: Consult a pKa table to select a base with a conjugate acid pKa that is at least 2-3 units higher than the pKa of the proton you are trying to remove.

  • Poor Solubility: The base or other reagents may not be fully dissolved in the reaction solvent.

    • Solution: Choose a solvent system in which all components are soluble. Gentle heating may also improve solubility, but be mindful of potential side reactions at elevated temperatures.

  • Catalyst Deactivation (for cross-coupling reactions): The palladium catalyst may have been deactivated.

    • Solution: Ensure the reaction is performed under an inert atmosphere and that all reagents and solvents are anhydrous and deoxygenated.

Problem 2: Formation of multiple unidentified products.

Possible Causes & Solutions:

  • Base-Induced Side Reactions: The base may be promoting undesired side reactions such as polymerization, elimination, or reaction with the solvent.

    • Solution: Switch to a milder or more sterically hindered base. Running the reaction at a lower temperature can also help to suppress side reactions.

  • Reaction with the Ester Functionality: The base or nucleophile may be reacting with the methyl ester.

    • Solution: Use a non-nucleophilic base. If the nucleophile is the culprit, consider protecting the ester group, though this adds extra steps to the synthesis.

Problem 3: Product decomposition upon workup.

Possible Causes & Solutions:

  • Sensitivity to Acid or Base: The desired product may be unstable to the acidic or basic conditions of the workup procedure.[6]

    • Solution: Test the stability of your product by taking a small aliquot of the reaction mixture and exposing it to the planned workup conditions.[6] If decomposition is observed, modify the workup to use milder reagents or a neutral pH.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound
  • To a dried Schlenk flask under an argon atmosphere, add the aryl or vinyl halide (1.0 eq.), this compound (1.2 eq.), and a copper(I) salt (e.g., CuI, 0.05 eq.).

  • Add a degassed solvent (e.g., THF or DMF).

  • Add the amine base (e.g., triethylamine, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data & Visualizations

Table 1: pKa Values of Common Bases and Reagents
CompoundpKa of Conjugate AcidNotes
Triethylamine (TEA)10.75Common, mild amine base.
Diisopropylethylamine (DIPEA)10.75Sterically hindered, non-nucleophilic amine base.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)13.5Strong, non-nucleophilic base.
Potassium Carbonate (K₂CO₃)10.33 (pKa of HCO₃⁻)Inorganic base, often used in heterogeneous reactions.
Terminal Alkyne (generic)~25The proton that is removed in many coupling reactions.[7]

Diagram 1: Decision Tree for Base Selection

BaseSelection start Start: Select Reaction Type cross_coupling Cross-Coupling (e.g., Sonogashira)? start->cross_coupling nucleophilic_sub Nucleophilic Substitution? start->nucleophilic_sub no mild_amine Use Mild Amine Base (TEA, DIPEA) cross_coupling->mild_amine yes base_strength Is Nucleophile Acidic? nucleophilic_sub->base_strength yes check_homocoupling Homocoupling an issue? mild_amine->check_homocoupling copper_free Consider Copper-Free Protocol check_homocoupling->copper_free yes strong_base Use Stronger, Non-Nucleophilic Base (e.g., DBU) base_strength->strong_base yes weak_base Use Weak, Non-Nucleophilic Base (e.g., K2CO3, DIPEA) base_strength->weak_base no check_ester Ester Hydrolysis a Risk? strong_base->check_ester weak_base->check_ester low_temp Run at Low Temperature check_ester->low_temp yes

Caption: A decision-making workflow for selecting an appropriate base.

References

Removal of N-bromosuccinimide from Methyl 3-bromopropiolate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 3-bromopropiolate, with a specific focus on the effective removal of N-bromosuccinimide (NBS) and its primary byproduct, succinimide.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in the synthesis of this compound using NBS?

The main impurities encountered during the synthesis of this compound via the bromination of methyl propiolate with N-bromosuccinimide (NBS) are unreacted NBS and the byproduct succinimide. Depending on reaction conditions, side products from potential over-bromination or other undesired reactions may also be present.

Q2: Why is the complete removal of NBS and succinimide crucial?

The removal of these impurities is critical for several reasons:

  • Product Purity: Residual NBS and succinimide will compromise the purity of the final this compound product.

  • Interference in Subsequent Reactions: Unreacted NBS is a reactive brominating agent and can interfere with downstream synthetic steps.

  • Analytical Characterization: The presence of impurities can complicate the analysis of the final product by techniques such as NMR and mass spectrometry, leading to inaccurate characterization.

  • Crystallization Issues: Succinimide can sometimes co-crystallize with the desired product, making purification by crystallization challenging.[1]

Q3: What are the common methods for removing NBS and succinimide from the reaction mixture?

Several methods can be employed to remove NBS and succinimide, and the choice of method depends on the specific reaction conditions and the properties of the desired product. The most common techniques include:

  • Aqueous Workup (Washing)

  • Filtration/Precipitation

  • Silica Gel Column Chromatography

  • Recrystallization[1]

  • Distillation

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup and purification of this compound.

Issue 1: Succinimide remains in the organic layer after aqueous washing.

  • Possible Cause: Insufficient washing or unfavorable partitioning of succinimide.

  • Troubleshooting Steps:

    • Increase Wash Volume: Use a larger volume of water for each wash, ideally equal to the volume of the organic layer.

    • Increase Number of Washes: Perform multiple (at least 2-3) washes with deionized water.

    • Use a Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH). This will deprotonate the succinimide, increasing its solubility in the aqueous phase.[1] Caution: Ensure your product, this compound, is stable under basic conditions. A brief wash is generally sufficient.

    • Brine Wash: After the aqueous or basic washes, wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove residual water and can further encourage the partitioning of organic compounds into the organic layer.[1]

Issue 2: The product, this compound, is lost during the aqueous wash.

  • Possible Cause: The product has some solubility in the aqueous phase.

  • Troubleshooting Steps:

    • Saturate the Aqueous Layer: Use brine for the initial washes to decrease the polarity of the aqueous phase, which can reduce the solubility of the organic product in it.[1]

    • Back-Extraction: After separating the initial aqueous layer, extract it again with a fresh portion of the organic solvent (e.g., diethyl ether) to recover any dissolved product. Combine this with the main organic layer.[1]

Issue 3: Succinimide precipitates but is difficult to remove by filtration.

  • Possible Cause: The succinimide particles may be too fine, clogging the filter paper.

  • Troubleshooting Steps:

    • Use a Filter Aid: Use a pad of Celite® over the filter paper to improve the filtration of fine particles.[1]

    • Cool the Mixture: Before filtration, cool the reaction mixture in an ice bath to further decrease the solubility of succinimide and encourage the formation of larger crystals.[1]

Issue 4: Succinimide co-elutes with the product during column chromatography.

  • Possible Cause: The polarity of the succinimide and the product are too similar in the chosen solvent system.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Experiment with different solvent systems for chromatography. A less polar solvent system might retain the more polar succinimide on the column while allowing the product to elute.

    • Pre-Purification: Perform an aqueous workup or precipitation before running the column to remove the bulk of the succinimide.

Data Presentation

Table 1: Solubility of Succinimide in Various Solvents

This table provides data on the solubility of succinimide in common laboratory solvents, which can aid in selecting the appropriate solvent for workup and purification.

SolventSolubilityReference(s)
Water1 g in 3 mL; 1 g in 0.7 mL of boiling water.[2][2]
Ethanol1 g in 24 mL; 1 g in 5 mL at 60 °C.[2][2]
Diethyl EtherInsoluble or slightly soluble.[1][3]
ChloroformInsoluble.[1][3]
AcetoneSoluble.[2]

Table 2: Properties of this compound

PropertyValue
Molecular FormulaC₄H₃BrO₂
Molecular Weight162.97 g/mol
Boiling Point65 °C at ca. 25 mmHg
AppearanceColorless to pale yellow liquid
SolubilitySoluble in common organic solvents like acetone and ether; immiscible with water.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve methyl propiolate (1.0 eq) in acetone.

  • Addition of Silver Nitrate: To the stirred solution, add a catalytic amount of silver nitrate (e.g., 0.1 eq).

  • Addition of N-Bromosuccinimide: After a few minutes, add N-bromosuccinimide (1.1 to 1.2 eq) in one portion. The mixture will become cloudy as a precipitate forms.

  • Reaction Monitoring: Continue stirring at room temperature for approximately 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated solids. Rinse the filter cake with a small amount of fresh acetone.

  • Solvent Removal: Carefully remove the acetone from the filtrate using a rotary evaporator at a low temperature (around 20°C).

  • Purification - Distillation: The resulting oily residue can be purified by bulb-to-bulb distillation under reduced pressure to yield this compound as a colorless liquid.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Methyl Propiolate in Acetone add_agno3 Add Silver Nitrate (catalyst) start->add_agno3 add_nbs Add N-Bromosuccinimide add_agno3->add_nbs react Stir at RT for 2h add_nbs->react filter Filter through Celite react->filter evaporate Remove Acetone (Rotary Evaporation) filter->evaporate distill Bulb-to-Bulb Distillation evaporate->distill product Pure Methyl 3-bromopropiolate distill->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Solution Pathways start Impure Product After Initial Workup succinimide_cont Succinimide Contamination? start->succinimide_cont nbs_cont Unreacted NBS? start->nbs_cont aq_wash Aqueous Workup (Water, NaHCO3, Brine) succinimide_cont->aq_wash Soluble Impurity filtration Filtration/Precipitation (Cooling, Filter Aid) succinimide_cont->filtration Insoluble Impurity chromatography Column Chromatography (Solvent Optimization) succinimide_cont->chromatography Co-elution nbs_cont->aq_wash Quench with Na2S2O3 or NaHSO3 distillation Distillation aq_wash->distillation If liquid product filtration->distillation If liquid product chromatography->distillation If liquid product end Pure Product distillation->end recrystallization Recrystallization recrystallization->end

References

Technical Support Center: Methyl 3-Bromopropiolate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 3-bromopropiolate. The content is structured to address specific issues that may be encountered during experimental work-up procedures.

Physical and Chemical Properties

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₄H₃BrO₂
Molecular Weight 162.97 g/mol
Boiling Point approx. 75-80 °C at 12 mmHg
Melting Point ~20 °C
Appearance Colorless to pale yellow liquid
Key Hazards Lachrymator, Volatile

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I am losing my product during the aqueous work-up. What is happening?

A1: this compound and many of its derivatives are volatile and can be lost during standard aqueous extractions, especially if heat is generated from quenching or if the extraction is prolonged. Due to its low boiling point, an adapted, non-aqueous work-up is often necessary.[1] It is also a lachrymator and should be handled in a well-ventilated fume hood.[1]

Q2: What is a general, reliable work-up procedure for reactions involving this compound?

A2: A non-aqueous work-up is highly recommended. A general procedure involves filtering off any solid byproducts, carefully removing the reaction solvent under reduced pressure at a low temperature (e.g., ~20°C), and then purifying the residue by distillation, often bulb-to-bulb, under high vacuum (e.g., ~0.1 mm).[1] This minimizes loss due to volatility.

Q3: I am performing a Diels-Alder reaction with this compound. How should I modify the standard work-up?

A3: For a Diels-Alder reaction, after completion, it is best to avoid a typical aqueous wash. Instead, concentrate the reaction mixture at low temperature and pressure. The resulting crude product can then be purified by flash column chromatography or bulb-to-bulb distillation, depending on the properties of the cycloadduct.

Q4: In a Sonogashira coupling, I am observing significant formation of alkyne homocoupling (Glaser-Hay coupling). How can this be minimized?

A4: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and an excess of the copper catalyst.[2] To minimize this, ensure your reaction is performed under strictly anaerobic conditions (degas solvents and use an inert atmosphere like argon or nitrogen). Reducing the amount of the copper(I) iodide catalyst can also help suppress this side reaction.[2]

Q5: My final product appears to be unstable on silica gel during chromatography. What are my alternatives for purification?

A5: If your product is unstable on silica gel, consider alternative purification methods. For volatile compounds, vacuum distillation is a good option.[3] Alternatively, you can try chromatography using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low or no product yield after work-up Product loss due to volatility during solvent removal or aqueous extraction.Use a non-aqueous work-up. Remove solvent at low temperature and reduced pressure. Purify by vacuum distillation.[1]
Formation of a black precipitate (palladium black) in Sonogashira coupling Decomposition of the Pd(0) catalyst, often due to the presence of oxygen or impurities.Ensure the reaction is run under a strict inert atmosphere. Use high-purity, degassed solvents and fresh reagents.[2]
Product decomposes upon heating for distillation The product is thermally labile.Use high-vacuum distillation to lower the boiling point and reduce the required temperature.[3][4]
Incomplete reaction in a Diels-Alder cycloaddition The diene may not be in the required s-cis conformation, or the reaction requires more forcing conditions.If possible, use a diene that is locked in the s-cis conformation. Gentle heating may be required, but monitor for product decomposition.
Difficulty removing copper salts after Sonogashira coupling Copper salts can sometimes be difficult to remove completely with a simple filtration.After the initial filtration, you can try washing the organic solution with a dilute aqueous solution of ammonium chloride to complex and remove residual copper salts, but be mindful of the product's volatility.

Experimental Protocols

Adapted Work-up for the Synthesis of this compound

This protocol is adapted from a reliable procedure and is designed to handle the volatility of the product.[1]

  • Filtration of Solids: After the reaction is complete, filter the reaction mixture through a pad of Celite® to remove any solids (e.g., silver salts, succinimide). Rinse the filter cake with a small amount of the reaction solvent (e.g., acetone).

  • Solvent Removal: Carefully concentrate the filtrate by rotary evaporation at a low temperature (approximately 20°C) and reduced pressure (around 20 mm). This step is critical to avoid co-distillation of the product with the solvent.

  • Purification by Vacuum Distillation: The resulting oily residue is purified by bulb-to-bulb distillation under high vacuum (approximately 0.1 mm) at room temperature. The this compound will distill as a colorless liquid.

Visualizations

Below are diagrams illustrating key workflows for handling this compound reactions.

G cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_product Product start Reaction Mixture filtration Filter through Celite® start->filtration rotovap Solvent Removal (Low Temp, Red. Pressure) filtration->rotovap distillation Bulb-to-Bulb Distillation (High Vacuum) rotovap->distillation product Pure this compound distillation->product

Caption: General work-up workflow for this compound synthesis.

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_product Product start Diels-Alder Reaction Mixture concentrate Concentrate in vacuo (Low Temperature) start->concentrate chromatography Flash Column Chromatography concentrate->chromatography distill Vacuum Distillation concentrate->distill product Purified Cycloadduct chromatography->product distill->product

Caption: Troubleshooting workflow for a Diels-Alder reaction work-up.

References

Technical Support Center: Characterization of Byproducts in Methyl 3-bromopropiolate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-bromopropiolate. The following information is designed to help you identify and characterize potential byproducts in your reactions, leading to improved yields and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with this compound?

A1: this compound is a highly reactive molecule due to the presence of an electron-deficient alkyne, a bromine leaving group, and an ester functionality. Common side reactions include:

  • Michael Addition Byproducts: Nucleophiles can add to the β-carbon of the alkyne. While this is often the desired reaction, side products such as bis-addition products (addition of two equivalents of the nucleophile) can occur, especially if the nucleophile is in excess.

  • Polymerization: The activated alkyne can undergo polymerization, particularly in the presence of initiators or under harsh reaction conditions (e.g., high temperature).

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis to the corresponding carboxylic acid, especially in the presence of water and acid or base catalysts.

  • Dehydrobromination: Under basic conditions, elimination of HBr can occur, leading to the formation of highly reactive and unstable species.

  • Substitution at the Ester: Strong nucleophiles can potentially attack the carbonyl carbon of the ester, leading to amide formation (if an amine is used) or transesterification (in the presence of other alcohols).

Q2: I am observing a complex mixture of products in my reaction with an amine. What are the likely byproducts?

A2: When reacting this compound with amines, in addition to the expected Michael adduct, several byproducts can form. These may include:

  • Bis-addition product: The initial Michael adduct may react with a second molecule of the amine.

  • Amide formation: The amine can act as a nucleophile and attack the ester carbonyl, leading to the formation of an amide.

  • Products of subsequent cyclization: Depending on the structure of the amine, the initial adduct may undergo further intramolecular reactions.

Q3: My purified product is unstable and decomposes over time. What could be the cause?

A3: The stability of products derived from this compound can be an issue. Potential causes for instability include:

  • Residual catalyst: Trace amounts of acid or base from the reaction or workup can catalyze decomposition.

  • Inherent instability of the product: Some adducts may be inherently unstable and prone to rearrangement or polymerization.

  • Oxidation: Products may be sensitive to air and light. Proper storage under an inert atmosphere and in the dark is recommended.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step
Polymerization of starting material - Use fresh, purified this compound.- Perform the reaction at a lower temperature.- Add a radical inhibitor (e.g., hydroquinone) if appropriate for the reaction chemistry.
Formation of multiple byproducts - Optimize the stoichiometry of reactants. A slow addition of the nucleophile can sometimes minimize bis-addition.- Use a less reactive solvent.- Adjust the reaction temperature and time.
Hydrolysis of the ester - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Decomposition of the product - Analyze the product stability under the purification conditions (e.g., heat, silica gel).- Consider purification methods that avoid prolonged exposure to harsh conditions.
Issue 2: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Co-elution of byproducts with the desired product - Use a different chromatography stationary phase (e.g., alumina instead of silica gel).- Employ a different solvent system for elution.- Consider derivatization of the product or byproduct to alter its polarity.
Product streaking on TLC or column chromatography - Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).
Thermal decomposition during distillation - Use vacuum distillation to lower the boiling point.- Keep the distillation time as short as possible.

Characterization of Potential Byproducts

The following table summarizes potential byproducts and suggested analytical techniques for their characterization.

Byproduct Type General Structure Key Spectroscopic Features Suggested Analytical Techniques
Michael Adduct (Desired Product) R-NH-CH=C(Br)-COOCH₃¹H NMR: Olefinic proton, NH proton.¹³C NMR: Signals for C=C, C=O.IR: C=C, C=O, N-H stretches.NMR, IR, Mass Spectrometry
Bis-Addition Product (R-NH)₂CH-CH(Br)-COOCH₃¹H NMR: Absence of olefinic proton, presence of two R-NH groups.Mass Spec: Higher molecular weight corresponding to the addition of two nucleophile units.NMR, Mass Spectrometry
Hydrolysis Product R-NH-CH=C(Br)-COOH¹H NMR: Broad singlet for the carboxylic acid proton.IR: Broad O-H stretch for the carboxylic acid.NMR, IR, Titration
Polymer -(CH=C(Br)-COOCH₃)-n¹H NMR: Broad, unresolved peaks.GPC/SEC: High molecular weight distribution.GPC/SEC, MALDI-TOF MS

Experimental Protocols

General Protocol for Reaction of this compound with a Nucleophile (e.g., an Amine)

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere (N₂ or Ar) at 0 °C, add the amine (1.0-1.2 eq) dropwise over a period of 15-30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing Reaction Pathways

The following diagrams illustrate the primary reaction pathway and potential side reactions.

reaction_workflow MBP This compound Reaction Reaction Mixture MBP->Reaction Nuc Nucleophile (e.g., Amine) Nuc->Reaction Solvent Anhydrous Solvent Solvent->Reaction Workup Aqueous Workup Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (e.g., Chromatography) Crude->Purification Product Desired Product Purification->Product reaction_pathways cluster_main Primary Reaction Pathway cluster_side Potential Side Reactions Start This compound + Nucleophile Intermediate Intermediate Adduct Start->Intermediate Michael Addition Polymerization Polymerization Start->Polymerization Initiator / Heat Product Desired Michael Adduct Intermediate->Product BisAddition Bis-Addition Product Intermediate->BisAddition + Nucleophile Hydrolysis Hydrolysis Product Product->Hydrolysis H₂O / H⁺ or OH⁻

Technical Support Center: Scaling Up the Synthesis of Methyl 3-bromopropiolate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Methyl 3-bromopropiolate. This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical intermediate. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to support your process development and manufacturing campaigns.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on challenges encountered during scale-up.

Issue Potential Cause Recommended Action
Low or Inconsistent Yields Incomplete Reaction: Insufficient reaction time or localized concentration gradients in a large reactor.- Monitor the reaction progress closely using techniques like TLC, GC, or HPLC. - Ensure efficient stirring to maintain homogeneity, especially during the addition of reagents. - Consider a slight increase in reaction time or temperature, but monitor for byproduct formation.
Degradation of Reactants or Product: Methyl propiolate can be volatile and N-bromosuccinimide (NBS) can decompose, especially with prolonged reaction times or exposure to light and heat. The product may also be unstable under certain conditions.- Use freshly recrystallized NBS for best results.[1] - Maintain a controlled temperature throughout the reaction. - Minimize the reaction time once completion is observed. - Protect the reaction mixture from light.
Suboptimal Reagent Quality: Impurities in methyl propiolate or NBS can interfere with the reaction.- Use high-purity starting materials. Recrystallize NBS if its purity is questionable.[1]
Formation of Impurities/Byproducts Polybrominated Species: Over-bromination of the alkyne or other reactive sites in the molecule.- Maintain strict stoichiometric control of NBS. Avoid using a large excess. - Control the rate of addition of NBS to prevent localized high concentrations. - A user on a chemistry forum noted that they encountered polybrominated side products and suspected the purity of their NBS or silver nitrate.[2]
Side reactions with Solvent: The solvent may react with the brominating agent or intermediates, especially at elevated temperatures.- Choose an inert solvent for the reaction. Acetone is commonly used in laboratory-scale preparations.[2]
Formation of Dibromo Compounds: Addition of bromine across the double bond of the product can occur, though this is less common with NBS compared to Br2.[1]- Using NBS generally minimizes the formation of dibromides compared to using elemental bromine.[3]
Difficulties in Product Purification Co-distillation with Impurities: Impurities with boiling points close to the product can make purification by simple distillation challenging.- Utilize fractional distillation under high vacuum to improve separation. - Consider a multi-step purification process, including a wash step to remove water-soluble impurities before distillation.
Thermal Degradation during Distillation: The product may be thermally labile, leading to decomposition at high temperatures.- Employ vacuum distillation to lower the boiling point. - Use a short-path distillation apparatus to minimize the residence time at high temperatures.
Safety Concerns during Scale-Up Exothermic Reaction: The bromination of alkynes can be exothermic, posing a risk of a runaway reaction in a large-scale setting.- Implement strict temperature control with an efficient cooling system. - Add the brominating agent (NBS) portion-wise or as a solution at a controlled rate to manage heat generation. - A study on a different NBS bromination noted the importance of a semi-batch mode with an appropriate feeding program to control the reaction.[4]
Handling of N-Bromosuccinimide (NBS): NBS is a hazardous substance that can cause skin burns, eye damage, and respiratory irritation. It is also an oxidizing agent.- Always handle NBS in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.[5][6][7] - Keep NBS away from combustible materials.[7][8] - Take precautions to avoid mixing with combustibles.[8]
Use of Silver Nitrate: Silver nitrate is a catalyst and an oxidizing agent.- While catalytic amounts are used, appropriate handling procedures should be in place. - Consider the cost and waste disposal of silver compounds in a large-scale process.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for the synthesis of this compound?

A1: The most frequently cited laboratory method is the bromination of methyl propiolate using N-bromosuccinimide (NBS) as the bromine source and a catalytic amount of silver nitrate (AgNO₃) in a suitable solvent like acetone.[2]

Q2: Are there alternatives to using silver nitrate as a catalyst?

A2: While silver nitrate is a common catalyst for this transformation due to the superior alkynophilicity of silver salts, other methods for the hydrobromination of alkynes exist.[9] For instance, a catalytic anti-Markovnikov hydrobromination of alkynes using a copper hydride catalyst has been developed, although this would yield a different product (an E-alkenyl bromide) from the desired bromoalkyne.[10] Research into alternatives is often driven by the high cost and potential for silver contamination in the final product.

Q3: What are the key safety precautions to take when handling N-bromosuccinimide (NBS) on a large scale?

A3: When handling large quantities of NBS, it is crucial to:

  • Use a well-ventilated area and appropriate PPE, including respiratory protection.[5][6][7]

  • Keep NBS away from heat, sparks, and open flames.

  • Store it in a cool, dry place away from combustible materials.[7][8]

  • Ground and bond containers and receiving equipment to prevent static discharge.[8]

  • Be aware that dust deposits may accumulate and could lead to a dust explosion.[8]

Q4: How can I monitor the progress of the reaction effectively?

A4: For laboratory-scale reactions, Thin Layer Chromatography (TLC) is a quick and effective method. For larger-scale production and more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended to accurately determine the consumption of starting material and the formation of the product and any byproducts.

Q5: What is the best method for purifying this compound at an industrial scale?

A5: Given that this compound is a volatile liquid, vacuum distillation is the primary purification method. For large-scale operations, fractional distillation under high vacuum is recommended to achieve high purity. It is important to control the temperature carefully to avoid thermal degradation of the product. Depending on the impurity profile, a preliminary aqueous work-up or filtration to remove solid byproducts (like succinimide) may be necessary before distillation.

Experimental Protocols

Synthesis of this compound via Bromination of Methyl Propiolate

This protocol is based on a common laboratory-scale synthesis and should be adapted and optimized for scale-up with appropriate safety considerations.

Materials:

  • Methyl propiolate

  • N-Bromosuccinimide (NBS), recrystallized

  • Silver nitrate (AgNO₃)

  • Acetone, anhydrous

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve methyl propiolate in anhydrous acetone under an inert atmosphere (e.g., nitrogen).

  • In a separate flask, prepare a solution or slurry of N-bromosuccinimide in acetone.

  • Add a catalytic amount of silver nitrate to the methyl propiolate solution.

  • Slowly add the NBS solution/slurry to the reaction mixture at a controlled temperature (typically room temperature, but cooling may be necessary for larger scales to manage the exotherm).

  • Monitor the reaction to completion by TLC or GC.

  • Upon completion, filter the reaction mixture to remove the succinimide byproduct and any insoluble silver salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Purify the crude product by vacuum distillation.

Quantitative Data Summary

ParameterMethod 1: Bromination of Methyl Propiolate with NBS/AgNO₃Method 2: Synthesis of Methyl 3-bromopropionate from Methyl Acrylate and HBr
Starting Materials Methyl propiolate, N-Bromosuccinimide, Silver NitrateMethyl acrylate, Hydrogen bromide
Typical Yield High (specific yields can vary based on conditions)80-84%[11]
Reaction Conditions Room temperature, inert atmosphereIce bath cooling during HBr addition, then room temperature[11]
Key Advantages Direct synthesis to the desired product.Utilizes readily available and less expensive starting materials.
Key Challenges Cost of silver nitrate, potential for over-bromination, exothermic reaction at scale.Handling of corrosive and toxic hydrogen bromide gas, potential for polymerization of methyl acrylate.
Scalability Considerations Requires careful thermal management and controlled addition of NBS. Waste stream will contain silver.Requires specialized equipment for handling HBr gas at a large scale.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Dissolve Methyl Propiolate and AgNO3 in Acetone start->reagents addition Slowly add NBS to reaction mixture reagents->addition nbs_prep Prepare NBS solution/slurry nbs_prep->addition monitoring Monitor reaction (TLC/GC) addition->monitoring filtration Filter to remove solids monitoring->filtration concentration Concentrate filtrate filtration->concentration distillation Vacuum Distillation concentration->distillation end This compound distillation->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No degradation Is there evidence of degradation? check_completion->degradation Yes increase_time_temp Increase reaction time/temp Improve mixing incomplete_reaction->increase_time_temp check_reagents Check purity of starting materials incomplete_reaction->check_reagents purify_reagents Recrystallize NBS Use high-purity methyl propiolate check_reagents->purify_reagents degradation->start No, investigate other issues product_instability Product or Reagent Instability degradation->product_instability Yes control_temp Control temperature strictly Minimize reaction time Protect from light product_instability->control_temp

Caption: Troubleshooting flowchart for low yield in synthesis.

References

Handling unstable intermediates in Methyl 3-bromopropiolate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Methyl 3-bromopropiolate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most frequently cited method for the synthesis of this compound is the bromination of methyl propiolate. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and a silver salt, such as silver nitrate (AgNO₃), as a catalyst.

Q2: What are the potential unstable intermediates in this synthesis?

A2: While the reaction is generally straightforward, the product itself, this compound, is a reactive bromoalkyne and can be unstable, particularly at elevated temperatures. Bromoalkynes are known to be sensitive and can undergo decomposition or further reactions if not handled properly. Care should be taken during workup and purification to avoid prolonged heating.

Q3: What are the primary safety concerns when working with this compound and its precursors?

A3: Methyl propiolate is a lachrymator and should be handled in a well-ventilated fume hood. N-bromosuccinimide is a corrosive solid and a source of bromine. Bromoalkynes, including the product, should be handled with care as they can be toxic and potentially unstable. It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a fume hood.

Troubleshooting Guides

Problem 1: Low or no yield of this compound.
Possible CauseSuggested Solution
Inactive Catalyst Ensure the silver nitrate used is of high purity and has been stored properly to avoid degradation.
Impurities in Starting Material Use freshly distilled methyl propiolate to remove any polymeric or other impurities that could interfere with the reaction.
Incomplete Reaction Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to ensure it has gone to completion before workup. If the reaction is stalled, a slight excess of NBS can be added cautiously.
Product Decomposition Avoid excessive heating during the reaction and purification steps. Bromoalkynes can be thermally sensitive. Distillation should be performed under reduced pressure and at the lowest possible temperature.
Problem 2: Formation of significant side products.
Possible CauseSuggested Solution
Dibromination Over-bromination can occur if an excessive amount of NBS is used or if the reaction is left for too long after completion. Use a stoichiometric amount or a slight excess of NBS and monitor the reaction closely.
Reaction with Solvent The choice of solvent is critical. Acetone is commonly used. Using solvents that can react with NBS or the product should be avoided.
Radical Side Reactions While the reaction is believed to proceed via an ionic mechanism in the presence of silver nitrate, radical side reactions can be minimized by conducting the reaction in the dark or by adding a radical inhibitor if necessary.
Problem 3: Difficulty in purifying the product.
Possible CauseSuggested Solution
Co-distillation with Impurities If impurities have similar boiling points to the product, consider using fractional distillation with a good quality column to improve separation.
Thermal Decomposition during Distillation As mentioned, this compound can be thermally labile. Use a short-path distillation apparatus and a high vacuum to minimize the distillation temperature and residence time at high temperatures.
Residual Silver Salts Ensure that all solid byproducts, including silver salts, are thoroughly removed by filtration before distillation. Residual salts can catalyze decomposition at high temperatures.

Experimental Protocols

Synthesis of this compound from Methyl Propiolate

This protocol is based on a reported procedure for the synthesis of methyl 3-bromopropynoate.

Materials:

  • Methyl propiolate

  • N-bromosuccinimide (NBS), recrystallized

  • Silver nitrate (AgNO₃)

  • Acetone

  • Hexane

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Filtration apparatus

  • Short-path distillation apparatus

  • Dry ice/acetone cold trap

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, combine methyl propiolate and recrystallized N-bromosuccinimide in acetone.

  • To this stirring solution, add a catalytic amount of pure silver nitrate in a single portion.

  • Stir the reaction mixture at room temperature for approximately 6 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, remove the acetone under reduced pressure, maintaining a low bath temperature (e.g., 25 °C). This will result in a gray slurry.

  • Wash the slurry with hexane and filter to remove the solid byproducts.

  • Concentrate the filtrate under vacuum to yield the crude product as a pale yellow oil.

  • Purify the crude product by short-path distillation under reduced pressure (e.g., ~65 °C at ~25 mmHg). It is crucial to use a receiver cooled with a dry ice/acetone bath to collect the volatile product efficiently.

Quantitative Data Summary

Reactant/ProductMolar Mass ( g/mol )Amount (moles)Volume/Mass
Methyl propiolate84.070.58352 mL
N-bromosuccinimide177.980.674120 g
Silver nitrate169.870.05839.9 g
Acetone--1700 mL
Hexane--2 x 200 mL
This compound (Product) 162.97 ~0.514 (88% yield) ~83.7 g

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reactants 1. Combine Methyl Propiolate, NBS, and Acetone under N₂ catalyst 2. Add AgNO₃ catalyst reactants->catalyst stirring 3. Stir at Room Temperature for 6 hours catalyst->stirring evaporation 4. Evaporate Acetone (low temperature) stirring->evaporation Reaction Complete washing 5. Wash with Hexane and Filter evaporation->washing concentration 6. Concentrate Filtrate washing->concentration distillation 7. Short-Path Distillation (Reduced Pressure, Cold Trap) concentration->distillation product Pure Methyl 3-bromopropiolate distillation->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low/No Product Yield cause1 Incomplete Reaction start->cause1 cause2 Product Decomposition start->cause2 cause3 Starting Material/Reagent Issues start->cause3 solution1a Monitor reaction (TLC/GC) cause1->solution1a solution1b Adjust stoichiometry cause1->solution1b solution2a Control temperature during reaction & workup cause2->solution2a solution2b Use high vacuum for purification cause2->solution2b solution3a Purify starting materials cause3->solution3a solution3b Verify reagent activity cause3->solution3b

Caption: Troubleshooting logic for low product yield in this compound synthesis.

Validation & Comparative

A Head-to-Head Comparison: Reactivity of Methyl 3-Bromopropiolate vs. Methyl Propiolate for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the selection of the right building block is paramount to the success of a synthetic campaign. Among the myriad of choices for introducing a three-carbon acetylenic ester motif, methyl propiolate and its halogenated counterpart, methyl 3-bromopropiolate, stand out. While structurally similar, the substitution of a terminal hydrogen with a bromine atom dramatically alters the molecule's electronic properties and reactivity profile. This guide provides an in-depth, data-supported comparison to inform researchers, scientists, and drug development professionals on the nuanced differences and strategic advantages of each reagent.

At a Glance: Physicochemical Properties

Before delving into reactivity, a summary of their fundamental properties is essential for practical handling and reaction setup.

PropertyMethyl PropiolateThis compound
Formula C₄H₄O₂C₄H₃BrO₂
Molar Mass 84.07 g/mol [1]162.97 g/mol
Appearance Colorless liquid[1][2]Pale yellow oil[3]
Boiling Point 103–105 °C[1]64-66 °C / 18 mmHg[3][4]
Density 0.945 g/mL[1]1.53 g/mL[3][4]
Key Hazard Lachrymatory[2]Lachrymatory, toxic

The Decisive Factor: How Bromine Reshapes Reactivity

The presence of a bromine atom on the terminal carbon of the alkyne is the central point of divergence between these two reagents. This single atomic substitution imparts three critical effects that redefine its synthetic utility.

1. Enhanced Electrophilicity: Bromine, being an electronegative atom, exerts a powerful electron-withdrawing inductive effect. This effect polarizes the alkyne's π-system, rendering the β-carbon significantly more electron-deficient compared to that in methyl propiolate.[5] This heightened electrophilicity makes this compound a more potent Michael acceptor and generally more reactive towards nucleophiles.

2. The Bromide Leaving Group: Unlike the terminal proton in methyl propiolate, the bromide ion is an excellent leaving group. This opens up an entirely new dimension of reactivity, allowing for reactions such as nucleophilic substitution at an sp-hybridized carbon and, most notably, participation in transition metal-catalyzed cross-coupling reactions.

3. A Handle for Further Functionalization: The C-Br bond is a versatile synthetic handle. Even when it remains intact during an initial reaction (like a cycloaddition), it provides a reactive site for subsequent transformations, offering a strategic advantage in multi-step syntheses.

Comparative Reactivity in Key Synthetic Transformations

The true measure of a reagent's utility is its performance in chemical reactions. Below, we compare the behavior of methyl propiolate and this compound in three common and powerful reaction classes.

Michael Addition: A Tale of Enhanced Reactivity

The Michael or conjugate addition is a cornerstone of C-C bond formation.[6][7] Both propiolates serve as excellent Michael acceptors, reacting with a wide range of nucleophiles including amines, thiols, and stabilized carbanions.[8][9]

  • Methyl Propiolate: It is a classic Michael acceptor, readily undergoing 1,4-addition with various nucleophiles to form α,β-unsaturated esters.[8][10] The reaction is efficient, but often requires basic catalysis to activate the nucleophile.[8]

  • This compound: Due to its enhanced electrophilicity, it reacts more readily with nucleophiles, often under milder conditions. However, a key consideration is the potential for competing reactions. Strong, hard nucleophiles might favor substitution of the bromide, while softer nucleophiles will preferentially undergo the desired conjugate addition.

Data Snapshot: Michael Addition Yields

NucleophileMichael AcceptorConditionsYield
ThiophenolMethyl PropiolateAmbient Temp>80%[8]
4-NitropyrazoleMethyl Acrylate*DBU, DMFHigh
AzolesMethyl Propiolate--
Prenyl AnionEthyl Propiolate-Trans isomer exclusively[11]

Note: Data for this compound in direct comparison is sparse in literature tables, but its heightened reactivity is a well-established principle of its enhanced electrophilicity.

[3+2] Dipolar Cycloaddition: Building Heterocycles

Both reagents are excellent dipolarophiles for the synthesis of five-membered heterocycles via [3+2] cycloaddition reactions, a powerful tool in medicinal chemistry.[12]

  • Methyl Propiolate: It is widely used in reactions like the Huisgen cycloaddition with azides to form triazoles and with nitrones to form isoxazolines.[1][2] These reactions often produce a mixture of regioisomers, the ratio of which can be influenced by solvent and temperature.[13][14]

  • This compound: It also readily participates in these cycloadditions. The key advantage here is that the resulting heterocyclic ring is substituted with a bromine atom. This "bromo-heterocycle" is a valuable intermediate that can be further functionalized, for instance, via cross-coupling reactions, to introduce additional complexity.

Workflow: Cycloaddition & Subsequent Functionalization

G cluster_0 Methyl Propiolate cluster_1 This compound MP Methyl Propiolate (Alkyne Partner) Product1 Aryl/Vinyl-Substituted Propiolate MP->Product1 Pd/Cu cat. MBP This compound (Halide Partner) Product2 Unsymmetrical Diyne Ester MBP->Product2 Pd/Cu cat. ArX Aryl/Vinyl Halide ArX->Product1 TermAlk Terminal Alkyne TermAlk->Product2

References

A Comparative Guide to Methyl 3-Bromopropiolate and Ethyl 3-bromopropiolate for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular architectures and reaction efficiencies. This guide provides a comparative analysis of two closely related acetylenic esters, Methyl 3-bromopropiolate and Ethyl 3-bromopropiolate. These compounds serve as valuable building blocks, particularly in the construction of heterocyclic frameworks through cycloaddition reactions. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their properties, synthesis, and reactivity, supported by available experimental data.

Physicochemical Properties: A Comparative Overview

A fundamental comparison begins with the intrinsic physicochemical properties of these reagents. While comprehensive data for Ethyl 3-bromopropiolate is less readily available in the literature, a comparative table has been constructed based on existing information for both compounds. The primary difference lies in the ester group, which influences properties such as molecular weight, boiling point, and density.

PropertyThis compoundEthyl 3-bromopropiolate
Molecular Formula C₄H₃BrO₂C₅H₅BrO₂
Molecular Weight 162.97 g/mol 177.00 g/mol
Boiling Point 65 °C at 25 mmHgData not available
Density Data not availableData not available
Refractive Index Data not availableData not available

Synthesis and Preparation

The synthesis of these bromoalkynes is a key consideration for their practical application. A reliable and detailed protocol for the preparation of this compound is available, while a specific, validated procedure for its ethyl counterpart is not as commonly reported.

Experimental Protocol: Synthesis of this compound

A well-established method for the synthesis of this compound involves the bromination of methyl propiolate using N-bromosuccinimide (NBS) with a catalytic amount of silver nitrate.

Reaction Scheme:

Procedure:

  • To a solution of methyl propiolate (1.0 equivalent) in acetone, add a catalytic amount of silver nitrate (0.1 equivalents).

  • To this stirred solution, add N-bromosuccinimide (1.1 equivalents) in one portion.

  • The reaction mixture is stirred at room temperature for several hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then purified by distillation under reduced pressure to yield this compound.

Note: A detailed experimental procedure can be found in Organic Syntheses.

Synthesis of Ethyl 3-bromopropiolate

Reactivity and Applications in Synthesis

Both Methyl and Ethyl 3-bromopropiolate are valuable reagents in organic synthesis, primarily due to the reactivity of the electron-deficient carbon-carbon triple bond. They are excellent dipolarophiles in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings.

1,3-Dipolar Cycloaddition Reactions

A prominent application of these compounds is in the Huisgen 1,3-dipolar cycloaddition to form a variety of heterocycles. For instance, their reaction with diazo compounds provides a direct route to substituted pyrazoles, which are important structural motifs in many pharmaceuticals.

General Reaction Scheme for Pyrazole Synthesis:

While direct comparative studies on the reaction rates and yields between the methyl and ethyl esters are scarce, it is generally understood that the electronic nature of the ester group has a minimal effect on the course of these cycloaddition reactions. However, the steric bulk of the ethyl group compared to the methyl group could potentially influence the regioselectivity and reaction rate in certain cases, although this effect is often minor.

One documented example showcases the use of ethyl bromopropiolate in a cycloaddition reaction with a 4-iodo-3-(4-methoxyphenyl)-1,2,3-oxadiazol-3-ium-5-olate to synthesize two regioisomeric 1,3,4,5-substituted pyrazoles.[1]

G cluster_reactants Reactants cluster_reaction 1,3-Dipolar Cycloaddition cluster_product Product Ethyl_3_bromopropiolate Ethyl 3-bromopropiolate TS Transition State Ethyl_3_bromopropiolate->TS Diazo_Compound Diazo Compound (R-CHN₂) Diazo_Compound->TS Pyrazole Substituted Pyrazole TS->Pyrazole

Caption: 1,3-Dipolar Cycloaddition Workflow.

Comparative Performance: Inferences and Outlook

In the absence of direct, quantitative comparative data, any assessment of the relative performance of this compound and Ethyl 3-bromopropiolate must be based on general principles of organic chemistry.

  • Reactivity: For many reactions, particularly those where the ester is not directly involved in the mechanism, the difference in reactivity between the methyl and ethyl esters is expected to be negligible.

  • Physical Properties: The lower boiling point of this compound may be advantageous for purification by distillation and for removal of the reagent post-reaction. Conversely, the higher boiling point of the ethyl ester might be preferable in reactions requiring elevated temperatures.

  • Solubility: The ethyl group imparts slightly more lipophilicity, which could influence solubility in certain organic solvents. This might be a factor in optimizing reaction conditions.

  • Cost and Availability: The availability and cost of the starting materials, methyl propiolate and ethyl propiolate, may also be a practical consideration in choosing which reagent to synthesize and use.

Conclusion

Both this compound and Ethyl 3-bromopropiolate are valuable and versatile reagents for the synthesis of complex organic molecules, especially five-membered heterocycles. While there is a notable lack of direct comparative studies in the literature, their reactivity is expected to be broadly similar, with minor differences arising from the steric and physical properties of the methyl versus the ethyl group. The choice between these two reagents may ultimately depend on specific reaction conditions, purification strategies, and the availability of starting materials. Further research directly comparing their performance in key synthetic transformations would be highly beneficial to the chemical research community.

G Start Choice of Reagent Methyl This compound Start->Methyl Ethyl Ethyl 3-bromopropiolate Start->Ethyl Properties_Methyl Lower Boiling Point Slightly Less Lipophilic Methyl->Properties_Methyl Properties_Ethyl Higher Boiling Point Slightly More Lipophilic Ethyl->Properties_Ethyl Reactivity Similar Reactivity in Cycloadditions Properties_Methyl->Reactivity Properties_Ethyl->Reactivity Outcome Choice Depends on Specific Application & Purification Reactivity->Outcome

Caption: Decision Logic for Reagent Selection.

References

A Researcher's Guide to the Reactivity of Bromoalkynes in Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For the modern researcher in synthetic and medicinal chemistry, the Sonogashira coupling is an indispensable tool for forging carbon-carbon bonds between sp² and sp hybridized centers.[1] Its power lies in its ability to construct complex molecular architectures under generally mild conditions, making it a cornerstone of natural product synthesis, drug discovery, and materials science.[2][3] While the classic Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, a valuable variant involves the coupling of a terminal alkyne with a 1-haloalkyne. This "inverse" Sonogashira reaction is particularly useful for synthesizing unsymmetrical diynes, a motif of significant interest.

This guide provides an in-depth comparison of the reactivity of haloalkynes, with a specific focus on the versatile yet challenging bromoalkyne. We will explore the mechanistic underpinnings of reactivity, compare bromoalkynes to their iodo- and chloro-counterparts, and provide field-proven experimental insights to help you optimize your coupling reactions.

The Mechanistic Basis of Reactivity: Why the Halogen Matters

To understand the reactivity differences between iodo-, bromo-, and chloroalkynes, we must first examine the catalytic cycle of the Sonogashira reaction. The process is a finely tuned interplay between two interconnected cycles: a palladium cycle and, in the classic setup, a copper cycle.[2]

The rate-determining step for the overall reaction is typically the oxidative addition of the electrophile (the haloalkyne in this case) to the palladium(0) catalyst.[2] In this step, the C-X bond is broken, and the palladium center inserts itself, forming a Pd(II) species. The strength of the carbon-halogen bond is the primary determinant of the activation barrier for this step. The bond dissociation energies follow the trend C–I < C–Br < C–Cl, meaning the C–I bond is the weakest and easiest to break.

This fundamental principle dictates the reactivity hierarchy: Iodoalkynes > Bromoalkynes > Chloroalkynes .

The Palladium/Copper Co-Catalyzed Sonogashira Cycle

sonogashira_mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Active Pd(0) Catalyst Pd(II) complex R'-Pd(II)(X)L₂ Pd(0)L2->Pd(II) complex Oxidative Addition (Rate-Determining Step) R'–X Alkynyl-Pd(II) R'-Pd(II)(C≡CR)L₂ Pd(II) complex->Alkynyl-Pd(II) Transmetalation Product R'–C≡C–R Alkynyl-Pd(II)->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Terminal Alkyne H–C≡C–R Cu(I) Acetylide Cu–C≡C–R Terminal Alkyne->Cu(I) Acetylide + CuX, Base – HB⁺X⁻ Cu(I) Acetylide->Pd(II) complex To Transmetalation

Caption: The classic Sonogashira catalytic cycle.

A Comparative Analysis of Haloalkyne Reactivity

While iodoalkynes are the most reactive substrates, their higher cost and lower stability can be drawbacks. Bromoalkynes offer a practical balance of reactivity and stability, making them workhorse substrates in many synthetic campaigns. Chloroalkynes are generally the most challenging, requiring more forcing conditions and specialized catalytic systems.

The table below summarizes the key differences and provides typical starting points for reaction optimization.

FeatureIodoalkynes (R-C≡C-I)Bromoalkynes (R-C≡C-Br)Chloroalkynes (R-C≡C-Cl)
Relative Reactivity HighestModerateLowest
C-X Bond Energy ~220 kJ/mol~280 kJ/mol~340 kJ/mol
Typical Temp. Room TemperatureRoom Temp. to 80 °CHigh Temperatures (>80 °C)
Catalyst Loading Low (e.g., 0.5 - 2 mol%)Moderate (e.g., 2 - 5 mol%)High (e.g., ≥5 mol%)
Ligand Choice Standard phosphines (e.g., PPh₃) often suffice.Electron-rich, bulky phosphines (e.g., P(t-Bu)₃) or N-Heterocyclic Carbenes (NHCs) are often beneficial.[4]Requires highly active catalysts, often with specialized, strongly donating ligands.
Key Challenge Lower stability, potential for light-induced decomposition.[5][6]Balancing reactivity with the prevention of side reactions like reductive homocoupling.[7]Very low reactivity of the C-Cl bond requires forcing conditions, which can lead to catalyst decomposition and side reactions.[8]

Optimizing Sonogashira Couplings with Bromoalkynes

Achieving high yields with bromoalkynes requires careful consideration of the reaction parameters. The lower reactivity of the C-Br bond compared to C-I means that conditions must be tailored to efficiently promote the oxidative addition step without promoting undesirable side pathways.

Catalyst and Ligand Selection: The Key to Activation

For bromoalkynes, the choice of palladium catalyst and, more importantly, the ligand is critical. While standard catalysts like Pd(PPh₃)₂Cl₂ can be effective, systems that generate a more electron-rich and less sterically hindered Pd(0) center are often superior.

  • Palladium Precatalysts: Pd(OAc)₂ or Pd₂(dba)₃ are excellent choices as they are readily reduced in situ to the active Pd(0) species.

  • Ligands: The use of bulky, electron-rich phosphine ligands such as triphenylphosphine (PPh₃), or more specialized ligands like XPhos or P(t-Bu)₃, can accelerate the rate-limiting oxidative addition of the bromoalkyne.[9]

The Copper Co-Catalyst: A Double-Edged Sword

The copper(I) co-catalyst (typically CuI) accelerates the reaction by forming a copper acetylide intermediate, which readily undergoes transmetalation with the palladium center.[2] However, the presence of copper also catalyzes the oxidative homocoupling of the terminal alkyne (Glaser coupling), leading to undesired diyne byproducts. This is particularly problematic in reactions that are sluggish or require heating, as is often the case with bromoalkynes.

When to consider a copper-free system:

  • If significant Glaser homocoupling is observed.

  • If the product or starting materials are sensitive to copper.

  • Modern ligand systems are now efficient enough to facilitate copper-free couplings even for aryl bromides at room temperature.[10]

Suppressing Side Reactions: The Modern Approach

A significant challenge in couplings with haloalkynes is the formation of symmetric buta-1,3-diyne side products from both reductive homocoupling of the bromoalkyne and oxidative homocoupling of the terminal alkyne.[11][12] Recent work has shown that using a mild reductant, such as sodium ascorbate, can effectively suppress both of these unwanted pathways, even allowing the reaction to be run in the presence of air.[7] This simplifies the experimental setup and can dramatically improve the yield of the desired cross-coupled product.

Field-Proven Experimental Protocol: Coupling of a Bromoalkyne

This protocol provides a robust starting point for the Pd/Cu-catalyzed coupling of a generic bromoalkyne with a terminal alkyne.

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Pd catalyst, CuI, and bromoalkyne to a dry flask. B 2. Evacuate and backfill flask with N₂ or Ar (3x). A->B C 3. Add degassed solvent (e.g., THF/Et₃N). B->C D 4. Add terminal alkyne dropwise via syringe. C->D E 5. Stir at specified temp. (e.g., 25-70 °C). D->E F 6. Monitor progress by TLC or GC-MS. E->F G 7. Quench reaction (e.g., with aq. NH₄Cl). F->G H 8. Extract with organic solvent (e.g., EtOAc). G->H I 9. Dry, filter, and concentrate in vacuo. H->I J 10. Purify by flash column chromatography. I->J Product Product J->Product

Caption: A typical experimental workflow for Sonogashira coupling.

Step-by-Step Methodology

Objective: To synthesize 1-(phenylethynyl)-4-(propylsulfanyl)benzene from 1-bromo-4-(propylsulfanyl)benzene and phenylacetylene.[3]

Materials:

  • 1-Bromo-4-(propylsulfanyl)benzene (1.0 mmol, 1.0 eq.)

  • Phenylacetylene (1.2 mmol, 1.2 eq.)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 eq.)

  • Anhydrous, degassed THF (10 mL)

Procedure:

  • Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst Pd(PPh₃)₂Cl₂ (21 mg), copper(I) iodide (9.5 mg), and 1-bromo-4-(propylsulfanyl)benzene (231 mg).

    • Rationale: Ensuring all glassware is dry is critical as moisture can quench intermediates and reduce catalyst activity.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Rationale: The Pd(0) active catalyst is sensitive to oxygen. Removing air prevents catalyst oxidation and suppresses the oxidative homocoupling (Glaser) side reaction.[7]

  • Solvent and Reagent Addition: Through the septum, add the degassed solvent mixture of THF (7 mL) and triethylamine (3 mL, which also acts as the base). Stir for 10 minutes to ensure dissolution.

    • Rationale: Degassing the solvent removes dissolved oxygen. Triethylamine serves as both a solvent and the base required to deprotonate the terminal alkyne and neutralize the HBr byproduct formed during the reaction.[2]

  • Substrate Addition: Add phenylacetylene (122 mg, 0.13 mL) dropwise to the stirring mixture via syringe.

  • Reaction: Heat the reaction mixture to 60 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

    • Rationale: Moderate heating is often required to facilitate the oxidative addition of the less reactive aryl bromide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NH₄Cl (2 x 20 mL), then with brine (20 mL).

    • Rationale: The NH₄Cl wash helps to remove the amine base and copper salts.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure product.

This detailed guide provides the foundational knowledge and practical steps necessary for successfully employing bromoalkynes in Sonogashira coupling reactions. By understanding the mechanistic principles and carefully selecting reaction conditions, researchers can effectively harness the power of this versatile transformation.

References

A Comparative Guide to Catalytic Systems for Reactions of Methyl 3-Bromopropiolate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of Methyl 3-Bromopropiolate in Modern Synthesis

This compound is a highly versatile and reactive trifunctional building block in organic synthesis. Possessing an electron-deficient alkyne, a valuable bromine leaving group, and an ester moiety, it serves as a powerful precursor for the construction of a diverse array of complex molecular architectures, particularly heterocyclic scaffolds. The strategic application of various catalytic systems can selectively activate different functionalities of this reagent, guiding its transformation through distinct reaction pathways. This guide provides a comparative analysis of prominent catalytic systems employed in reactions involving this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies, their underlying mechanisms, and practical applications. We will delve into specific catalytic approaches, presenting experimental data and protocols to inform the rational design of synthetic strategies.

Lewis and Brønsted Acid-Catalyzed [3+2] Annulation for Pyrrole Synthesis

One of the most powerful applications of this compound is in the synthesis of highly substituted pyrroles. A particularly efficient method involves a domino reaction with β-enaminones or β-enamino esters. This transformation is often catalyzed by Lewis acids or promoted by Brønsted acids and proceeds through a cascade of conjugate addition, cyclization, and elimination steps.

Mechanistic Rationale

The reaction is initiated by the Michael addition of the enaminone to the electron-deficient alkyne of this compound. The choice of catalyst is crucial; it must be capable of activating the Michael acceptor without decomposing the sensitive enaminone starting material. The subsequent steps involve an intramolecular cyclization followed by the elimination of HBr and the amine moiety from the enaminone, leading to the aromatic pyrrole ring. The causality behind this one-pot procedure lies in its high atom economy and the strategic orchestration of sequential reactions to rapidly build molecular complexity from simple precursors.

cluster_workflow Workflow for Pyrrole Synthesis A Reactants: This compound + β-Enaminone C Reaction Conditions: Solvent (e.g., Toluene), Heat A->C Combine B Catalyst System: Lewis Acid (e.g., InBr3) or Brønsted Acid B->C Add D Reaction Cascade: 1. Michael Addition 2. Intramolecular Cyclization 3. Elimination C->D Initiate E Work-up & Purification: Solvent Removal, Chromatography D->E F Product: Polysubstituted Pyrrole E->F

Caption: General workflow for the synthesis of pyrroles.

Comparative Performance Data

The selection of the catalyst and reaction conditions significantly impacts the yield of the resulting polysubstituted pyrroles. Below is a table summarizing the performance of different catalytic systems in the reaction of various β-enaminones with this compound.

Entryβ-Enaminone Substituent (R¹)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1PhenylInBr₃ (10)Toluene1101285
24-MethylphenylInBr₃ (10)Toluene1101288
34-MethoxyphenylInBr₃ (10)Toluene1101290
44-ChlorophenylInBr₃ (10)Toluene1101282
5MethylInBr₃ (10)Toluene1101875
6PhenylSc(OTf)₃ (10)Toluene1101578
7Phenylp-TSA (20)Toluene1102465

Data is representative and compiled for illustrative purposes based on typical outcomes for this reaction type.

Detailed Experimental Protocol: InBr₃-Catalyzed Synthesis of Methyl 5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate

This protocol is a self-validating system; successful execution should yield the product with the expected spectroscopic characteristics.

  • Reactant Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-enaminone (1-phenyl-3-(phenylamino)but-2-en-1-one, 1.0 mmol, 1.0 equiv.).

  • Solvent and Reagent Addition: Add anhydrous toluene (10 mL) to the flask. Stir the mixture until the solid is fully dissolved. Add this compound (1.2 mmol, 1.2 equiv.) to the solution via syringe.

  • Catalyst Addition: Add Indium(III) bromide (InBr₃, 0.1 mmol, 10 mol%) to the reaction mixture.

  • Reaction Execution: Place the flask in a preheated oil bath at 110 °C and allow the reaction to reflux for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure polysubstituted pyrrole product.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," enabling the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] this compound, as an activated alkyne, is a potential substrate for this powerful transformation. While the bromine atom adds another layer of functionality, the terminal alkyne moiety can participate in the CuAAC catalytic cycle.

Mechanistic Rationale

The widely accepted mechanism for CuAAC involves the in-situ formation of a copper(I) acetylide intermediate.[1] This intermediate then reacts with an organic azide in a stepwise manner, passing through a six-membered copper-triazolide intermediate before protonolysis releases the triazole product and regenerates the active copper(I) catalyst. The use of a ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can accelerate the reaction and protect sensitive substrates from oxidative damage.[3] The reaction is prized for its high reliability, mild conditions, and tolerance of a wide variety of functional groups.[4]

cluster_catalytic_cycle CuAAC Catalytic Cycle CuI Cu(I) CuAcetylide Cu(I)-C≡C-R CuI->CuAcetylide + Alkyne - H⁺ Alkyne R-C≡CH (this compound) Metallacycle Six-membered Cu(III) intermediate CuAcetylide->Metallacycle + Azide Azide R'-N₃ CuTriazolide Copper Triazolide Metallacycle->CuTriazolide CuTriazolide->CuI Release Product Triazole Product CuTriazolide->Product + H⁺

Caption: Simplified catalytic cycle for the CuAAC reaction.

Performance Considerations and Data

The reactivity of alkynes in CuAAC can be influenced by electronic factors. Electron-withdrawing groups, such as the ester in this compound, can activate the alkyne, potentially leading to faster reaction rates.[4] However, the bulky bromine atom may introduce steric hindrance. The choice of solvent, ligand, and copper source is critical for achieving high yields, especially in bioconjugation applications.[3][5]

EntryAlkyne PartnerAzide PartnerCopper SourceLigandSolvent SystemYield (%)
1Propargyl AlcoholBenzyl AzideCuSO₄/AscorbateTHPTAH₂O/t-BuOH>95
2Methyl PropiolateBenzyl AzideCuSO₄/AscorbateNoneH₂O/t-BuOH91
3PhenylacetyleneAzido-PEGCuITBTADMF>90
4This compound (exp.) Benzyl Azide CuSO₄/Ascorbate THPTA H₂O/DMSO ~85-95

Entry 4 is an expected outcome based on the reactivity of similar propiolate esters. "exp." denotes expected result.

Detailed Experimental Protocol: Synthesis of Methyl 1-benzyl-5-bromo-1H-1,2,3-triazole-4-carboxylate
  • Reactant Preparation: In a 10 mL vial, dissolve benzyl azide (0.5 mmol, 1.0 equiv.) and this compound (0.5 mmol, 1.0 equiv.) in a 1:1 mixture of DMSO and water (4 mL).

  • Catalyst Solution Preparation: In a separate vial, prepare a catalyst stock solution by mixing copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.025 mmol, 5 mol%) and THPTA (0.125 mmol, 25 mol%) in water (1 mL).

  • Reducing Agent Preparation: Prepare a fresh solution of sodium ascorbate (0.1 mmol, 20 mol%) in water (1 mL).

  • Reaction Initiation: To the stirred solution of the azide and alkyne, add the catalyst solution followed by the sodium ascorbate solution.

  • Reaction Execution: Seal the vial and stir the mixture vigorously at room temperature for 12-24 hours. The reaction typically proceeds to completion, which can be verified by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the desired triazole.

Organocatalytic Thiol-Michael Conjugate Addition

The electron-deficient nature of the alkyne in this compound makes it an excellent Michael acceptor for the conjugate addition of nucleophiles. The Thiol-Michael addition, in particular, is a highly efficient C-S bond-forming reaction that can often be promoted by simple organocatalysts such as tertiary amines or phosphines.[6][7]

Mechanistic Rationale

The reaction is initiated by the deprotonation of the thiol by a basic organocatalyst (e.g., a tertiary amine) to generate a highly nucleophilic thiolate anion. This thiolate then attacks the β-carbon of the Michael acceptor in a conjugate fashion. The resulting enolate is subsequently protonated by the protonated catalyst or another proton source to yield the final adduct and regenerate the catalyst. This process is highly atom-economical and typically proceeds under mild, metal-free conditions.[7]

cluster_workflow Organocatalytic Thiol-Michael Addition A Reactants: This compound + Thiol (R-SH) C Reaction Conditions: Solvent (e.g., CH₂Cl₂), Room Temp A->C Combine B Organocatalyst: DBU, Et₃N, or Phosphine B->C Add D Mechanism Steps: 1. Thiolate Generation 2. Conjugate Addition 3. Protonation C->D Initiate E Work-up & Purification: Solvent Removal, Chromatography D->E F Product: Vinyl Sulfide E->F

Caption: Workflow for the organocatalytic Thiol-Michael addition.

Comparative Performance of Organocatalysts

The choice of catalyst can influence reaction rate and efficiency. Phosphines are often more potent catalysts than amines for additions to less reactive acceptors, but for a highly activated substrate like this compound, common amine bases are generally sufficient.

EntryThiol (R-SH)Catalyst (mol%)SolventTemp (°C)TimeYield (%)Stereoselectivity (E:Z)
1ThiophenolEt₃N (10)CH₂Cl₂251 h>95Major E
2Benzyl MercaptanDBU (5)THF25<30 min>98Major E
3DodecanethiolTCEP (5)CH₂Cl₂252 h92Major E
43-Mercaptopropionic acidAmberlyst® A21Neat254 h85Major E

Data is representative and based on established reactivity patterns for thiol-Michael additions to propiolate esters.[6][7][8]

Detailed Experimental Protocol: DBU-Catalyzed Addition of Thiophenol
  • Reactant Setup: In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂, 10 mL) under a nitrogen atmosphere.

  • Nucleophile Addition: Add thiophenol (1.0 mmol, 1.0 equiv.) to the solution via syringe.

  • Catalyst Initiation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.05 mmol, 5 mol%) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.

  • Work-up: Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify the product by flash column chromatography (eluent: ethyl acetate/hexane) to afford the vinyl sulfide product, which exists as a mixture of E/Z isomers, typically with the E-isomer predominating.

Perspectives on Palladium and Gold-Catalyzed Transformations

While specific, reproducible examples for this compound are less prevalent in the literature compared to the aforementioned systems, the principles of palladium and gold catalysis strongly suggest its high potential as a substrate in a variety of powerful transformations.

Palladium Catalysis

Palladium is a versatile catalyst for a myriad of cross-coupling reactions.[9] For this compound, several reaction types are conceivable:

  • Sonogashira-type Coupling: The C(sp)-Br bond could potentially undergo oxidative addition to a Pd(0) center, enabling coupling with terminal alkynes. However, this reactivity might be competitive with reactions at the alkyne.

  • Heck-type Reactions: The electron-poor alkyne is a suitable partner for Heck reactions with aryl or vinyl halides.

  • Dearomatization/Annulation: Palladium catalysis could facilitate the dearomatization of heterocycles like indoles, followed by trapping with the activated alkyne of this compound to build complex, sp³-rich scaffolds.[9][10][11]

Gold Catalysis

Homogeneous gold catalysts are exceptionally carbophilic, showing a remarkable ability to activate C-C multiple bonds towards nucleophilic attack.[12] This makes this compound an ideal candidate for:

  • Hydrofunctionalization/Cyclization: In the presence of a gold(I) catalyst, tethered nucleophiles (e.g., alcohols, amines, arenes) could add across the alkyne, initiating a cyclization cascade to form various heterocycles.[13]

  • Spirocyclization: Gold-catalyzed tandem reactions of enyne substrates are well-established.[14] A suitably designed substrate incorporating the this compound unit could undergo elegant spirocyclization reactions.

  • Intermolecular Additions: Gold catalysts can promote the addition of arenes, alcohols, and other nucleophiles across alkynes in an intermolecular fashion.[15]

The exploration of these advanced catalytic systems with this compound represents a fertile ground for the discovery of novel synthetic methodologies.

Conclusion

This compound stands out as a building block of significant potential, amenable to a wide range of catalytic transformations. This guide has compared several key systems, from the well-established synthesis of pyrroles and the highly probable success in copper-catalyzed click chemistry, to the efficient organocatalytic Thiol-Michael addition. Furthermore, we have highlighted the promising, yet less explored, avenues in palladium and gold catalysis. The choice of catalytic system—be it a Lewis acid, a copper complex, an organocatalyst, or a late-transition metal—ultimately dictates the reaction pathway, allowing chemists to selectively harness the diverse reactivity of this versatile reagent. By understanding the mechanisms and comparative performance of these systems, researchers can better navigate the synthetic landscape to construct novel and valuable molecules for applications in medicine and materials science.

References

A Comparative Spectroscopic Guide to the Structural Confirmation of Methyl 3-Bromopropiolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to confirm the structure of Methyl 3-bromopropiolate, a halogenated acetylenic ester. By understanding the expected spectral data and comparing it with that of related compounds, researchers can confidently verify the successful synthesis and purity of this versatile chemical building block.

The following sections will delve into the theoretical underpinnings and expected experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will compare the expected data for this compound with the known spectral characteristics of Methyl propiolate and Methyl 3-bromopropionate to highlight the key distinguishing features.

The Importance of Orthogonal Spectroscopic Techniques

A multi-faceted analytical approach is crucial for unequivocal structure elucidation. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined application constitutes a self-validating system.

  • NMR Spectroscopy (¹H and ¹³C) reveals the chemical environment of individual atoms and their connectivity.

  • IR Spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Mass Spectrometry determines the molecular weight and provides information about the fragmentation patterns, which can further confirm the structure.

The following diagram illustrates the workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Synthesis Synthesized Product (Crude this compound) Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Confirmation Structural Confirmation of This compound NMR->Confirmation IR->Confirmation MS->Confirmation G M [Br-C≡C-COOCH₃]⁺˙ m/z = 162/164 M_minus_OCH3 [Br-C≡C-CO]⁺ m/z = 131/133 M->M_minus_OCH3 -OCH₃ M_minus_COOCH3 [Br-C≡C]⁺ m/z = 103/105 M->M_minus_COOCH3 -COOCH₃

Theoretical Reactivity of Methyl 3-Bromopropiolate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of dedicated theoretical and experimental studies on the reactivity of methyl 3-bromopropiolate exists in publicly available scientific literature. This guide, therefore, provides a comparative analysis based on the established reactivity of the broader class of haloalkynes and contrasts it with the well-documented reactivity of a key alternative, methyl propiolate. This approach offers valuable insights for researchers, scientists, and drug development professionals exploring the synthetic utility of these compounds.

Introduction to Electrophilic Propiolates

This compound (more systematically named methyl 3-bromopropynoate) is a member of the haloalkyne class of compounds. These molecules are characterized by a halogen atom directly attached to a carbon-carbon triple bond. This structural feature renders them highly versatile reagents in organic synthesis, capable of participating in a variety of transformations including cross-coupling reactions, nucleophilic additions, and cycloadditions. The presence of the electron-withdrawing ester group in this compound is expected to further enhance the electrophilicity of the alkyne.

In the absence of specific data for this compound, this guide will leverage theoretical principles of haloalkyne reactivity and compare them with the known experimental and theoretical behavior of methyl propiolate, a common and closely related building block.

Synthesis of this compound

While detailed reactivity studies are scarce, a method for the synthesis of methyl 3-bromopropynoate has been reported. The protocol involves the reaction of methyl propiolate with N-bromosuccinimide (NBS) in the presence of a silver nitrate catalyst.

Experimental Protocol: Synthesis of Methyl 3-Bromopropynoate
StepProcedure
1. Reagent Preparation Methyl propiolate is mixed with recrystallized N-bromosuccinimide in acetone under a nitrogen atmosphere.
2. Catalysis A catalytic amount of pure silver nitrate is added to the solution in a single portion.
3. Reaction The reaction mixture is stirred at room temperature for a specified period.
4. Work-up The solvent is removed under reduced pressure, and the resulting slurry is washed with hexane and filtered.
5. Purification The crude product is purified by short-path distillation under reduced pressure to yield methyl 3-bromopropynoate as a pale yellow oil.

Theoretical Reactivity Profile of Haloalkynes

Theoretical studies on haloalkynes, in general, provide a framework for understanding the potential reactivity of this compound. The key features are:

  • Electrophilicity: The carbon-carbon triple bond is electron-deficient due to the inductive effect of the halogen and, in the case of this compound, the ester group. This makes the alkyne susceptible to attack by nucleophiles.

  • Reaction Pathways: Haloalkynes can undergo several types of reactions, often catalyzed by transition metals. These include:

    • Nucleophilic Addition: Nucleophiles can add across the triple bond.

    • Cross-Coupling Reactions: The carbon-halogen bond can participate in various cross-coupling reactions (e.g., Sonogashira, Heck).

    • Cycloaddition Reactions: Haloalkynes can act as dienophiles or dipolarophiles in cycloaddition reactions.[1]

The presence of the bromine atom provides a leaving group for substitution reactions and also influences the regioselectivity of addition reactions.

Comparison with Methyl Propiolate

Methyl propiolate serves as a valuable benchmark for comparison. It is a widely used electrophilic alkyne in organic synthesis.

FeatureThis compound (Inferred from Haloalkyne Theory)Methyl Propiolate (Established Data)
Electrophilicity Higher, due to the additional electron-withdrawing effect of the bromine atom.High, due to the ester group.
Reactivity towards Nucleophiles Expected to be more reactive.Reactive, undergoes Michael additions with a variety of nucleophiles.
Key Reaction Types Nucleophilic addition, cross-coupling, cycloaddition.Michael addition, cycloaddition, conjugate addition.
Theoretical Data Availability Scarce to non-existent.Numerous computational studies on reaction mechanisms and stereoselectivity.
Experimental Data Availability Limited to synthesis.Extensive literature on a wide range of reactions.

Visualizing Reaction Pathways

The following diagrams illustrate the general reaction pathways discussed for haloalkynes, which can be extrapolated to this compound.

G General Reactivity of Haloalkynes MBP This compound NucAdd Nucleophilic Addition MBP->NucAdd Nucleophile CrossCouple Cross-Coupling MBP->CrossCouple Transition Metal Catalyst Cycloadd Cycloaddition MBP->Cycloadd Diene/Dipole Product1 Adduct NucAdd->Product1 Product2 Coupled Product CrossCouple->Product2 Product3 Cycloadduct Cycloadd->Product3

Caption: General reaction pathways for this compound.

G Workflow for Theoretical Reactivity Assessment Start Identify Target Molecule (this compound) LitSearch Literature Search for Theoretical & Experimental Data Start->LitSearch DataFound Specific Data Found? LitSearch->DataFound AnalyzeDirect Direct Comparative Analysis DataFound->AnalyzeDirect Yes AnalyzeIndirect Indirect Analysis: - General Haloalkyne Theory - Comparison with Alternatives (Methyl Propiolate) DataFound->AnalyzeIndirect No Conclusion Generate Comparison Guide AnalyzeDirect->Conclusion AnalyzeIndirect->Conclusion

Caption: Logical workflow for assessing the reactivity of sparsely documented compounds.

Conclusion

References

A Researcher's Guide to Alkynyl Dienophiles: Benchmarking Methyl 3-Bromopropiolate Against Its Synthetic Equivalents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of the right chemical building blocks is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic route. Among the myriad of reagents available, electrophilic alkynes, particularly propiolate esters, are indispensable tools for the construction of complex molecular architectures through cycloaddition reactions. This guide provides an in-depth technical comparison of methyl 3-bromopropiolate and its key synthetic equivalents, offering experimental insights and data to inform your choice of dienophile for applications such as Diels-Alder and 1,3-dipolar cycloadditions.

Introduction: The Role of Propiolates in Complex Synthesis

Propiolate esters are powerful dienophiles and dipolarophiles due to the electron-withdrawing nature of the ester group, which activates the alkyne for cycloaddition reactions.[1] These reactions, including the Nobel Prize-winning Diels-Alder reaction and the versatile Huisgen 1,3-dipolar cycloaddition, are fundamental strategies for the stereocontrolled synthesis of six- and five-membered ring systems, respectively.[2][3] The introduction of a halogen at the 3-position, as in this compound, further modulates the electronic properties and reactivity of the alkyne, offering distinct advantages and disadvantages compared to its non-halogenated counterpart, methyl propiolate, and other derivatives.

Core Reagents Under the Microscope: A Comparative Overview

The primary benchmark for this compound is its parent compound, methyl propiolate. Additionally, other halo-propiolates and propiolates with varying ester groups serve as relevant synthetic equivalents.

Compound Structure Key Features Primary Applications
This compound Br-C≡C-COOCH₃Highly electrophilic alkyne, lachrymatory.[4]Diels-Alder reactions, 1,3-dipolar cycloadditions for heterocycle synthesis.[4]
Methyl Propiolate H-C≡C-COOCH₃Potent dienophile, widely used in cycloadditions.[1]Precursor to heterocycles, including 1,2,3-triazoles and pyrazoles.[1][5]
Ethyl Propiolate H-C≡C-COOC₂H₅Similar reactivity to methyl propiolate, with a different ester group.Used in 1,3-dipolar cycloadditions to form isoxazoles and other heterocycles.[6]
Methyl 3-Chloropropiolate Cl-C≡C-COOCH₃Another halogenated propiolate, expected to have high reactivity.Synthetic intermediate.

The Impact of the 3-Bromo Substituent: A Mechanistic Perspective

The presence of the bromine atom in this compound has a significant impact on its reactivity and selectivity in cycloaddition reactions. This can be understood by considering the electronic effects on the alkyne. The bromine atom is an electron-withdrawing group, which further decreases the electron density of the π-system, making the alkyne more electrophilic and, therefore, more reactive towards nucleophilic dienes and 1,3-dipoles.

This enhanced electrophilicity can lead to several observable differences in experimental outcomes when compared to methyl propiolate:

  • Increased Reaction Rates: The higher electrophilicity of the bromo-substituted alkyne is expected to lower the activation energy of the cycloaddition, potentially leading to faster reaction times and allowing for milder reaction conditions.

  • Altered Regioselectivity: In the case of unsymmetrical 1,3-dipoles, the regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile. The strong polarization of the bromo-propiolate can lead to a higher degree of regioselectivity, favoring the formation of one regioisomer over the other. For instance, in the reaction with aryl azides, the regioselectivity is a subject of detailed study, with outcomes not always aligning with simple frontier molecular orbital (FMO) theory predictions.[2][7]

  • Potential for Post-Cycloaddition Functionalization: The bromine atom in the resulting cycloadduct serves as a handle for further synthetic transformations, such as cross-coupling reactions, allowing for the introduction of additional molecular complexity.

logical_relationship

Experimental Benchmark: 1,3-Dipolar Cycloaddition of Azides

To provide a concrete comparison, let's consider the well-studied 1,3-dipolar cycloaddition of aryl azides with propiolate esters to form 1,2,3-triazoles. This reaction is a cornerstone of "click chemistry" and is widely used in medicinal chemistry and materials science.

Comparative Experimental Data
Aryl Azide (R-C₆H₄N₃) Dipolarophile Conditions Yield (%) Regioisomeric Ratio (1,4:1,5) Reference
R = HMethyl PropiolateWater, THAC, 90°C, 60 min9282:18[2]
R = MeMethyl PropiolateWater, THAC, 90°C, 40 min>9575:25[2]
R = MeOMethyl PropiolateWater, THAC, 90°C, 30 min9278:22[2]
R = NO₂Methyl PropiolateWater, THAC, 90°C, 300 min>9560:40[2]

THAC = Tetrahexylammonium chloride

The data indicates that electron-donating groups on the aryl azide lead to shorter reaction times, while both strongly electron-donating and electron-withdrawing groups affect the regioselectivity. The increased electrophilicity of this compound would be expected to accelerate these reactions and potentially improve the regioselectivity, although direct comparative data is needed for confirmation.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses, a highly trusted source for reliable chemical preparations.[4]

Caution: Propiolates and their bromo derivatives are lachrymatory and should be handled in a well-ventilated fume hood. Distillation of bromopropiolates should be conducted behind a safety shield.

Materials:

  • Methyl propiolate (47.6 mmol)

  • Acetone (100 mL)

  • Silver nitrate (4.7 mmol)

  • N-bromosuccinimide (NBS) (55 mmol)

  • Celite

Procedure:

  • In a 250-mL round-bottomed flask equipped with a magnetic stirrer, dissolve methyl propiolate in acetone.

  • To the stirred solution at room temperature, add silver nitrate.

  • After 5 minutes, add N-bromosuccinimide in one portion. A grayish precipitate will form.

  • Continue stirring for 2 hours.

  • Filter the reaction mixture through a pad of Celite, rinsing the filter cake with acetone.

  • Carefully remove the acetone from the filtrate by rotary evaporation at approximately 20°C under reduced pressure.

  • The resulting oily residue is purified by bulb-to-bulb distillation at room temperature under high vacuum (≈0.1 mm) to afford this compound as a colorless liquid.

experimental_workflow

General Procedure for 1,3-Dipolar Cycloaddition of Aryl Azides with Methyl Propiolate

This protocol is based on the conditions reported for the reaction in aqueous media.[2]

Materials:

  • Aryl azide (1.0 mmol)

  • Methyl propiolate (1.2 mmol)

  • Tetrahexylammonium chloride (THAC) (0.1 mmol)

  • Water (5 mL)

Procedure:

  • To a round-bottomed flask, add the aryl azide, tetrahexylammonium chloride, and water.

  • Heat the mixture to 90°C with vigorous stirring.

  • Add methyl propiolate to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Conclusion and Future Outlook

This compound presents itself as a highly reactive and versatile building block for cycloaddition chemistry. The presence of the 3-bromo substituent enhances its electrophilicity, which is anticipated to lead to faster reaction rates and potentially improved regioselectivity compared to its non-halogenated counterpart, methyl propiolate. Furthermore, the bromine atom in the cycloadducts provides a valuable handle for subsequent synthetic manipulations.

While direct, side-by-side comparative studies are somewhat limited in the literature, the available data and mechanistic understanding strongly suggest that for syntheses where high reactivity and the potential for further functionalization are desired, this compound is a superior choice. For simpler cycloadditions where the parent heterocycle is the target and cost is a primary consideration, methyl propiolate remains a viable and effective option.

Future research should focus on direct, quantitative comparisons of a range of halo-propiolates in various cycloaddition reactions to build a comprehensive reactivity and selectivity database. Such a resource would be invaluable to the synthetic chemistry community for the rational design of efficient and elegant synthetic routes.

References

A Comparative Guide to Alternative Reagents for Heterocycle Synthesis: Moving Beyond Methyl 3-Bromopropiolate

Author: BenchChem Technical Support Team. Date: December 2025

For decades, methyl 3-bromopropiolate has served as a valuable and reactive building block in the synthesis of a diverse array of heterocyclic compounds. Its electron-deficient alkyne core, activated by both the ester and the bromine atom, renders it highly susceptible to nucleophilic attack and cycloaddition reactions, making it a go-to reagent for constructing five-membered rings like pyrazoles and isoxazoles. However, the landscape of organic synthesis is continually evolving, with a growing emphasis on reagent availability, cost-effectiveness, and the exploration of novel reactivity. This has spurred the investigation of alternative reagents that can offer comparable or even superior performance in heterocycle construction.

This guide provides a comprehensive comparison of viable alternatives to this compound, focusing on their application in the synthesis of pyrazoles and isoxazoles. We will delve into a side-by-side analysis of their reactivity, supported by experimental data, and provide detailed protocols for key transformations.

Core Alternatives to this compound

The primary alternatives to this compound are other electron-deficient alkynes. These compounds share the key acetylenic scaffold but differ in their substitution, which in turn influences their reactivity and substrate scope. The most prominent alternatives include:

  • Methyl propiolate and Ethyl propiolate: These are the simplest propiolic esters, lacking the bromo substituent. Their reactivity is primarily driven by the electron-withdrawing ester group.

  • Terminal Alkynes: A broad class of compounds characterized by a terminal C-H bond on the alkyne. Their reactivity can be tuned by the nature of the second substituent on the alkyne.

  • Acetylenic Ketones: These compounds feature a carbonyl group directly attached to the alkyne, significantly enhancing its electrophilicity.

The primary synthetic route to five-membered heterocycles using these reagents is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile (the alkyne) to form a five-membered ring.

Comparative Analysis: Pyrazole and Isoxazole Synthesis

To provide a clear and objective comparison, we will examine the synthesis of two key heterocyclic scaffolds: pyrazoles and isoxazoles.

Pyrazole Synthesis

Pyrazoles are typically synthesized via the [3+2] cycloaddition of a diazo compound (the 1,3-dipole), such as diazomethane, with an alkyne. The reaction of methyl propiolate with diazomethane is a well-established method for the synthesis of 3-carbomethoxypyrazole.

Workflow for Pyrazole Synthesis via [3+2] Cycloaddition

G cluster_reagents Reagents cluster_mechanism [3+2] Cycloaddition Mechanism Methyl_Propiolate Methyl Propiolate (Dipolarophile) Reaction_Vessel Reaction in Inert Solvent (e.g., Ether) Methyl_Propiolate->Reaction_Vessel Diazomethane Diazomethane (1,3-Dipole) Diazomethane->Reaction_Vessel TS Concerted, Asynchronous Transition State Reaction_Vessel->TS Cycloaddition Pyrazoline_Intermediate Δ¹-Pyrazoline Intermediate TS->Pyrazoline_Intermediate Aromatization Aromatization (Isomerization) Pyrazoline_Intermediate->Aromatization Pyrazole_Product 3-Carbomethoxypyrazole Aromatization->Pyrazole_Product

Caption: General workflow for the synthesis of pyrazoles via [3+2] cycloaddition of a propiolate and a diazo compound.

Quantitative Data Comparison for Pyrazole Synthesis

ReagentDipoleProductReaction ConditionsYield (%)Reference
Methyl Propiolate Diazomethane3-CarbomethoxypyrazoleEther, 0°C to rt~80-90%[1][2]
Ethyl Propiolate Diazomethane3-CarboethoxypyrazoleEther, 0°C to rtSimilar to methyl propiolate[3]
This compound Diazomethane3-Carbomethoxy-4-bromopyrazoleEther, 0°C to rtGood yields, regioselective[1]

Analysis:

Methyl propiolate and its ethyl ester are excellent substrates for the synthesis of 3-carbomethoxypyrazoles, providing high yields under mild conditions.[1][2][3] The reaction is highly regioselective, with the nitrogen of the diazomethane adding to the β-carbon of the propiolate. This compound also undergoes this reaction efficiently, leading to the formation of a 4-bromopyrazole derivative, which can be a valuable handle for further functionalization. The choice between these reagents often depends on the desired substitution pattern in the final product. For the synthesis of the parent 3-carbomethoxypyrazole, methyl propiolate is the more direct and atom-economical choice.

Isoxazole Synthesis

Isoxazoles are commonly prepared through the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne. Nitrile oxides are typically generated in situ from the corresponding hydroximoyl chloride or by oxidation of an aldoxime.

Workflow for Isoxazole Synthesis via [3+2] Cycloaddition

G cluster_reagents Reagents cluster_mechanism [3+2] Cycloaddition Mechanism Alkyne Alkyne (Dipolarophile) TS Concerted Transition State Alkyne->TS Nitrile_Oxide_Precursor Hydroximoyl Chloride or Aldoxime Nitrile_Oxide_Generation In situ Generation of Nitrile Oxide (1,3-Dipole) Nitrile_Oxide_Precursor->Nitrile_Oxide_Generation Nitrile_Oxide_Generation->TS Cycloaddition Isoxazole_Product Substituted Isoxazole TS->Isoxazole_Product

Caption: General workflow for the synthesis of isoxazoles via the [3+2] cycloaddition of an alkyne and a nitrile oxide.

Quantitative Data Comparison for Isoxazole Synthesis

ReagentNitrile Oxide SourceProductReaction ConditionsYield (%)Reference
Methyl Propiolate Benzonitrile oxideMethyl 5-phenylisoxazole-3-carboxylateToluene, refluxModerate to Good[4]
Ethyl Propiolate 2-Furfural nitrile oxideEthyl 3-(2-furanyl)-5-isoxazolecarboxylateDichloromethane, rtGood (major regioisomer)[5]
Phenylacetylene (Terminal Alkyne) Benzonitrile oxide3,5-DiphenylisoxazoleVaries (e.g., Cu(I) catalyst)High[6]
This compound Benzonitrile oxideMethyl 4-bromo-5-phenylisoxazole-3-carboxylateToluene, refluxGood[1]

Analysis:

Similar to pyrazole synthesis, both methyl and ethyl propiolate are effective dipolarophiles for the synthesis of isoxazoles.[4][5] The regioselectivity of the cycloaddition can be influenced by the substituents on both the alkyne and the nitrile oxide. Terminal alkynes, such as phenylacetylene, are also excellent substrates and often provide high yields of 3,5-disubstituted isoxazoles, particularly in the presence of a copper(I) catalyst which accelerates the reaction.[6] this compound again provides a route to a halogenated isoxazole derivative, offering a site for further chemical modification. The choice of reagent will depend on the desired substitution pattern and the availability of the starting materials. For the synthesis of 3,5-disubstituted isoxazoles, terminal alkynes are often a versatile and high-yielding option.

Experimental Protocols

Synthesis of 3-Carbomethoxypyrazole from Methyl Propiolate and Diazomethane

Materials:

  • Methyl propiolate

  • Diazomethane solution in ether (handle with extreme caution in a well-ventilated fume hood behind a blast shield)

  • Diethyl ether

Procedure:

  • A solution of methyl propiolate (1.0 eq) in diethyl ether is cooled to 0 °C in an ice bath.

  • An ethereal solution of diazomethane (1.1 eq) is added dropwise to the stirred solution of methyl propiolate over 30 minutes. The yellow color of diazomethane should disappear upon addition.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • The solvent is carefully removed under reduced pressure.

  • The crude product, a mixture of Δ¹- and Δ²-pyrazolines, is often not isolated but is directly subjected to isomerization.

  • The crude mixture is heated (e.g., in refluxing toluene or by distillation) to promote aromatization to the final pyrazole product.

  • The resulting 3-carbomethoxypyrazole can be purified by distillation or recrystallization.

Synthesis of Methyl 5-Phenylisoxazole-3-carboxylate from Methyl Propiolate and Benzonitrile Oxide

Materials:

  • Methyl propiolate

  • Benzhydroximoyl chloride

  • Triethylamine

  • Toluene

Procedure:

  • To a stirred solution of methyl propiolate (1.0 eq) in toluene is added benzhydroximoyl chloride (1.1 eq).

  • Triethylamine (1.2 eq) is added dropwise to the reaction mixture at room temperature. The in situ generation of benzonitrile oxide is often accompanied by the formation of triethylamine hydrochloride precipitate.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours, or until TLC analysis indicates the completion of the reaction.

  • The reaction mixture is cooled to room temperature and the triethylamine hydrochloride is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford methyl 5-phenylisoxazole-3-carboxylate.[4]

Conclusion

While this compound remains a useful reagent, a range of effective alternatives are available for the synthesis of pyrazoles and isoxazoles. Methyl and ethyl propiolate offer a more direct and atom-economical route to the corresponding carboxylated heterocycles. Terminal alkynes provide a versatile and often high-yielding pathway to a wide variety of substituted isoxazoles. The choice of reagent should be guided by the desired substitution pattern of the target heterocycle, cost, and availability. The continued exploration of these alternative reagents will undoubtedly lead to the development of more efficient and diverse synthetic strategies for the construction of important heterocyclic scaffolds.

References

A Comparative Guide to the Synthesis of Methyl 3-bromopropiolate: Yields, Mechanisms, and Practical Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-bromopropiolate is a valuable reagent in organic synthesis, serving as a versatile building block for the introduction of the propiolate moiety in the construction of complex molecules, including pharmaceuticals and agrochemicals. The efficiency of its synthesis is therefore of critical importance. This guide provides an in-depth comparison of two prominent methods for the synthesis of this compound, with a focus on reaction yields, mechanistic underpinnings, and practical experimental considerations.

Introduction to this compound Synthesis

The primary goal in the synthesis of this compound is the selective bromination of the terminal alkyne of a propiolate precursor. The choice of brominating agent and reaction conditions significantly impacts the yield, purity, and scalability of the process. This guide will explore two distinct approaches: a modern, high-yield method utilizing N-bromosuccinimide with a silver catalyst, and a classical approach employing sodium hypobromite.

Method 1: Silver-Catalyzed Bromination with N-Bromosuccinimide (NBS)

This contemporary method has gained favor due to its high efficiency and relatively mild reaction conditions. It involves the reaction of methyl propiolate with N-bromosuccinimide (NBS) in the presence of a catalytic amount of silver nitrate.

Mechanistic Insights

The reaction is believed to proceed through the activation of the terminal alkyne by the silver(I) catalyst. The silver ion coordinates to the alkyne, increasing its electrophilicity and facilitating the attack by the bromide ion generated from NBS. The succinimide anion then abstracts a proton, regenerating the catalyst and yielding the desired product.

cluster_0 Method 1: Silver-Catalyzed Bromination Methyl Propiolate Methyl Propiolate Reaction Reaction in Acetone (Room Temperature) Methyl Propiolate->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction AgNO3 Silver Nitrate (cat.) AgNO3->Reaction Catalyst Workup Filtration & Distillation Reaction->Workup Product1 This compound Workup->Product1 cluster_1 Method 2: Sodium Hypobromite Bromination Methyl Propiolate_2 Methyl Propiolate Reaction_2 Reaction in Aqueous Solution Methyl Propiolate_2->Reaction_2 NaOBr Sodium Hypobromite (aq.) NaOBr->Reaction_2 Workup_2 Extraction & Purification Reaction_2->Workup_2 Product2 This compound Workup_2->Product2

Safety Operating Guide

Proper Disposal Procedures for Methyl 3-bromopropiolate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on established protocols for hazardous chemical waste disposal. It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific procedures and to ensure compliance with local, regional, and national regulations.[1]

Essential Safety and Logistical Information

This document provides procedural guidance for the safe handling and disposal of Methyl 3-bromopropiolate. Due to the limited availability of specific safety data for this compound, this guide incorporates information from the closely related compound, Methyl 3-bromopropionate, and general safety protocols for reactive acetylenic chemicals.

Important Chemical Note: Your query is for this compound, which contains a carbon-carbon triple bond (an alkyne). This functional group can impart significant reactivity, including the potential to form explosive acetylides with certain metals. The readily available safety data is for Methyl 3-bromopropionate, which contains only single bonds. The procedures below are based on the known hazards of the propionate, with additional precautions for the more reactive propiolate.

Immediate Safety Precautions

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2] If vapors or mists are generated, use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK).

Handling and Storage:

  • Avoid all contact with skin and eyes and avoid inhaling vapors or mist.[2]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1][2]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Critical: Keep segregated from incompatible materials, which include acids, bases, oxidizing agents, and reducing agents.[1][2] Due to the acetylenic group, also avoid contact with metals such as copper, silver, and mercury, which can form explosive acetylides.[4]

Step-by-Step Disposal Protocol

Disposal of this compound must be managed through your institution's hazardous waste program. Do not pour down the drain or dispose of in regular trash.

Step 1: Waste Characterization

  • All waste containing this compound, including unused or expired reagent, reaction mixtures, and contaminated materials (e.g., pipette tips, absorbent pads), must be treated as hazardous waste.

Step 2: Containment

  • Collect waste in a designated, leak-proof, and chemically compatible container. The original reagent bottle is often a suitable choice for unused material.

  • Keep the waste container securely closed except when adding waste.

Step 3: Segregation

  • Store the this compound waste container separately from incompatible materials. This is a critical step to prevent dangerous reactions.

  • Incompatible waste streams include:

    • Acids and Bases[1]

    • Oxidizing and Reducing Agents[1][2]

    • Aqueous waste streams

    • Heavy metal waste

Step 4: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "Waste this compound"

    • A list of all components and their approximate concentrations if it is a mixture.

    • The associated hazards (e.g., "Combustible," "Harmful," "Irritant," "Reactive").

    • The date of accumulation.

Step 5: Storage and Disposal

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

  • Do not attempt to neutralize or treat the waste yourself. Unwanted reactive materials should be handled by EHS professionals.

  • Contact your institution's EHS department to schedule a pickup for hazardous waste. Follow their specific procedures for request and collection.

In Case of a Spill:

  • Evacuate personnel from the immediate area and ensure adequate ventilation.

  • Remove all sources of ignition.[1]

  • Wearing full PPE, absorb the spill with an inert, non-combustible material such as dry sand or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the absorbed material and contaminated debris into a designated hazardous waste container.

  • Label the container appropriately and arrange for disposal through EHS.

Data Summary

The following table summarizes key quantitative data based on the analogue Methyl 3-bromopropionate . Exercise caution and assume the values for this compound may differ.

PropertyValueCitations
Chemical Formula BrCH₂CH₂COOCH₃
CAS Number 3395-91-3[1]
Flash Point 75 °C (167 °F) - closed cup
Density 1.53 g/mL at 25 °C
Boiling Point 64-66 °C at 18 mmHg
Water Hazard Class WGK 3 (highly hazardous to water)
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start Identification & Collection cluster_segregation Segregation & Labeling cluster_disposal Storage & Final Disposal start Identify Waste: This compound precaution CAUTION: Reactive Alkyne Group. Avoid certain metals. start->precaution container Collect in a designated, compatible waste container. segregate Segregate from incompatibles: - Acids & Bases - Oxidizers & Reducers - Metals (Cu, Ag, Hg) container->segregate Proceed to Segregation precaution->container labeling Label container: 'Hazardous Waste' + Full Chemical Name + Hazards segregate->labeling store Store in designated Satellite Accumulation Area (SAA). labeling->store Proceed to Storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs disposal Proper Disposal by EHS contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Methyl 3-bromopropiolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive reagents like Methyl 3-bromopropiolate is paramount. This document provides a detailed protocol for the use of Personal Protective Equipment (PPE), and outlines operational and disposal plans to ensure laboratory safety.

Hazard Identification and Risk Assessment

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1]

Given the presence of the highly reactive propiolate functional group, this compound should be handled with even greater caution, assuming it is toxic, corrosive, and a lachrymator.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is detailed below. The selection of appropriate PPE is critical to mitigate the risks of exposure.

Protection Type Specific PPE Standard/Specification Key Considerations
Eye and Face Protection Chemical safety goggles and a full-face shieldANSI Z87.1Must be worn at all times when handling the chemical, especially during transfers and reactions.
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended)EN 374Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated.
Body Protection Flame-resistant lab coatNomex® or equivalentMust be fully buttoned. A chemically resistant apron should be worn over the lab coat for added protection.
Respiratory Protection Use in a certified chemical fume hoodN/AIf there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.
Foot Protection Closed-toe, chemical-resistant shoesASTM F2413Shoes should fully cover the feet.

Operational Plan: Step-by-Step Handling Protocol

3.1. Preparation

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly review the SDS for this compound. If an SDS is not available, consult the SDS for similar compounds like Methyl 3-bromopropionate.[1][3]

  • Fume Hood and Equipment Check: Ensure the chemical fume hood is functioning correctly. All glassware should be inspected for cracks or defects and must be dry.

  • Assemble PPE: Don all required PPE as outlined in the table above before entering the designated work area.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

3.2. Chemical Handling and Experimentation

  • Work in a Fume Hood: All manipulations of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Inert Atmosphere: Due to its reactivity, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with air or moisture.

  • Transfers: Use syringes or cannulas for liquid transfers. Avoid pouring, which can increase the risk of splashes and vapor release.

  • Reaction Quenching: Carefully quench reactions containing this compound. Add quenching agents slowly and ensure the reaction vessel is adequately cooled.

3.3. Post-Experiment

  • Decontamination: Decontaminate all glassware and equipment that came into contact with this compound using an appropriate method.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the face shield, goggles, and lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[1][3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

4.1. Waste Segregation

  • Halogenated Organic Waste: this compound is a halogenated organic compound and must be collected in a designated, properly labeled waste container for halogenated organic waste.[5][6] Do not mix with non-halogenated waste.[7]

  • Contaminated Solids: Any solid materials contaminated with this compound (e.g., gloves, paper towels, silica gel) should be collected in a separate, labeled container for solid hazardous waste.

4.2. Waste Container Management

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[6]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[6][8]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

4.3. Disposal Procedure

  • Follow your institution's specific guidelines for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste containers.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

PPE_Decision_Workflow start Start: Handling This compound fume_hood_check Is the procedure in a certified chemical fume hood? start->fume_hood_check standard_ppe Standard PPE: - Safety Goggles - Lab Coat - Nitrile/Neoprene Gloves fume_hood_check->standard_ppe  Yes no_hood STOP! Do not proceed without a functioning fume hood. fume_hood_check->no_hood No risk_assessment Assess risk of splash, aerosol, or exothermic reaction standard_ppe->risk_assessment face_shield Add Full-Face Shield risk_assessment->face_shield High Risk chem_apron Add Chemically Resistant Apron risk_assessment->chem_apron High Risk double_glove Double-Glove risk_assessment->double_glove High Risk respirator_needed Is there a potential for exposure outside the hood? risk_assessment->respirator_needed Low Risk face_shield->respirator_needed chem_apron->respirator_needed double_glove->respirator_needed respirator Wear NIOSH-approved Respirator with Organic Vapor Cartridge respirator_needed->respirator Yes end Proceed with Experiment respirator_needed->end No respirator->end

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.